molecular formula C38H56F3N5O13S3 B12394476 (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

カタログ番号: B12394476
分子量: 944.1 g/mol
InChIキー: CLEZKFFRUUBANA-WARMXROESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA is a useful research compound. Its molecular formula is C38H56F3N5O13S3 and its molecular weight is 944.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C38H56F3N5O13S3

分子量

944.1 g/mol

IUPAC名

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H55N5O11S3.C2HF3O2/c1-23-31(53-22-39-23)27-10-8-26(9-11-27)19-38-33(43)29-18-28(52-35(45)51-24(2)25(3)54-55(7,46)47)20-41(29)34(44)32(36(4,5)6)40-30(42)21-50-17-16-49-15-14-48-13-12-37;3-2(4,5)1(6)7/h8-11,22,24-25,28-29,32H,12-21,37H2,1-7H3,(H,38,43)(H,40,42);(H,6,7)/t24?,25?,28-,29+,32-;/m1./s1

InChIキー

CLEZKFFRUUBANA-WARMXROESA-N

異性体SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O

正規SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA: A Bifunctional E3 Ligase Ligand-Linker Conjugate for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 trifluoroacetic acid (TFA) salt, a specialized chemical entity designed for the development of Proteolysis Targeting Chimeras (PROTACs). We will dissect the molecular architecture of this compound, elucidating the specific roles of its constituent components: the (S,R,S)-AHPC VHL E3 ligase ligand, the methanesulfonothioate reactive group, the 3-methylbutanyl acetate moiety, the polyethylene glycol (PEG) linker, and the terminal amine. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation. We will explore the mechanistic underpinnings of its application, provide insights into its strategic use in PROTAC synthesis, and present relevant experimental considerations.

Introduction to Targeted Protein Degradation and PROTACs

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the targeted degradation of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution.[1] These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[1]

A PROTAC molecule is comprised of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The strategic design and selection of each of these components are critical for the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.

The molecule at the center of this guide, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA, is a sophisticated building block designed to streamline the synthesis of PROTACs. It provides a pre-synthesized E3 ligase ligand and linker, ready for conjugation to a warhead targeting a protein of interest.

Molecular Architecture and Component Analysis

The structure of this compound is a testament to rational drug design, with each moiety serving a distinct purpose.

PROTAC_Component_Analysis cluster_molecule This compound AHPC (S,R,S)-AHPC PEG3 PEG3 Linker AHPC->PEG3 E3 Ligase Ligand MTS Methanesulfonothioate MTS->AHPC Reactive Group Carrier MBA 3-Methylbutanyl Acetate MBA->AHPC Modulating Moiety NH2 Terminal Amine PEG3->NH2 Linker TFA TFA Counter-ion NH2->TFA Salt Formation

Figure 1: A diagram illustrating the distinct functional components of the this compound molecule.

(S,R,S)-AHPC: The VHL E3 Ligase Ligand

The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold is a well-validated and potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] VHL is one of the most commonly recruited E3 ligases in PROTAC design due to its well-characterized binding pocket and its role in cellular protein degradation pathways. The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to the VHL protein, which is the initial and essential step in the formation of the ternary complex (Target Protein - PROTAC - VHL).

Methanesulfonothioate: A Cysteine-Reactive Warhead

The methanesulfonothioate (-S-SO2CH3) group is a key functional moiety in this molecule, acting as a reactive handle. This group is known to be a thiol-reactive electrophile, making it a potential "warhead" for targeting cysteine residues on a protein of interest.[3] Cysteine is a relatively low-abundance amino acid, and its side chain thiol group is highly nucleophilic, making it an attractive target for covalent inhibitors and PROTACs.[3] The reaction of a methanesulfonothioate with a cysteine thiol proceeds via a nucleophilic attack, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid. This covalent and potentially irreversible interaction can lead to prolonged target engagement and degradation.

3-Methylbutanyl Acetate: A Modulating Moiety

The precise role of the 3-methylbutanyl acetate group in this specific molecule is not extensively documented in publicly available literature. However, based on general principles of medicinal chemistry, it may serve several functions:

  • Physicochemical Properties: The ester and alkyl components can influence the solubility, lipophilicity, and cell permeability of the molecule.

  • Metabolic Handle: Ester groups can be susceptible to hydrolysis by cellular esterases. This could potentially act as a metabolic release mechanism or influence the pharmacokinetic profile of the PROTAC.

  • Conformational Effects: The steric bulk of this group may influence the overall conformation of the PROTAC, which can be critical for the optimal formation of the ternary complex.

PEG3-NH2: The Hydrophilic Linker and Conjugation Point

The tri-ethylene glycol (PEG3) unit serves as a flexible and hydrophilic linker. The use of PEG linkers in PROTACs is a common strategy to improve aqueous solubility and pharmacokinetic properties. The length and flexibility of the linker are critical parameters that dictate the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation. The terminal primary amine (-NH2) provides a convenient and reactive site for conjugation to a warhead that targets the protein of interest. This is typically achieved through standard amide bond formation with a carboxylic acid on the warhead.[2]

Trifluoroacetic Acid (TFA) Salt

The trifluoroacetate (TFA) counter-ion is a common artifact from the purification of synthetic peptides and other molecules by reverse-phase high-performance liquid chromatography (RP-HPLC). While generally considered biologically inert at low concentrations, it is important for researchers to be aware of its presence, as high concentrations of TFA can sometimes influence cellular assays.

Mechanism of Action: From Ternary Complex Formation to Protein Degradation

The intended mechanism of action for a PROTAC synthesized from this building block follows the classical pathway of targeted protein degradation.

PROTAC_Mechanism PROTAC (S,R,S)-AHPC-Linker-Warhead POI Protein of Interest (POI) (with Cysteine residue) PROTAC->POI Covalent Binding (MTS-Cys) VHL VHL E3 Ligase PROTAC->VHL Binding (AHPC) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex VHL->TernaryComplex Ubiquitination Polyubiquitination of POI TernaryComplex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC & VHL Recycled Degradation->Recycling

Figure 2: The general mechanism of action for a covalent PROTAC utilizing the (S,R,S)-AHPC-methanesulfonothioate conjugate.

  • Covalent Engagement of the Target Protein: The methanesulfonothioate warhead of the PROTAC covalently binds to a cysteine residue on the target protein of interest.

  • Recruitment of the VHL E3 Ligase: The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase.

  • Ternary Complex Formation: The dual binding events bring the target protein and the VHL E3 ligase into close proximity, forming a stable ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC molecule is then released and can engage another target protein and E3 ligase, enabling a catalytic cycle of degradation.

Experimental Protocols and Considerations

For researchers utilizing this building block, the key experimental step is the conjugation of a warhead to the terminal amine.

Protocol: Amide Coupling of a Warhead to the Terminal Amine

This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing warhead to the terminal amine of the title compound.

Materials:

  • This compound

  • Warhead with a terminal carboxylic acid

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-containing warhead (1.0 equivalent) in the anhydrous solvent.

  • Add the amide coupling reagent (1.1 equivalents) and the tertiary amine base (2-3 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent.

  • Add the solution of the E3 ligase ligand-linker to the activated warhead solution.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Note: The stoichiometry, reaction time, and temperature may need to be optimized for specific warheads.

Characterization and Quality Control

The final PROTAC should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Purpose
LC-MS To confirm the molecular weight of the final product and assess its purity.
¹H and ¹³C NMR To confirm the chemical structure and stereochemistry of the molecule.
HRMS To determine the exact mass and elemental composition.
Preparative HPLC For purification and to determine the final purity of the compound.
Biological Evaluation

Once the PROTAC is synthesized and purified, its biological activity must be evaluated.

Key Assays:

  • Target Engagement Assays: To confirm that the warhead of the PROTAC binds to the intended target protein (e.g., cellular thermal shift assay (CETSA), fluorescence polarization).

  • Western Blotting: To quantify the degradation of the target protein in cells treated with the PROTAC.

  • DC₅₀ and Dₘₐₓ Determination: To determine the potency (half-maximal degradation concentration) and efficacy (maximal degradation) of the PROTAC.

  • Selectivity Profiling: To assess the degradation of off-target proteins (e.g., proteomic studies).

  • Ternary Complex Formation Assays: To study the formation and stability of the ternary complex (e.g., surface plasmon resonance (SPR), bioluminescence resonance energy transfer (BRET)).

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block for the development of covalent PROTACs. Its pre-packaged VHL ligand and linker system, combined with a cysteine-reactive warhead, offers a streamlined approach to the synthesis of potent and selective protein degraders. The modularity of this compound allows for its application in targeting a wide range of proteins that possess a suitably located cysteine residue.

As the field of targeted protein degradation continues to evolve, the development of novel E3 ligase ligands, linkers, and warheads will further expand the therapeutic potential of PROTACs. The strategic use of sophisticated building blocks like the one discussed in this guide will be instrumental in accelerating the discovery and development of this exciting new class of medicines.

References

An In-depth Technical Guide on the Putative Mechanism of Action of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 is a rationally designed, multi-component chemical entity engineered for applications in targeted protein modulation. An analysis of its structure indicates it is a bifunctional molecule, likely intended as a key building block for constructing Proteolysis Targeting Chimeras (PROTACs). It incorporates a specific (S,R,S)-AHPC moiety for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker containing a 3-methylbutanyl acetate group, a thiol-reactive methanesulfonothioate (MTS) warhead, and a 3-unit polyethylene glycol (PEG) spacer terminating in a primary amine (NH2) for conjugation. This guide deconstructs the molecule's architecture to propose its core mechanism of action: to covalently engage an E3 ligase while serving as a versatile platform for conjugation to a target protein ligand, thereby enabling the formation of a ternary complex poised for inducing ubiquitination and subsequent proteasomal degradation of the target protein. We will detail the putative roles of each component, the overarching PROTAC mechanism, and a comprehensive workflow for its experimental validation.

Deconstruction of the Chemical Architecture

The compound's name reveals a modular design, with each component having a predicted, distinct function. Understanding these individual parts is key to elucidating the molecule's overall mechanism of action.

  • (S,R,S)-AHPC Moiety: The E3 Ligase Binder : The "(S,R,S)-AHPC" component is a derivative of a well-characterized ligand scaffold that binds to the von Hippel-Lindau (VHL) protein, which is the substrate-recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex.[1][2][3] The specific (S,R,S) stereochemistry is critical for high-affinity binding to the VHL active site, mimicking the interaction of its natural substrate, the Hypoxia Inducible Factor (HIF-1α).[4][5] Commercial suppliers explicitly market (S,R,S)-AHPC derivatives as VHL ligands for PROTAC synthesis, while stereoisomers with different configurations serve as inactive negative controls.[5][6] Therefore, the primary role of this moiety is to hijack the VHL E3 ligase.[7][8][9]

  • Linker Core (3-methylbutanyl acetate & PEG3) : The linker connects the E3 ligase binder to the reactive groups and conjugation handle. It consists of a 3-methylbutanyl acetate group and a PEG3 (3-unit polyethylene glycol) chain. PEG linkers are extensively used in bifunctional molecules like PROTACs and antibody-drug conjugates to impart hydrophilicity, improve pharmacokinetic properties, and provide optimal spatial orientation between the two ends of the molecule.[10][11] The length and composition of the linker are critical for enabling the formation of a stable and productive ternary complex (E3 Ligase-PROTAC-Target Protein).[12]

  • Methanesulfonothioate (MTS) Group: The Covalent Warhead : The methanesulfonothioate group is a thiol-reactive electrophile.[13] It is known to react specifically with cysteine residues on proteins to form a stable disulfide bond, effectively creating a covalent linkage.[13][14] In the context of this molecule, the MTS group introduces the potential for covalent engagement. This could be directed towards a cysteine on the VHL E3 ligase or, more likely, a target protein once the full PROTAC is assembled. Covalent PROTACs can offer advantages such as increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[15][16][]

  • Terminal Amine (-NH2): The Conjugation Handle : The primary amine at the terminus of the PEG3 linker is a versatile functional group for chemical conjugation.[10][18] It allows this molecule to be covalently attached to a ligand for a specific Protein of Interest (POI), thus completing the synthesis of a heterobifunctional PROTAC.

  • Trifluoroacetate (TFA) Counter-ion : TFA is not part of the active molecule but is a counter-ion resulting from the purification process, typically reverse-phase HPLC.[19] While generally considered biocompatible for research purposes, its presence should be noted, as high concentrations can have cellular effects.[20][21]

Putative Mechanism of Action: A Covalent PROTAC Building Block

Based on its architecture, the molecule is best understood as an intermediate designed for the synthesis of a covalent PROTAC. The ultimate mechanism of action of the final PROTAC conjugate is to induce the targeted degradation of a specific protein via the ubiquitin-proteasome system (UPS).

The process can be broken down into the following key steps:

  • Ternary Complex Formation : The final PROTAC, once synthesized by conjugating a POI ligand to the -NH2 handle, diffuses across the cell membrane. Inside the cell, it acts as a molecular bridge. The (S,R,S)-AHPC end binds to the VHL E3 ligase, and the POI ligand end binds to the target protein. This brings the target and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-VHL).[1][22]

  • Covalent Engagement : The methanesulfonothioate (MTS) group on the linker can form a covalent disulfide bond with a suitably positioned cysteine residue on either the POI or the VHL ligase. This covalent linkage can enhance the stability of the ternary complex, potentially increasing the efficiency and duration of the degradation process.[16][23]

  • Ubiquitination of the Target Protein : The formation of the ternary complex positions the target protein to act as a substrate for the E3 ligase. The ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain.[1][23]

  • Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule, especially if the covalent bond is reversible, can then be released to engage another target protein molecule, acting catalytically.[15][24]

The following diagram illustrates this proposed catalytic cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-Linker(MTS)-POI_Ligand Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited POI Protein of Interest (POI) POI->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Transfer E1E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Proteasome->VHL Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Proposed mechanism of a PROTAC derived from the subject molecule.

Comprehensive Experimental Validation Workflow

A rigorous, multi-step process is required to validate the proposed mechanism of action. This workflow combines biochemical, biophysical, and cell-based assays.[22][25][26]

Part A: Biochemical and Biophysical Characterization

The initial step is to confirm the direct molecular interactions hypothesized from the structure.

Assay TypeObjectiveExperimental ProtocolExpected Outcome
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) To quantify the binding affinity of the (S,R,S)-AHPC moiety to the VHL E3 ligase complex.1. Immobilize recombinant VHL-ElonginB-ElonginC (VCB) complex on a sensor chip (SPR) or place in the calorimeter cell (ITC). 2. Flow serial dilutions of the (S,R,S)-AHPC-containing molecule over the chip or titrate into the cell. 3. Measure the association (k_on_) and dissociation (k_off_) rates to calculate the dissociation constant (K_D_).[26]A K_D_ value in the nanomolar to low-micromolar range, confirming specific, high-affinity binding to VHL.
Mass Spectrometry (LC-MS/MS) To confirm covalent bond formation between the MTS group and a cysteine residue.1. Incubate the molecule with either the VCB complex or a cysteine-containing target protein. 2. Digest the protein with trypsin. 3. Analyze the resulting peptides by LC-MS/MS to identify the peptide fragment that has been modified, confirming the site of covalent attachment.Identification of a peptide with a mass shift corresponding to the addition of the molecule via a disulfide bond.
Part B: Cell-Based Mechanistic Validation

After confirming the molecular interactions, the next phase is to verify the degradation mechanism within a cellular context using a fully assembled PROTAC.

Assay TypeObjectiveExperimental ProtocolExpected Outcome
Western Blotting To demonstrate dose- and time-dependent degradation of the target protein (POI).1. Treat cells expressing the POI with a range of PROTAC concentrations (e.g., 1 nM to 10 µM). 2. Lyse cells at various time points (e.g., 2, 4, 8, 24 hours). 3. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI and a loading control (e.g., GAPDH). 4. Quantify band intensity to determine DC50 (50% degradation concentration) and Dmax (maximal degradation).[22][27]A characteristic "hook effect" may be observed, where degradation efficiency decreases at very high concentrations.[27]
Proteasome & E3 Ligase Inhibition To confirm that degradation is dependent on the proteasome and the recruited E3 ligase.1. Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a competitive VHL ligand before adding the PROTAC. 2. Perform Western Blot analysis as described above.The degradation of the POI should be rescued (i.e., prevented) in the presence of the inhibitors, confirming the mechanism.
Immunoprecipitation & Ubiquitination Assay To directly observe the ubiquitination of the POI.1. Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate). 2. Lyse cells and immunoprecipitate the POI using a specific antibody. 3. Perform a Western Blot on the immunoprecipitated sample using an anti-ubiquitin antibody.A ladder of high-molecular-weight bands corresponding to the poly-ubiquitinated POI should be observed only in the PROTAC-treated sample.
Quantitative PCR (qPCR) To confirm that protein loss is due to degradation, not decreased transcription.1. Treat cells with the PROTAC. 2. Isolate mRNA and perform reverse transcription to generate cDNA. 3. Use qPCR to measure the mRNA levels of the gene encoding the POI.[25]No significant change in the POI's mRNA levels should be observed.

The following diagram outlines this comprehensive validation workflow.

Validation_Workflow cluster_A Part A: Biochemical Validation cluster_B Part B: Cell-Based Validation A1 Binding Affinity Assay (SPR / ITC) A2 Covalent Modification Assay (Mass Spectrometry) B1 Degradation Assay (Western Blot) A2->B1 B2 Mechanism Confirmation (Inhibitor Rescue) B1->B2 B3 Ubiquitination Assay (Immunoprecipitation) B2->B3 B4 Transcriptional Analysis (qPCR) B3->B4 End Mechanism Validated B4->End Start Start Validation Start->A1

Caption: A stepwise workflow for the validation of the proposed mechanism.

Conclusion

The chemical entity (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 is a sophisticated tool for chemical biology and drug discovery. Its design strongly supports its function as a versatile, covalent-capable building block for creating VHL-recruiting PROTACs. The proposed mechanism of action, centered on hijacking the ubiquitin-proteasome system to induce targeted protein degradation, is well-grounded in the established functions of its constituent parts. The inclusion of a thiol-reactive MTS group offers the potential for enhanced efficacy through covalent targeting, representing an advanced strategy in the field of targeted protein degradation.[15][] The experimental workflow detailed herein provides a robust framework for researchers to rigorously validate this mechanism and characterize the activity of novel degraders synthesized from this promising chemical scaffold.

References

What is (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2: A Covalent PROTAC for Targeted Protein Degradation

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA, a sophisticated bifunctional molecule engineered for targeted protein degradation. As a covalent Proteolysis-Targeting Chimera (PROTAC), this compound represents a cutting-edge approach in chemical biology and drug development, designed to permanently bind to a target protein and subsequently induce its destruction via the ubiquitin-proteasome system.

This guide is intended for researchers, chemists, and drug development professionals. It will deconstruct the molecule's architecture, elucidate its mechanism of action, provide detailed protocols for its application and validation, and offer insights into the strategic considerations of its use.

Deconstructing the Architecture: A Tale of Three Moieties

The efficacy of this PROTAC lies in the synergistic function of its three core components: a warhead for target engagement, an E3 ligase ligand for hijacking the cellular degradation machinery, and a linker that optimally positions the two.

  • The E3 Ligase Ligand: (S,R,S)-AHPC The (S,R,S)-AHPC (Aminohydroxy-Phenyl-Chlorobenzoyl) moiety is a high-affinity, well-characterized ligand for the von Hippel-Lindau (VHL) tumor suppressor, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex. By incorporating this ligand, the molecule effectively hijacks the VHL complex, bringing it into close proximity with the target protein. The specific (S,R,S) stereochemistry is crucial for optimal binding to the VHL protein.

  • The Covalent Warhead: Methanesulfonothioate (MTS) The molecule features a methanesulfonothioate (MTS) group, an electrophilic moiety that acts as a covalent warhead. This group is designed to react with nucleophilic amino acid residues on the surface of a target protein, most commonly cysteine. This reaction forms a stable, permanent disulfide bond, tethering the PROTAC to its target. This covalent and irreversible binding offers a significant advantage over non-covalent PROTACs, potentially leading to more durable and profound protein degradation. The "3-methylbutanyl acetate" component likely forms part of the broader warhead structure, contributing to the specificity and binding affinity for the target protein's cysteine-containing pocket.

  • The Spacer: PEG3-NH2 Linker Connecting the AHPC ligand and the MTS warhead is a 3-unit polyethylene glycol (PEG) linker with a terminal amine (NH2). The linker is not merely a passive spacer; its length, flexibility, and chemical properties are critical determinants of the PROTAC's efficacy. The PEG3 linker provides sufficient length and flexibility to allow the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This spatial arrangement is essential for efficient ubiquitin transfer from the E3 ligase to the target protein.

Mechanism of Action: The Covalent Hijacking of Protein Homeostasis

The compound operates through a multi-step process to induce the degradation of a specific target protein.

  • Covalent Target Engagement: The PROTAC first diffuses into the cell and seeks out its protein target. The methanesulfonothioate warhead reacts with a surface-accessible cysteine residue on the target protein, forming an irreversible covalent bond.

  • Ternary Complex Formation: Once tethered to the target, the PROTAC's exposed (S,R,S)-AHPC moiety recruits the VHL E3 ubiquitin ligase complex, forming a stable ternary complex (Target Protein-PROTAC-VHL).

  • Polyubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and shuttled to the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC, still bound to the VHL ligase, can then potentially engage another target protein, though the covalent nature of this specific molecule means it operates with a 1:1 stoichiometry.

Below is a diagram illustrating this pathway.

digraph "Covalent_PROTAC_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Mechanism of Action for the Covalent PROTAC", pad="0.5", nodesep="0.6", ranksep="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes PROTAC [label="(S,R,S)-AHPC-MTS PROTAC", shape=hexagon, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="Target Protein\n(with Cysteine)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VHL [label="VHL E3 Ligase\nComplex", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(Target-PROTAC-VHL)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin\n(Ub)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolyUb_Target [label="Polyubiquitinated\nTarget Protein", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2]; Proteasome [label="26S Proteasome", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Peptides [label="Degraded Peptides", shape=tripleoctagon, style=filled, fillcolor="#E8EAED", fontcolor="#202124"];

// Edges PROTAC -> Target [label="1. Covalent Binding\n(MTS reacts with Cys)"]; VHL -> Ternary [label="2. Recruitment"]; Target -> Ternary; Ub -> Ternary [label="3. Ubiquitination"]; Ternary -> PolyUb_Target [label="Forms Poly-Ub Chain"]; PolyUb_Target -> Proteasome [label="4. Recognition"]; Proteasome -> Peptides [label="5. Degradation"]; }

Figure 1: Mechanism of Action for the Covalent PROTAC

Experimental Validation: Protocols and Workflows

Validating the activity of this covalent PROTAC requires a systematic, multi-faceted approach. The following protocols provide a framework for confirming target engagement, degradation, and downstream cellular effects.

Workflow for PROTAC Characterization
digraph "PROTAC_Validation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Experimental Workflow for PROTAC Validation", pad="0.5", nodesep="0.5", ranksep="0.6"]; node [fontname="Arial", fontsize=10, shape=record, style=rounded]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Treat Cells with PROTAC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose_response [label="{Dose-Response & Time-Course | Determine optimal concentration and time for degradation. | Methods: Western Blot, qPCR}"]; target_engagement [label="{Target Engagement Assay | Confirm covalent binding to the target protein. | Method: Intact Protein Mass Spectrometry}", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; degradation_assays [label="{Degradation Confirmation | Quantify the reduction of target protein levels. | Methods: Western Blot, ELISA, Flow Cytometry}"]; specificity_assays [label="{Specificity Profiling | Assess off-target degradation. | Method: Global Proteomics (e.g., TMT-MS)}", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; mechanism_validation [label="{Mechanism Validation | Confirm dependence on VHL and Proteasome. | Methods: VHL knockout/knockdown, Proteasome inhibitor (e.g., MG132) co-treatment}"]; functional_assays [label="{Functional Cellular Assays | Measure downstream biological consequences. | Examples: Cell Viability (MTT), Apoptosis (Caspase-Glo), Phenotypic Assays}", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Characterized PROTAC", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dose_response; dose_response -> target_engagement; dose_response -> degradation_assays; degradation_assays -> specificity_assays; degradation_assays -> mechanism_validation; specificity_assays -> functional_assays; mechanism_validation -> functional_assays; functional_assays -> end; }

Figure 2: Experimental Workflow for PROTAC Validation

Protocol: Western Blot for Protein Degradation

This is the most direct method to visualize and quantify the reduction in target protein levels.

Objective: To determine the degradation concentration (DC50) and degradation kinetics.

Methodology:

  • Cell Culture: Plate cells of interest at a density that ensures they are in a logarithmic growth phase at the time of treatment.

  • PROTAC Treatment:

    • For DC50: Prepare serial dilutions of the PROTAC (e.g., 1 nM to 10 µM). Treat cells for a fixed time point (e.g., 18-24 hours).

    • For Kinetics: Treat cells with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Include a loading control (e.g., GAPDH, β-actin) to normalize results.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.

Protocol: Mechanism of Action Validation

Objective: To confirm that degradation is mediated by the VHL ligase and the proteasome.

Methodology:

  • Proteasome Inhibition:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM carfilzomib) for 1-2 hours.

    • Add the PROTAC at a concentration known to cause degradation (e.g., DC90) and co-incubate for the desired duration.

    • Analyze protein levels by Western Blot. Degradation should be rescued (i.e., blocked) in the presence of the proteasome inhibitor.

  • E3 Ligase Competition:

    • Pre-treat cells with an excess of a free VHL ligand (e.g., 10 µM VH032) for 1-2 hours. This will saturate the VHL ligase, preventing the PROTAC from binding.

    • Add the PROTAC and co-incubate.

    • Analyze by Western Blot. Degradation should be significantly reduced as the PROTAC cannot recruit the VHL complex.

Quantitative Data Summary and Considerations

When characterizing this PROTAC, key quantitative parameters should be determined and reported as follows:

ParameterDescriptionTypical Assay
DC50 The concentration of PROTAC required to degrade 50% of the target protein at a specific time point.Western Blot, ELISA
Dmax The maximum percentage of protein degradation achievable with the PROTAC.Western Blot, ELISA
Degradation t1/2 The time required to degrade 50% of the target protein at a fixed PROTAC concentration.Time-course Western Blot
Binding Affinity (Kd) The equilibrium dissociation constant for the binding of the AHPC moiety to VHL.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Covalent Labeling Rate (kinact/KI) The second-order rate constant for the covalent modification of the target protein by the MTS warhead.Intact Protein Mass Spectrometry

Handling and Formulation: The "TFA" (trifluoroacetic acid) in the name indicates the compound is supplied as a TFA salt, a common result of purification by reverse-phase HPLC. TFA can be acidic and may affect cell health at very high concentrations. For most cell-based assays, the final concentration of TFA will be negligible. The compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution, which can then be diluted in cell culture media for experiments.

Conclusion

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 is a powerful research tool for inducing the selective, covalent-targeted degradation of proteins containing a reactive cysteine. Its rational design combines a high-affinity VHL ligand with a reactive warhead, offering the potential for potent and durable protein knockdown. The experimental framework provided here offers a robust strategy for validating its mechanism and characterizing its activity, paving the way for its application in elucidating protein function and as a potential therapeutic lead.

An In-depth Technical Guide to the Basic Properties of AHPC-based PROTAC Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to achieving targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[2] A critical component in the design of many potent PROTACs is the ligand that recruits an E3 ubiquitin ligase. Among the most successfully utilized is the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This guide provides an in-depth analysis of the fundamental properties of AHPC-based building blocks, offering field-proven insights into their structure, function, and application for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in utilizing these building blocks and provide validated protocols for their characterization.

The Foundational Role of VHL Recruitment in PROTAC Technology

PROTACs are comprised of three distinct components: a "warhead" that binds the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that initiates the degradation cascade.[3] The VHL protein, a substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, is a popular and effective choice for recruitment.[5][6] Its biological role is to target the alpha-subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[7] Small molecule VHL ligands, such as those based on the AHPC core, effectively mimic the hydroxylated proline residue of HIF-1α, allowing them to bind to VHL with high affinity and hijack its machinery.[7][8]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) PROTAC AHPC-based PROTAC POI->PROTAC Binds Warhead Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC->Ternary VHL VHL E3 Ligase VHL->PROTAC Binds AHPC Ligand VHL->Ternary POI_Ub Ubiquitinated POI Ternary->POI_Ub Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Ub Ubiquitin (Ub) Ub->VHL Recruited Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Figure 1: Mechanism of Action for an AHPC-based PROTAC.

Core Physicochemical and Structural Properties of AHPC Ligands

The (S,R,S)-AHPC scaffold, often referred to by its root name VH032, is the cornerstone of a versatile family of VHL ligands.[5][6] Its efficacy is deeply rooted in its specific stereochemistry and its ability to be chemically modified to fine-tune the properties of the resulting PROTAC.

Structure-Activity Relationship (SAR)

The inherent potency of the AHPC core can be modulated through chemical modifications. This is a critical aspect of PROTAC design, as subtle changes can significantly impact binding affinity, metabolic stability, and ternary complex cooperativity.[9][10]

  • (S,R,S)-AHPC-Me: This well-characterized ligand, featuring a simple methyl group, has a proven history in the development of highly potent degraders.[9]

  • (S,R,S)-Ahpc-O-CF3: The incorporation of a trifluoroethoxy group can enhance metabolic stability, a crucial parameter for in vivo applications, by blocking potential sites of oxidative metabolism.[9][11]

The choice between these and other derivatives is not trivial; it represents a key experimental variable that can dictate the therapeutic potential of a PROTAC. The electronic and steric properties of these appended groups influence not only the binary binding to VHL but also the formation of productive protein-protein interactions within the ternary complex.[9]

Solubility and Formulation

Due to their high molecular weight and often lipophilic nature, PROTACs frequently exhibit poor aqueous solubility, posing challenges for both in vitro assays and in vivo delivery.[12][13] AHPC-based building blocks are no exception. Vendors often provide solubility data in various solvents, which serves as a critical starting point for experimental work.

Compound Solvent System Solubility Reference
(S,R,S)-AHPC10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.81 mM)[5]
(S,R,S)-AHPC-propargyl10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.75 mM)[14]
(S,R,S)-AHPC HClH₂O100 mg/mL (214.12 mM)[6]

Table 1: Representative solubility data for common AHPC-based building blocks.

Expert Insight: The use of co-solvents like DMSO, PEG300, and Tween-80 is standard practice. For cellular assays, it is imperative to perform vehicle controls to ensure that the solvent system itself does not induce cytotoxicity or other off-target effects. For in vivo studies, formulation development is a critical step to ensure adequate bioavailability.

Functionalization for PROTAC Synthesis: The Role of the Linker

An AHPC core alone is not a PROTAC; it is a building block that must be connected to a warhead via a linker. The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing ternary complex geometry, cell permeability, and overall physicochemical properties.[1][3][15] AHPC building blocks are commercially available with various functionalities to facilitate conjugation.

  • Terminal Amine (-NH2): (S,R,S)-AHPC-C4-NH2, for example, provides a nucleophilic amine group that is readily coupled to a warhead containing an activated carboxylic acid, forming a stable amide bond.[7]

  • Terminal Alkyne/Azide: Building blocks like (S,R,S)-AHPC-propargyl contain a terminal alkyne, enabling highly efficient and bio-orthogonal "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition) with azide-functionalized warheads.[14]

  • Pre-installed Linkers: Many building blocks come with pre-attached polyethylene glycol (PEG) or alkyl linkers terminating in a reactive group, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester.[16][17] PEG linkers are known to enhance aqueous solubility.[4]

The choice of linker composition and length must be empirically optimized for each target, as there is no universal solution.[3][4]

Compound ID Linker Composition Linker Length (n) DC₅₀ (nM) for BRD4 Degradation
14aPEG2> 1000
14bPEG4> 1000
14cPEG6527 ± 111
14dPEG8158 ± 83

Table 2: Example data illustrating the critical impact of PEG linker length on the degradation potency of a series of AHPC-based PROTACs targeting the BRD4 protein. Data synthesized from published literature.[3]

Experimental Protocols: From Synthesis to Validation

A rigorous, multi-step workflow is required to develop and validate a novel AHPC-based PROTAC. The following protocols represent self-validating systems for ensuring technical accuracy.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochem Biochemical/Biophysical Validation cluster_cell Cellular Characterization S1 1. Select Building Blocks (AHPC-Linker + Warhead) S2 2. Chemical Coupling (e.g., Amide, Click) S1->S2 S3 3. Purification (e.g., HPLC) S2->S3 S4 4. Structure Confirmation (LC-MS, NMR) S3->S4 B1 5. Binary Binding Assays (SPR, FP) S4->B1 B2 6. Ternary Complex Formation (SPR, AlphaLISA) B1->B2 C1 7. Degradation Assay (Western Blot) Determine DC₅₀ & Dₘₐₓ B2->C1 C2 8. Specificity Assay (Quantitative Proteomics) C1->C2 C3 9. Functional Assay (e.g., Cell Viability) C1->C3

Figure 2: A generalized experimental workflow for AHPC-based PROTAC development.
General Protocol for PROTAC Synthesis (Amide Coupling)

This protocol outlines the coupling of an AHPC-linker building block containing a terminal carboxylic acid to a warhead with a free amine.

  • Activation of Carboxylic Acid: Dissolve the AHPC-linker-COOH building block (1.0 eq) in a suitable anhydrous solvent (e.g., DMF). Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: To the activated ester solution, add the amine-containing warhead (1.0-1.2 eq).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress using LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol for Determining Cellular Protein Degradation (Western Blot)

This is the cornerstone assay for quantifying a PROTAC's primary function.[1]

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (typically 18-24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection and Analysis: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.[3] Quantify the band intensities using densitometry software.

  • Data Interpretation: Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[11]

Protocol for Assessing Ternary Complex Formation (AlphaLISA)

Biophysical assays are crucial for understanding the mechanism of action and confirming that the PROTAC effectively bridges the POI and VHL.[3]

  • Reagent Preparation: Use tagged proteins (e.g., His-tagged POI and GST-tagged VHL/ElonginB/ElonginC complex). Prepare a serial dilution of the PROTAC in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the His-tagged POI, the GST-tagged VHL complex, and the PROTAC at various concentrations. Incubate to allow for ternary complex formation.

  • Bead Addition: Add anti-His AlphaLISA acceptor beads and anti-GST donor beads. Incubate in the dark to allow for bead-protein binding.

  • Signal Reading: Read the plate on an Alpha-enabled microplate reader. The resulting luminescent signal is proportional to the amount of ternary complex formed.

  • Causality Check: A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs. This validates that the signal is dependent on the formation of the 1:1:1 ternary complex and not just binary interactions.

Conclusion and Future Perspectives

AHPC-based building blocks are robust and versatile tools in the development of targeted protein degraders. Their well-established interaction with the VHL E3 ligase provides a reliable anchor for PROTAC design.[7] However, successful degrader development is not a "plug-and-play" process. It requires a deep, causal understanding of how the physicochemical properties of the AHPC ligand, the composition and length of the linker, and the nature of the warhead collectively influence the formation of a productive ternary complex and subsequent degradation.[1][3] Future research will undoubtedly focus on developing novel VHL ligands with improved properties and leveraging computational modeling to more rationally design linkers, thereby accelerating the journey from concept to clinical candidate.[15][18]

References

An In-depth Technical Guide to (S,R,S)-AHPC-Based Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins. At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS).[1][2] A PROTAC's efficacy is not merely the sum of its parts; it is a complex interplay between its three core components: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and the linker that connects them. This guide provides a deep technical dive into one of the most robust and widely utilized E3 ligase ligands, (S,R,S)-AHPC, and the critical role of the linkers conjugated to it. We will explore the fundamental mechanism, the causal science behind linker design, and provide field-proven protocols for the synthesis and evaluation of (S,R,S)-AHPC-based PROTACs.

The Paradigm Shift: From Occupancy to Event-Driven Pharmacology

Traditional pharmacology relies on an "occupancy-driven" model, where a drug must continuously bind to a protein's active site to exert its effect. PROTACs, however, operate on an "event-driven" catalytic cycle.[3] They act as a molecular bridge, forming a transient ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome. The PROTAC is then released to repeat the cycle, enabling potent degradation at sub-stoichiometric concentrations.[3]

The choice of E3 ligase is a cornerstone of PROTAC design. Among the 600+ E3 ligases in the human genome, von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most extensively recruited for TPD.[1][5][6] This guide focuses on VHL, a predominantly cytoplasmic E3 ligase complex that is effectively hijacked by peptidomimetic ligands.[1]

The VHL E3 Ligase Complex: A Primer

The VHL protein is the substrate-recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL).[4] Its natural function is to recognize hydroxylated proline residues on substrates like Hypoxia-Inducible Factor 1α (HIF-1α), leading to their degradation under normal oxygen conditions.[4] Small molecule ligands that mimic this hydroxylated proline motif can effectively recruit the entire VHL complex for TPD.

(S,R,S)-AHPC: The High-Affinity Anchor for VHL

(S,R,S)-AHPC, also known as VH032, is a potent and well-characterized small molecule ligand for VHL.[4][7] Its specific stereochemistry—(S) at the α-carbon of the hydroxy-proline mimic, (R) at the hydroxy group, and (S) at the subsequent amino acid—is critical for establishing a high-affinity interaction within the VHL binding pocket. This interaction serves as the "anchor" for the PROTAC, ensuring efficient recruitment of the E3 ligase machinery.[4]

Mechanism of (S,R,S)-AHPC-Mediated Degradation

The catalytic cycle, initiated by the (S,R,S)-AHPC anchor, is a multi-step process fundamental to the PROTAC's function.

  • Ternary Complex Formation : The PROTAC, via its (S,R,S)-AHPC moiety and its POI-binding warhead, simultaneously binds to the VHL complex and the target protein. The stability and conformation of this POI-PROTAC-VHL ternary complex is the single most important determinant of degradation efficiency.[1][4]

  • Ubiquitination : Within the stabilized complex, the E3 ligase transfers ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Catalyst Regeneration : The PROTAC is released and can bind to another POI and E3 ligase, re-initiating the cycle.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Ub Transfer E1E2 E1/E2 Enzymes E1E2->Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis & QC cluster_cellular Cellular Evaluation Synthesis Protocol 1: Amide Coupling Purification HPLC Purification Synthesis->Purification QC HRMS / NMR Confirmation Purification->QC Cell_Culture Cell Seeding & Treatment QC->Cell_Culture Validated PROTAC Western_Blot Protocol 2: Western Blot Cell_Culture->Western_Blot Data_Analysis Densitometry & DC50/Dmax Calculation Western_Blot->Data_Analysis

References

An In-depth Technical Guide to a VHL-Recruiting PROTAC Building Block: (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2417370-48-8[1][2]

Abstract

This document provides a comprehensive technical overview of the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2, supplied as a trifluoroacetate (TFA) salt. This molecule is a sophisticated, ready-to-use building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible PEG3 linker terminating in a primary amine. This guide will deconstruct the molecule's components, explain its mechanism of action within the PROTAC framework, provide detailed experimental protocols for its application, and discuss the critical role of each moiety in the rational design of potent and selective protein degraders.

Introduction: The PROTAC Revolution

Targeted protein degradation has emerged as a transformative therapeutic modality, capable of addressing disease-causing proteins previously considered "undruggable."[3] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this revolution. They function by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[4][5]

A PROTAC molecule consists of three essential components:

  • A ligand for a target Protein of Interest (POI).

  • A ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon). [6]

  • A chemical linker connecting the two ligands. [3]

The PROTAC induces proximity between the POI and the E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][7] The subject of this guide, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2, is a key precursor for constructing such molecules.

Molecular Deconstruction and Core Component Analysis

The specified molecule is a VHL ligand pre-functionalized with a linker, designed for efficient conjugation to a POI ligand. Let's analyze its constituent parts.

The E3 Ligase Ligand: (S,R,S)-AHPC
  • (S,R,S)-AHPC (also known as VH032-NH2) is a potent and well-characterized small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] VHL is a substrate recognition component of the CRL2^VHL^ E3 ligase complex.[5]

  • Mechanism & Expertise: The (S,R,S) stereochemistry is critical for high-affinity binding to the substrate recognition pocket of VHL. This specific ligand is derived from the parent molecule VH032 and is widely used in PROTAC development due to its proven ability to effectively recruit VHL.[8][9] The use of established, high-affinity E3 ligase ligands like (S,R,S)-AHPC is a cornerstone of successful PROTAC design, ensuring efficient ternary complex formation.[5]

The Linker: A Critical Determinant of Efficacy

The linker is not merely a spacer but a crucial element that dictates the PROTAC's biological activity, solubility, and pharmacokinetic properties.[3][] This molecule incorporates a multi-component linker.

  • Polyethylene Glycol (PEG): The PEG3 moiety refers to a three-unit polyethylene glycol chain. PEG linkers are the most common type used in PROTACs, featuring in over half of reported molecules.[11]

    • Trustworthiness: The inclusion of PEG is a deliberate choice to enhance the physicochemical properties of the final PROTAC. PEG units increase hydrophilicity and aqueous solubility, which is a common challenge for large, often "greasy" PROTAC molecules.[11][12][13] This improved solubility is vital for both in vitro assays and in vivo applications.

  • Other Linker Components: The 3-methylbutanyl acetate-methanesulfonothioate portion contributes to the overall length, vector, and flexibility of the linker. The precise geometry of the linker is critical for enabling the formation of a stable and productive ternary complex between the POI and VHL.[3][]

The Conjugation Handle: Primary Amine (-NH2)
  • Authoritative Grounding: The terminal primary amine (-NH2) is the reactive handle for conjugation. It provides a versatile point of attachment for a ligand targeting the protein of interest. The most common conjugation strategy is the formation of a stable amide bond by reacting the amine with a carboxylic acid on the POI ligand, a reaction typically facilitated by standard peptide coupling reagents.[6][12]

The Methanesulfonothioate Group

The methanesulfonothioate group is a less common but functionally significant part of the linker. Thiol-based chemistry is a powerful tool in bioconjugation.[14][15] While the primary amine is the intended conjugation point for the POI ligand, the methanesulfonothioate group may serve as a reactive site for specific thiol-containing molecules (like cysteine residues), potentially for advanced applications like dual-payload conjugates or covalent PROTACs.

Experimental Protocols & Workflows

The following sections describe validated, step-by-step methodologies for utilizing this PROTAC building block.

Protocol: PROTAC Synthesis via Amide Coupling

This protocol outlines the standard procedure for conjugating the amine-terminated linker to a POI ligand containing a carboxylic acid.

Materials:

  • (S,R,S)-AHPC-...-PEG3-NH2 TFA salt

  • POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolution: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of (S,R,S)-AHPC-...-PEG3-NH2 TFA salt (1.2 eq) in anhydrous DMF to the reaction mixture. Note: The excess base (DIPEA) will neutralize the TFA salt.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using preparative HPLC (High-Performance Liquid Chromatography) to obtain the final, high-purity PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR (Proton Nuclear Magnetic Resonance).

Workflow: Confirming PROTAC-Mediated Protein Degradation

Once the PROTAC is synthesized, its biological activity must be validated. The following workflow is a standard cascade for confirming target degradation.

G cluster_0 Step 1: In Vitro Validation cluster_1 Step 2: Mechanistic Validation cluster_2 Step 3: Selectivity Profiling synthesis Synthesize PROTAC (Protocol 3.1) western_blot Western Blot Analysis (Treat cells with PROTAC) synthesis->western_blot dc50 Determine DC50 (Dose-response curve) western_blot->dc50 proteasome_inhibitor Proteasome Inhibition (Co-treat with MG132) dc50->proteasome_inhibitor If degradation confirmed rescue_assay Observe Degradation Rescue (Confirm UPS dependence) proteasome_inhibitor->rescue_assay neddylation_inhibitor Neddylation Inhibition (Co-treat with MLN4924) neddylation_inhibitor->rescue_assay proteomics Quantitative Proteomics (e.g., TMT-MS) rescue_assay->proteomics If mechanism confirmed off_targets Identify Off-Targets (Assess global protein changes) proteomics->off_targets

Caption: Workflow for validating PROTAC-induced protein degradation.

Protocol: Western Blot for Protein Degradation

This protocol assesses the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the POI) in a 6-well plate and grow to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash the cells with ice-cold PBS (Phosphate-Buffered Saline) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the POI. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).

  • Detection: Use a species-appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL (Enhanced Chemiluminescence) detection system.

  • Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the results to calculate the DC50 (concentration for 50% degradation).

Data Presentation and Interpretation

Quantitative data from PROTAC experiments should be presented clearly.

Table 1: Representative Data for a Hypothetical PROTAC

ParameterDescriptionValue
DC50 Concentration for 50% degradation of POI in HEK293 cells after 24h.15 nM
Dmax Maximum percentage of degradation observed.>95%
Binding Affinity (POI) Binary binding affinity of the POI ligand (warhead) to the POI.50 nM (Kd)
Binding Affinity (VHL) Binary binding affinity of the (S,R,S)-AHPC ligand to VHL.120 nM (Kd)
Solubility (PBS) Aqueous solubility of the final PROTAC molecule at pH 7.4.75 µM

Conclusion and Future Directions

The molecule (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 is a highly valuable tool for researchers in targeted protein degradation. Its modular design, incorporating a high-affinity VHL ligand and a versatile, solubility-enhancing PEG linker, facilitates the rapid synthesis of novel PROTACs.[11][16] By following the established protocols for synthesis and biological validation outlined in this guide, scientists can efficiently develop and test new degraders, accelerating the path from chemical design to potential therapeutic application. The rational design principles embedded in this building block—high-affinity E3 ligand engagement, optimized linker properties, and versatile conjugation chemistry—represent the state-of-the-art in the field of PROTAC development.

References

The Benzoxaborole Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Derivatives from the 5-Amino-2-(hydroxymethyl)phenyl Core

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – represents a significant leap forward in drug discovery. The benzoxaborole moiety has, in recent years, cemented its status as one such scaffold.[1] Its unique chemical properties, including the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have unlocked novel mechanisms of action against a range of therapeutic targets.[2] This guide provides an in-depth exploration of the discovery and synthesis of novel benzoxaborole derivatives, with a particular focus on those derived from the versatile 5-amino-2-(hydroxymethyl)phenyl (AHPC) core, a key precursor to the biologically active 6-aminobenzoxaborole pharmacophore.

Part 1: Rational Drug Design and Lead Identification - The Benzoxaborole Advantage

The journey to novel therapeutics begins with a deep understanding of the target and the pharmacophore. The benzoxaborole scaffold offers a compelling starting point for several reasons:

  • Enzyme Inhibition: A primary mechanism of action for many benzoxaboroles is the inhibition of enzymes crucial to the lifecycle of pathogens or disease progression in humans.[2] The boron atom can interact with active site residues, such as serine or threonine, leading to potent and often selective inhibition.[3]

  • Physicochemical Properties: Benzoxaboroles generally exhibit favorable drug-like properties, including good aqueous solubility and low toxicity, which are critical for bioavailability and patient safety.[1][4]

  • Synthetic Tractability: The benzoxaborole core is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

Our focus on the 6-aminobenzoxaborole subclass stems from its demonstrated success in yielding potent therapeutic agents. This amino functionality provides a key handle for introducing diverse substituents, enabling the fine-tuning of molecular interactions with the target protein.

Conceptual Workflow for Benzoxaborole Drug Discovery

The discovery of novel benzoxaborole-based drug candidates follows a logical and iterative process, which can be visualized as follows:

cluster_0 Discovery Phase cluster_1 Development Phase Target Identification Target Identification HTS & Fragment Screening HTS & Fragment Screening Target Identification->HTS & Fragment Screening Hit-to-Lead Optimization Hit-to-Lead Optimization HTS & Fragment Screening->Hit-to-Lead Optimization Lead Optimization Lead Optimization Hit-to-Lead Optimization->Lead Optimization SAR Studies Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Figure 1: A simplified workflow for the discovery and development of novel benzoxaborole-based therapeutics.

Part 2: The Synthetic Cornerstone - Preparation of 6-Amino-1-hydroxy-2,1-benzoxaborolane

The synthesis of the core intermediate, 6-amino-1-hydroxy-2,1-benzoxaborolane, is a critical first step. Several routes have been developed, each with its own advantages and challenges. Below, we detail a practical and scalable approach.[5]

Protocol 1: A Scalable, Nitration-Free Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane

This protocol avoids a potentially hazardous nitration step, making it more amenable to large-scale production.[5]

Step 1: Bromination of 4-Nitrotoluene

  • Reactants: 4-nitrotoluene, N-bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride (solvent).

  • Procedure: To a solution of 4-nitrotoluene in carbon tetrachloride, add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 4-nitrobenzyl bromide is typically used in the next step without further purification.

Step 2: Borylation of 4-Nitrobenzyl Bromide

  • Reactants: 4-nitrobenzyl bromide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium acetate), and a solvent (e.g., dioxane).

  • Procedure: In a reaction vessel purged with an inert gas, combine 4-nitrobenzyl bromide, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate in dioxane. Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting boronate ester by column chromatography.

Step 3: Reduction of the Nitro Group and Cyclization

  • Reactants: The pinacol boronate ester from the previous step, a reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst or a chemical reductant like iron powder in acetic acid), and a solvent (e.g., ethanol or ethyl acetate).

  • Procedure: Dissolve the boronate ester in the chosen solvent and introduce the reducing agent. If using hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure. For chemical reduction, add the reducing agent portion-wise at a controlled temperature.

  • Work-up and Cyclization: Upon completion of the reduction, filter off the catalyst (if applicable) and concentrate the solution. The resulting aminophenylboronic acid pinacol ester will often cyclize to the desired 6-amino-1-hydroxy-2,1-benzoxaborolane upon work-up or gentle heating, sometimes with the addition of a mild acid or base to facilitate the process. Purify the final product by recrystallization or column chromatography.

Part 3: Diversification and Structure-Activity Relationship (SAR) Studies

With the core 6-aminobenzoxaborole in hand, the next phase involves the synthesis of a library of derivatives to explore the SAR. The amino group at the 6-position is an excellent point for diversification.

Protocol 2: Amide Coupling for Library Synthesis

A common and versatile method for derivatizing the 6-amino group is through amide bond formation.[6][7]

  • Reactants: 6-amino-1-hydroxy-2,1-benzoxaborolane, a carboxylic acid of interest, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or triethylamine), and a polar aprotic solvent (e.g., DMF or DCM).

  • Procedure: To a solution of the carboxylic acid and the coupling agent in the chosen solvent, add the base followed by the 6-amino-1-hydroxy-2,1-benzoxaborolane. Stir the reaction at room temperature until completion.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with aqueous solutions of a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated NaHCO3), followed by brine. Dry the organic layer, concentrate, and purify the amide derivative by chromatography or recrystallization.

Illustrative SAR Data

The following table summarizes hypothetical SAR data for a series of 6-(benzoylamino)benzoxaborole analogs, illustrating how systematic structural modifications can impact biological activity.[6]

CompoundR-group on Benzoyl RingIC50 (µM) for Target Enzyme
1a H1.2
1b 4-Cl0.5
1c 4-OCH32.5
1d 3-CF30.8
1e 2,4-diCl0.2

This data suggests that electron-withdrawing groups on the benzoyl ring, particularly at the 4-position, enhance inhibitory activity.

Part 4: Biological Evaluation and Mechanism of Action Studies

The synthesized derivatives must be subjected to rigorous biological evaluation to determine their potency, selectivity, and mechanism of action.

Experimental Workflow for Biological Characterization

Synthesized Derivatives Synthesized Derivatives Primary Screening (In vitro potency) Primary Screening (In vitro potency) Synthesized Derivatives->Primary Screening (In vitro potency) Secondary Screening (Selectivity) Secondary Screening (Selectivity) Primary Screening (In vitro potency)->Secondary Screening (Selectivity) Mechanism of Action Studies Mechanism of Action Studies Secondary Screening (Selectivity)->Mechanism of Action Studies In vivo Efficacy Studies In vivo Efficacy Studies Mechanism of Action Studies->In vivo Efficacy Studies

Figure 2: A typical cascade for the biological evaluation of novel benzoxaborole derivatives.

Primary Screening: This involves determining the potency of the compounds against the primary biological target, often through enzymatic assays to determine IC50 values.

Secondary Screening: Compounds that show promising activity in the primary screen are then tested against a panel of related targets to assess their selectivity. This is crucial for minimizing off-target effects and potential toxicity.

Mechanism of Action Studies: For the most promising leads, detailed studies are conducted to elucidate how they interact with their target. This may involve X-ray crystallography to determine the binding mode or kinetic studies to understand the nature of the inhibition.

In Vivo Efficacy Studies: The final stage of preclinical evaluation involves testing the lead compounds in animal models of the disease to assess their efficacy and pharmacokinetic properties in a living system.

Conclusion: A Scaffold with a Bright Future

The benzoxaborole scaffold, and specifically derivatives of the 6-aminobenzoxaborole core, represents a highly promising area of drug discovery.[2][8] The unique properties of boron chemistry, combined with the synthetic accessibility of these compounds, provide a powerful platform for the development of novel therapeutics against a wide range of diseases. This guide has outlined a comprehensive approach to the discovery and synthesis of new benzoxaborole derivatives, from rational design to biological evaluation. By understanding the underlying principles and employing robust synthetic and analytical methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA for targeted protein degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA for Targeted Protein Degradation

Abstract

Targeted protein degradation (TPD) represents a revolutionary approach in drug discovery, moving beyond traditional occupancy-driven inhibition to event-driven pharmacology that leads to the elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this paradigm shift, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of a novel PROTAC, this compound. We will dissect its molecular architecture, propose its mechanism of action, and provide detailed, field-proven protocols for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of TPD and understand the nuances of this specific chemical tool.

Introduction to Targeted Protein Degradation (TPD)

The Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for maintaining protein homeostasis. It involves a cascade of enzymatic reactions catalyzed by E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, which ultimately tag substrate proteins with ubiquitin.[1] This polyubiquitination serves as a molecular signal for the 26S proteasome to recognize and degrade the tagged protein.[1]

Emergence of PROTACs: A Paradigm Shift in Drug Discovery

Historically, drug development has focused on inhibiting the function of pathogenic proteins. However, this approach is limited to proteins with well-defined binding pockets, leaving a significant portion of the proteome "undruggable".[1] PROTACs overcome this limitation by not just inhibiting, but completely removing the target protein.[1] These molecules act catalytically, with a single PROTAC molecule capable of degrading multiple target proteins, offering a distinct advantage over traditional inhibitors.[1][]

The Tripartite MoA of PROTACs: E3 Ligase, Target Protein, and the Ternary Complex

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The primary mechanism of action involves the formation of a transient ternary complex between the POI, the PROTAC, and the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for proteasomal degradation.[1]

Dissecting the Molecular Architecture of this compound

The efficacy of a PROTAC is intricately linked to its molecular design. Each component of this compound is engineered to fulfill a specific function in the process of targeted protein degradation.

The E3 Ligase Ligand: (S,R,S)-AHPC for VHL Recruitment

(S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6][7][8] VHL is a substrate recognition subunit of the CUL2-RING E3 ubiquitin ligase complex and is one of the most successfully exploited E3 ligases in PROTAC design.[4][5][9][10] The (S,R,S) stereochemistry is crucial for high-affinity binding to VHL, ensuring efficient recruitment of the degradation machinery.[4][5]

The Linker: A Critical Determinant of PROTAC Efficacy

The linker is not merely a spacer but plays a critical role in dictating the orientation and stability of the ternary complex. Its length, flexibility, and chemical composition are key design elements that influence a PROTAC's degradation efficiency and selectivity.[3][11]

The triethylene glycol (PEG3) unit is a commonly used linker component in PROTAC design.[12][13][14][15] Its inclusion serves to enhance the aqueous solubility of the molecule, which can improve cell permeability and overall pharmacokinetic properties.[11][14] The defined length of the PEG3 linker also helps to optimally position the E3 ligase and the target protein for efficient ubiquitination.[14]

The "3-methylbutanyl acetate-methanesulfonothioate" portion of the linker is a more unique feature. The methanesulfonothioate (MTS) group is known in bioconjugation chemistry as a thiol-reactive functional group. It can form a disulfide bond with cysteine residues on a protein. This suggests that this PROTAC may be designed to covalently or reversibly bind to a cysteine residue on the target protein, potentially enhancing the stability of the ternary complex and leading to more efficient degradation. The 3-methylbutanyl acetate portion likely acts as a spacer to position the reactive MTS group appropriately.

The Amine Terminus (-NH2): A Point of Attachment for the Target Ligand

The terminal primary amine (-NH2) serves as a versatile chemical handle for the conjugation of a ligand that binds to the protein of interest. This modular design allows for the adaptation of the PROTAC to target a wide array of proteins by simply coupling a known binder to this amine group.

The Trifluoroacetate (TFA) Salt: Considerations for Experimental Use

The trifluoroacetate (TFA) counterion is a common remnant from the purification of synthetic peptides and small molecules by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17][18] While essential for the purification process, residual TFA can have unintended biological effects, such as altering cell growth or inducing an immune response.[17][18][19] For cellular assays, it is often advisable to exchange the TFA salt for a more biologically benign counterion like acetate or hydrochloride.[17][19][20]

Proposed Mechanism of Action

The orchestrated action of each molecular component of this compound leads to the selective degradation of the target protein.

Formation of the Ternary Complex: VHL-(PROTAC)-Target

The process begins with the PROTAC simultaneously binding to the VHL E3 ligase via its (S,R,S)-AHPC moiety and to the target protein through the conjugated ligand. This forms a transient ternary complex.[1] The linker plays a crucial role in ensuring a productive orientation of the two proteins within this complex.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 conjugating enzyme to accessible lysine residues on the surface of the target protein.[1] This results in the formation of a polyubiquitin chain on the target.

Proteasomal Degradation and PROTAC Recycling

The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome into small peptides.[1] The PROTAC molecule is not consumed in this process and is released to engage another target protein and E3 ligase, thus acting catalytically.[1]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-Linker-Target Ligand VHL VHL E3 Ligase PROTAC->VHL Binds to VHL POI Protein of Interest (POI) PROTAC->POI Binds to POI Ternary_Complex POI-PROTAC-VHL Ub Ubiquitin POI_Ub Polyubiquitinated POI Ub->POI_Ub Polyubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->PROTAC Recycling Ternary_Complex->Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of action of the PROTAC molecule.

Experimental Validation: A Step-by-Step Guide

Rigorous experimental validation is crucial to confirm the mechanism of action and efficacy of a novel PROTAC.

Synthesis and Characterization of the PROTAC

The synthesis of this compound involves multi-step organic synthesis. A general approach would involve synthesizing the linker and then sequentially coupling it to the (S,R,S)-AHPC moiety and a protecting group for the terminal amine. The final step would be the deprotection of the amine, followed by conjugation to the target ligand. Each intermediate and the final product should be thoroughly characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

In Vitro Assays for PROTAC Evaluation

Before assessing protein degradation, it is important to determine the cytotoxic potential of the PROTAC. Cell viability assays such as MTT or CellTiter-Glo can be used to determine the concentration range at which the PROTAC does not induce significant cell death, ensuring that any observed protein degradation is not a secondary effect of cytotoxicity.

Western blotting is the gold standard for quantifying changes in protein levels.[21]

Objective: To determine the dose- and time-dependent degradation of the target protein upon treatment with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[21][22]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to reach 70-80% confluency. Treat cells with serial dilutions of the PROTAC or vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection I->J K Data Analysis J->K

Caption: Workflow for Western Blot Analysis.

Co-IP is used to provide direct evidence of the PROTAC-induced ternary complex formation.[23][24]

Objective: To detect the interaction between the target protein and the E3 ligase in the presence of the PROTAC.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Ice-cold PBS

  • Non-denaturing lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against the E3 ligase (e.g., anti-VHL) or the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). Co-treatment with a proteasome inhibitor like MG132 can help stabilize the ternary complex.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[24]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the E3 ligase (e.g., VHL) or the target protein overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads and analyze the eluates by western blotting using antibodies against the target protein and the E3 ligase. An increased co-precipitation of the target protein with the E3 ligase in the presence of the PROTAC confirms the formation of the ternary complex. A two-step Co-IP can also be performed for more rigorous validation.[23][25][26]

CoIP_Workflow A Cell Treatment with PROTAC +/- MG132 B Cell Lysis (Non-denaturing) A->B C Immunoprecipitation (e.g., anti-VHL) B->C D Immune Complex Capture (Protein A/G beads) C->D E Washing D->E F Elution E->F G Western Blot Analysis (Detect POI and VHL) F->G

Caption: Workflow for Co-Immunoprecipitation.

Biophysical Assays for Binding Affinity

SPR is a powerful label-free technique to measure the binding kinetics and affinity of molecular interactions in real-time.[27][28][29][30][31]

Objective: To determine the binding affinities (KD) of the PROTAC to the target protein and the E3 ligase individually (binary interactions) and to characterize the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant target protein and E3 ligase (e.g., VHL/Elongin B/Elongin C complex)

  • This compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Binary Interaction Analysis:

    • Immobilize the target protein or the E3 ligase onto the sensor chip surface.

    • Inject serial dilutions of the PROTAC over the surface and measure the binding response.

    • Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Ternary Complex Formation Analysis:

    • Immobilize the target protein on the sensor chip.

    • Inject a mixture of the PROTAC and the E3 ligase at constant concentrations and observe the binding response. An enhanced binding signal compared to the injection of the E3 ligase alone indicates the formation of a ternary complex.

    • Alternatively, inject the E3 ligase over a surface saturated with the PROTAC-target protein complex.

SPR_Setup cluster_0 SPR Sensor Chip Sensor Gold Film Immobilized Ligand (e.g., POI) Detector Detector Sensor:f0->Detector Surface Plasmon Resonance Signal Analyte Analyte in Solution (e.g., PROTAC, E3 Ligase) Analyte->Sensor:f1 Binding

Caption: Schematic of an SPR experiment.

Data Analysis and Interpretation

From the western blot data, dose-response curves can be generated to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These parameters are crucial for comparing the potency and efficacy of different PROTACs.

ParameterDescription
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.
Dmax The maximal percentage of target protein degradation achieved.

Successful Co-IP experiments will show a clear band for the co-precipitated protein only in the presence of the PROTAC, confirming the formation of the ternary complex in a cellular context. SPR data will provide quantitative measures of binding affinities and kinetics, which can be used to understand the thermodynamics of ternary complex formation and guide further optimization of the PROTAC.

Troubleshooting and Best Practices

  • Poor Degradation: If degradation is not observed, consider optimizing the linker length and composition, as this can significantly impact ternary complex formation.[3] Also, ensure that the chosen E3 ligase is expressed in the cell line being used.

  • The "Hook Effect": At very high concentrations, some PROTACs can exhibit reduced degradation efficiency due to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. A full dose-response curve is essential to identify this effect.

  • Off-Target Effects: It is important to assess the selectivity of the PROTAC by performing proteomics studies to identify any unintended protein degradation.

  • TFA Interference: As mentioned earlier, consider performing a salt exchange if unexpected biological effects are observed.[17][19][20]

Conclusion and Future Perspectives

The novel PROTAC, this compound, represents a sophisticated chemical tool for targeted protein degradation. Its modular design, incorporating a potent VHL ligand and a versatile linker with a potential reactive handle, offers exciting possibilities for the development of new therapeutics. The detailed experimental protocols provided in this guide will enable researchers to rigorously evaluate its efficacy and mechanism of action. As our understanding of the complex interplay between PROTACs, E3 ligases, and target proteins continues to grow, so too will our ability to design and develop next-generation protein degraders with enhanced potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Validation of Covalent PROTACs Using (S,R,S)-AHPC-methanesulfonothioate-PEG3-NH2 TFA

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA is not a complete therapeutic agent but rather a sophisticated chemical building block. It is an E3 ligase ligand-linker conjugate designed for the synthesis of covalent Proteolysis-Targeting Chimeras (PROTACs).[1][2] This document provides a comprehensive guide on how to utilize this reagent to create and validate novel covalent protein degraders for cancer research.

Part 1: Foundational Principles and Strategy

Deconstructing the Reagent

The specified compound is a heterobifunctional chemical tool comprising three key components:

  • (S,R,S)-AHPC Moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] Its function is to recruit the VHL protein machinery.

  • PEG3 Linker: A 3-unit polyethylene glycol linker provides the necessary spacing between the two ends of the final PROTAC molecule. The linker composition and length are critical determinants of the stability and efficacy of the resulting ternary complex (Target-PROTAC-E3 Ligase).[5]

  • Methanesulfonothioate Warhead & Terminal Amine: The methanesulfonothioate group is a reactive electrophile designed to form a stable, covalent disulfide bond with a nucleophilic cysteine residue on a target Protein of Interest (POI).[] The terminal amine (-NH2) serves as the reactive handle for conjugating a POI-binding ligand.

The Covalent PROTAC Strategy

Traditional PROTACs bind reversibly to their target protein. A covalent PROTAC, synthesized using this reagent, offers a distinct mechanism that can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[7]

The overall strategy involves a two-stage process:

  • Synthesis: A ligand that recognizes a specific cancer-associated Protein of Interest (POI) is chemically conjugated to the terminal amine of the (S,R,S)-AHPC...-NH2 reagent.

  • Mechanism of Action: The resulting PROTAC molecule acts as a bridge. It first forms a covalent, irreversible bond with the POI. Subsequently, the AHPC moiety recruits the VHL E3 ligase, leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[8] This process is catalytic in nature, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]

MOA cluster_0 Step 1: Covalent Binding cluster_1 Step 2: Ternary Complex Formation cluster_2 Step 3: Ubiquitination & Degradation POI Target Protein (with Cysteine) PROTAC Covalent PROTAC (Warhead + Linker + VHL Ligand) POI->PROTAC Irreversible Covalent Bonding Ternary POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase PROTAC->VHL Recruitment PROTAC->Ternary VHL->Ternary PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ub Ubiquitin (Ub) Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Figure 1: Mechanism of Action for a Covalent PROTAC.

Part 2: Application Notes - Synthesis and Design

Selecting the Protein of Interest (POI) and Ligand

The success of the final degrader is critically dependent on the choice of the POI and its corresponding ligand.

ParameterKey ConsiderationsRationale
Protein of Interest (POI) - Must be a validated cancer driver or dependency.- Must possess a suitably located cysteine residue for covalent targeting. This can be in or near a ligandable pocket.The therapeutic hypothesis rests on the depletion of a protein critical for cancer cell survival. The presence of a reactive cysteine is a prerequisite for the covalent mechanism.
POI Ligand - Should have sufficient affinity and selectivity for the POI.- Must possess a suitable chemical handle (e.g., carboxylic acid, amine) for conjugation that does not disrupt binding to the POI (a viable "exit vector").High affinity is required to bring the reactive warhead into proximity with the target cysteine. The exit vector ensures that the linker and E3 ligase ligand do not sterically hinder the formation of the initial POI-ligand complex.
Exemplary Synthetic Protocol: Amide Bond Formation

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to the terminal amine of the (S,R,S)-AHPC...-NH2 reagent.

Materials:

  • This compound (Reagent A)

  • POI-Ligand-COOH (Reagent B)

  • Peptide coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, Triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve Reagent B (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve Reagent A (1.0 eq) in anhydrous DMF. Note: If starting with the TFA salt, the base (DIPEA) will neutralize it in situ.

  • Add the solution of Reagent A to the pre-activated Reagent B solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and purify the crude product using reverse-phase preparative HPLC to yield the final covalent PROTAC.

  • Confirm the identity and purity of the final compound by HRMS and ¹H NMR.

Part 3: Protocols for Validation in Cancer Research

Once synthesized, the novel covalent PROTAC must be rigorously validated.[9]

Workflow cluster_design Design & Synthesis cluster_validation Biochemical & Cellular Validation select_poi 1. Select POI & POI Ligand synthesize 2. Synthesize Covalent PROTAC select_poi->synthesize ms_engage 3. Confirm Covalent Engagement (Intact Protein MS) synthesize->ms_engage wb_degrade 4. Measure Degradation (Western Blot) ms_engage->wb_degrade via_assay 5. Assess Function (Viability Assay) wb_degrade->via_assay proteomics 6. Profile Selectivity (Global Proteomics) via_assay->proteomics

Figure 2: Overall workflow for covalent PROTAC development.
Protocol 1: Confirmation of Covalent Target Engagement by Mass Spectrometry

Objective: To verify that the PROTAC forms a covalent adduct with the recombinant target protein.

Methodology: Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

  • Incubate the purified recombinant POI (e.g., 5 µM) with the covalent PROTAC (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4) for 2 hours at room temperature. Include a vehicle control (DMSO).

  • Desalt the protein samples using a C4 ZipTip or equivalent.

  • Analyze the samples via LC-MS. The LC system separates the protein from remaining small molecules, and the mass spectrometer measures the precise mass of the intact protein.

  • Data Analysis: Compare the mass spectra of the treated sample and the vehicle control. A successful covalent modification will result in a mass shift corresponding to the molecular weight of the bound PROTAC fragment.

    • Expected Mass = Mass(POI) + Mass(PROTAC) - Mass(leaving group)

Protocol 2: Measuring Target Protein Degradation by Western Blot

Objective: To quantify the reduction of endogenous POI levels in a cancer cell line following PROTAC treatment.[10]

Procedure:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., one known to express the POI) in 6-well plates and allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the covalent PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include the following controls:

    • Vehicle control (e.g., 0.1% DMSO).

    • PROTAC + Proteasome Inhibitor (e.g., 10 µM MG132 or Carfilzomib) to confirm degradation is proteasome-dependent.

    • A non-covalent version or an inactive epimer of the PROTAC, if available.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-Actin) to ensure equal loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis: Perform densitometry analysis to quantify band intensity. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[11]

Protocol 3: Assessing Functional Consequences via Cell Viability Assay

Objective: To determine if the degradation of the POI translates into an anti-proliferative or cytotoxic effect.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay or similar (e.g., MTS).

Procedure:

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the covalent PROTAC (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the log of the PROTAC concentration and perform a non-linear regression to calculate the IC₅₀ (concentration for 50% inhibition of viability).

References

Application Notes & Protocols: Targeted Tau Protein Degradation in Neurodegenerative Disease Models Using Tau-Degrader-V1

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction and Scientific Rationale

Neurodegenerative diseases such as Alzheimer's disease (AD) and other tauopathies are characterized by the intracellular accumulation of hyperphosphorylated and aggregated Tau protein, forming neurofibrillary tangles (NFTs).[1][] These pathological Tau species are linked to neuronal dysfunction and cognitive decline, making Tau a prime therapeutic target.[3][4] Traditional small-molecule inhibitors often require high occupancy to be effective, which can lead to off-target effects. An alternative and powerful strategy is targeted protein degradation, which eliminates the pathogenic protein entirely.[5][6]

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively destroy target proteins.[4][7][8] This technology offers a catalytic mode of action, where a single PROTAC molecule can trigger the degradation of multiple target proteins, potentially leading to more profound and durable pharmacological effects at lower concentrations.[5][6]

This document provides detailed protocols for the use of Tau-Degrader-V1 , a novel PROTAC designed for the targeted degradation of Tau protein. Tau-Degrader-V1 is based on the chemical structure (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA and is composed of three key components:

  • A Von Hippel-Lindau (VHL) E3 Ligase Ligand: Based on the well-characterized (S,R,S)-AHPC moiety, which recruits the VHL E3 ubiquitin ligase complex.[9][10][11][12]

  • A Tau-binding Warhead: A moiety designed to engage with the Tau protein.

  • A Flexible Linker: A PEG3 linker that optimally positions the Tau protein and VHL for efficient ternary complex formation.

These application notes will guide researchers in characterizing the efficacy and mechanism of action of Tau-Degrader-V1 in relevant cellular models of tauopathy.

Mechanism of Action

Tau-Degrader-V1 operates by inducing the proximity of Tau protein to the VHL E3 ligase. This initiates a cascade of events leading to the specific degradation of Tau.

  • Ternary Complex Formation: Tau-Degrader-V1 simultaneously binds to the Tau protein and the VHL E3 ligase, forming a transient ternary complex (Tau :: Tau-Degrader-V1 :: VHL).[8]

  • Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the Tau protein.

  • Proteasomal Recognition: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.

  • Degradation: The proteasome unfolds and degrades the tagged Tau protein into small peptides, while Tau-Degrader-V1 is released and can initiate another degradation cycle.[7]

cluster_0 Cellular Environment cluster_1 PROTAC Action cluster_2 Cellular Degradation Machinery TDV1 Tau-Degrader-V1 Tau Tau Protein (Target) TDV1->Tau Binds VHL VHL E3 Ligase TDV1->VHL Recruits Ternary Ternary Complex (Tau :: TDV1 :: VHL) PolyUb_Tau Poly-ubiquitinated Tau Ternary->PolyUb_Tau Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Transfer E1E2 E1/E2 Enzymes E1E2->Ub Proteasome 26S Proteasome PolyUb_Tau->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Recycled_TDV1 Tau-Degrader-V1 (Recycled) Proteasome->Recycled_TDV1

References

Experimental design for PROTACs using AHPC linkers

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Design for PROTACs Featuring AHPC Linkers Audience: Researchers, scientists, and drug development professionals.

A Scientist's Guide to the Rational Design and Validation of PROTACs with Saturated Heterocyclic Linkers

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2][3] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs). A PROTAC's architecture consists of a ligand for the POI and another for an E3 ubiquitin ligase, connected by a chemical linker.[4] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase).[5][6][7] This guide focuses on a class of linkers incorporating saturated heterocyclic scaffolds such as A zetidine, H eterocycles, P iperidine, and C yclohexane (AHPC), which impart conformational rigidity.[8][9][10][11] We provide an in-depth framework for the experimental design and validation of PROTACs featuring these rigid linkers, explaining the causality behind each protocol and offering a self-validating workflow from initial biochemical characterization to definitive cell-based mechanistic proof.

Section 1: The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs operate by hijacking the cell's natural protein disposal system, the UPS.[3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically.[2][3] A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects at potentially lower doses.[1][2] The process is a cycle with several key steps:

  • Binding Events: The PROTAC, circulating in the cell, can independently bind to its target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][2]

  • Ternary Complex Formation: The crucial mechanistic step is the formation of a POI-PROTAC-E3 ligase ternary complex. This event brings the target protein into close proximity with the E3 ligase.[4][12][13]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI.[1][14] This process is repeated to form a poly-ubiquitin chain.

  • Proteasomal Recognition & Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[3]

  • Recycling: The PROTAC molecule is then released and is free to engage another POI and E3 ligase, restarting the catalytic cycle.[3][12]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUbPOI Poly-ubiquitinated POI Ternary->PolyUbPOI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Ub Transfer (via E1/E2) E1E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

Section 2: The Critical Role of the Linker: A Focus on AHPC Scaffolds

The linker is arguably the most critical and challenging component to optimize in PROTAC design.[15][16] Its length, rigidity, and attachment points dictate the relative orientation of the POI and E3 ligase within the ternary complex, directly impacting the complex's stability and the efficiency of ubiquitination.[5][7] While flexible linkers (e.g., polyethylene glycol, PEG) are synthetically accessible, they can adopt numerous conformations, which may carry an entropic penalty upon binding and lead to suboptimal complex formation.

The Rationale for Rigidity: AHPC Linkers Incorporating rigid scaffolds like A zetidine, P iperidine, P iperazine, or C yclohexane into the linker restricts its conformational freedom.[8][9][10] This pre-organization can be highly advantageous:

  • Enhanced Ternary Complex Stability: A rigid linker can lock the PROTAC into a bioactive conformation that is optimal for forming a stable and productive ternary complex, reducing the entropic penalty of binding.[9][11]

  • Improved Cooperativity: The stability of the ternary complex is often described by a cooperativity factor (α). An α > 1 indicates that the binding of the PROTAC to one protein partner enhances its affinity for the other. Rigid linkers can promote specific protein-protein interactions between the POI and E3 ligase, leading to high cooperativity.[17][18]

  • Modulation of Physicochemical Properties: Saturated heterocycles can improve properties like solubility and metabolic stability compared to greasy alkyl chains, which is crucial for developing orally bioavailable drugs.[8][10][19]

Table 1: Comparative Properties of Linker Scaffolds

Property Flexible Linkers (e.g., PEG/Alkyl) Rigid AHPC Linkers (e.g., Piperidine) Rationale for Experimental Design
Conformational Freedom High Low (Constrained) AHPC linkers reduce the number of variables, potentially leading to more predictable structure-activity relationships (SAR).
Ternary Complex May form multiple, less stable complexes. Can promote a single, highly stable, and productive complex. Ternary complex assays (Protocol 1) are critical to confirm that the designed rigidity translates to enhanced stability.
Cooperativity (α) Often low to moderate. Can be significantly higher due to induced protein-protein contacts. Biophysical characterization is essential to quantify the cooperativity driven by the linker's structure.[17]

| Physicochemical Profile | Can increase lipophilicity and molecular weight. | Can improve solubility and metabolic stability.[10][19] | Cell permeability and target engagement assays (Protocol 6) are necessary to ensure the rigid molecule can reach its target. |

Section 3: A Validated Experimental Workflow for PROTAC Characterization

A successful PROTAC development campaign requires a systematic, multi-tiered approach to validate its mechanism of action. Each phase of the workflow is designed to answer a critical question, building a robust data package that confirms the PROTAC's intended function.

Workflow cluster_P1 cluster_P2 cluster_P3 cluster_P4 P1 Phase 1: Biochemical & Biophysical Characterization Proto1 Protocol 1: Ternary Complex Formation (e.g., NanoBRET™) P1->Proto1 P2 Phase 2: In Vitro Functional Assays Proto2 Protocol 2: In Vitro Ubiquitination P2->Proto2 P3 Phase 3: Cell-Based Degradation Assays Proto3 Protocol 3 & 4: Target Degradation (WB, HiBiT™) P3->Proto3 P4 Phase 4: In-Cell Mechanistic Validation Proto4 Protocol 5 & 6: MoA Validation (Proteasome Rescue, Ligase Engagement) P4->Proto4 Proto1->P2 Proto2->P3 Proto3->P4

Figure 2. A systematic workflow for PROTAC characterization.
Phase 1: Biochemical & Biophysical Characterization

Causality Check: Does the PROTAC successfully bridge the POI and the E3 ligase to form a ternary complex? This is the foundational event for degradation.

Protocol 1: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay quantitatively measures the proximity between the POI and the E3 ligase induced by the PROTAC.[20][21]

  • Principle: One protein (e.g., the POI) is fused to a NanoLuc® luciferase (energy donor), and the other (e.g., the E3 ligase) is fused to a HaloTag® that is labeled with a fluorescent acceptor. When the PROTAC brings the two proteins together, Bioluminescence Resonance Energy Transfer (BRET) occurs, generating a quantifiable signal.[13][21]

  • Materials:

    • Cells expressing NanoLuc-POI and HaloTag-E3 ligase.

    • HaloTag NanoBRET® 618 Ligand (Promega).

    • Nano-Glo® Live Cell Substrate (Promega).

    • PROTAC compound series.

    • MG-132 (proteasome inhibitor, optional but recommended).

  • Step-by-Step Methodology:

    • Cell Plating: Seed cells expressing the fusion constructs in a 96- or 384-well white assay plate.

    • HaloTag Labeling: Treat cells with the HaloTag NanoBRET® 618 Ligand and incubate to allow for labeling.

    • Compound Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle-only control (e.g., DMSO). It is often beneficial to pre-treat cells with a proteasome inhibitor like MG-132 to prevent degradation of the complex components, thereby measuring complex formation more directly.[21]

    • Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

    • Signal Detection: Measure luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.

  • Data Analysis & Interpretation:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of PROTAC concentration.

    • Fit the data to a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal complex formation is achieved). A lower EC50 indicates more potent complex formation.

Phase 2: In Vitro Functional Assays

Causality Check: Does the ternary complex lead to the ubiquitination of the POI? This confirms the complex is functional.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-dependent transfer of ubiquitin to the POI using purified components.[14][22]

  • Principle: Recombinant POI, E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, and ubiquitin are combined in the presence or absence of the PROTAC. The ubiquitination of the POI is then detected, typically by Western blot.[23][]

  • Materials:

    • Recombinant human E1 (UBE1).

    • Recombinant human E2 (e.g., UBE2D2).

    • Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C).

    • Recombinant POI.

    • Human Ubiquitin.

    • ATP.

    • PROTAC compound.

    • Anti-POI antibody, anti-Ubiquitin antibody.

  • Step-by-Step Methodology:

    • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the POI.

    • PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC negative control.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Western Blot: Resolve the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the POI.

  • Data Analysis & Interpretation:

    • Look for the appearance of higher molecular weight bands or a "smear" above the unmodified POI band in the PROTAC-treated lanes. This indicates the addition of ubiquitin molecules.

    • The intensity of the ubiquitination signal should be dependent on the PROTAC concentration. This provides direct evidence that the PROTAC is functional in vitro.

Phase 3: Cell-Based Degradation Assays

Causality Check: Does the PROTAC induce the degradation of the target protein in a cellular context?

Protocol 3: Target Protein Degradation by Western Blot

This is the gold-standard method for quantifying changes in protein levels.[25][26]

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours).[27] Include a vehicle control.

    • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE & Western Blot: Load equal amounts of total protein, separate by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the POI.

    • Loading Control: Re-probe the membrane with an antibody for a stable housekeeping protein (e.g., GAPDH, β-actin) to normalize for loading differences.[25][26]

    • Detection & Quantification: Visualize bands using an ECL substrate and quantify band intensities using densitometry software.

  • Data Analysis & Interpretation:

    • Normalize the POI band intensity to the corresponding loading control intensity.

    • Express the normalized POI level in each treated sample as a percentage of the vehicle control.

    • Plot the percent remaining protein against the log of PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal percentage of degradation).[25][26]

Protocol 4: High-Throughput Degradation Assay (HiBiT™ System)

This luminescent reporter system allows for rapid, quantitative measurement of protein levels in a high-throughput format.[28][29]

  • Principle: The small 11-amino-acid HiBiT tag is inserted into the endogenous POI locus using CRISPR/Cas9. This system is complemented by the LgBiT protein. When HiBiT and LgBiT are together, they form a functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged POI.[28][30][31]

  • Step-by-Step Methodology:

    • Cell Line: Use a cell line where the POI is endogenously tagged with HiBiT.

    • Treatment: Plate cells in a white assay plate and treat with a serial dilution of the PROTAC.

    • Lysis & Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate.

    • Measurement: Incubate briefly and measure luminescence on a plate reader.

  • Data Analysis & Interpretation:

    • The data analysis is similar to the Western blot workflow. The reduction in luminescence corresponds to the degradation of the HiBiT-tagged POI. This method allows for the rapid determination of DC50 and Dmax values for large compound libraries.[29][32]

Phase 4: In-Cell Mechanistic Validation

Causality Check: Is the observed degradation occurring via the intended mechanism? These control experiments are essential for building a trustworthy case.

Protocol 5: Proteasome Inhibition Rescue Assay

This experiment confirms that the protein loss is due to the proteasome.[33][34]

  • Methodology:

    • Select a PROTAC concentration that gives significant degradation (e.g., near the DC50 or Dmax).

    • Treat cells with four conditions: (1) Vehicle, (2) PROTAC alone, (3) Proteasome inhibitor alone (e.g., 10 µM MG132), (4) PROTAC + Proteasome inhibitor (co-treatment).

    • After the treatment period, harvest cells and analyze POI levels by Western blot.

  • Interpretation: If the PROTAC-induced loss of the POI is "rescued" (i.e., protein levels are restored) in the co-treatment condition compared to the PROTAC-alone condition, it confirms that the degradation is proteasome-dependent.

Protocol 6: E3 Ligase Engagement Assay

This assay confirms that the PROTAC is binding to its intended E3 ligase inside the cell.[35]

  • Methodology: A cellular target engagement assay, such as the NanoBRET™ Target Engagement assay, can be used.[20][35] In this setup, the E3 ligase (e.g., CRBN) is tagged with NanoLuc®. A fluorescent tracer that also binds the ligase is added. The PROTAC is then added in competition.

  • Interpretation: A potent PROTAC will displace the tracer, causing a loss of BRET signal. This confirms that the PROTAC can access and bind its E3 ligase partner in the complex intracellular environment. Comparing results in live vs. permeabilized cells can also provide an index of cell permeability.[20]

Section 4: Data Analysis and Key Parameters

Consistent and accurate data analysis is critical for evaluating PROTAC performance.

Table 2: Key Parameters for PROTAC Evaluation

Parameter Definition Assay Used Significance
EC50 The concentration of PROTAC that produces 50% of the maximal effect in a ternary complex formation assay. Ternary Complex Assay (e.g., NanoBRET™) Measures the potency of proximity induction . A low EC50 is desired.[21]
DC50 The concentration of PROTAC that induces 50% degradation of the target protein.[36] Degradation Assays (Western Blot, HiBiT™) Measures the potency of degradation . A low DC50 is a primary goal of optimization.[25][26]
Dmax The maximum percentage of target protein degradation achieved. Degradation Assays (Western Blot, HiBiT™) Measures the efficacy of the PROTAC. A high Dmax (ideally >80-90%) is desired.[25][26]

| Hook Effect | A phenomenon where degradation efficiency decreases at very high PROTAC concentrations.[37] | Degradation Assays | Caused by the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3) that outcompete the productive ternary complex. It is important to characterize the full dose-response curve to identify the optimal concentration window and avoid misinterpreting high-dose data.[33][34][37] |

Section 5: Troubleshooting Common Issues

Table 3: Troubleshooting Guide for PROTAC Experiments

Issue Potential Cause(s) Suggested Solution(s)
No or Weak Degradation 1. Poor cell permeability. 2. No ternary complex formation. 3. Low E3 ligase expression in the cell line. 4. Suboptimal concentration or time point. 1. Assess permeability (Protocol 6). Modify linker to improve physicochemical properties.[37] 2. Confirm complex formation (Protocol 1). Re-design linker or warheads. 3. Verify E3 ligase expression by Western blot. Choose a different cell line.[33] 4. Perform a broad dose-response (1 pM to 30 µM) and a time-course (e.g., 2, 4, 8, 16, 24h) experiment.[33]
Strong Hook Effect Formation of unproductive binary complexes at high concentrations. This is an intrinsic property of the system. Focus on the potent part of the dose-response curve. Design new PROTACs that promote higher cooperativity (α) to stabilize the ternary complex over binary ones.[37]
Degradation is Not Rescued by Proteasome Inhibitor The protein loss may be due to off-target effects, transcriptional downregulation, or a non-proteasomal degradation pathway. Investigate changes in mRNA levels of the target gene. Perform selectivity profiling (e.g., proteomics) to identify off-targets.

| High Variability in Results | Inconsistent cell health, passage number, or seeding density. Instability of the PROTAC compound. | Maintain consistent cell culture practices.[33] Prepare fresh dilutions of the PROTAC from a frozen stock for each experiment. |

Section 6: Conclusion

The development of effective PROTACs, particularly those employing sophisticated AHPC linkers to control conformational geometry, requires a rigorous and systematic validation strategy. The experimental workflow detailed in this guide provides a self-validating path from confirming the foundational ternary complex formation to demonstrating potent, mechanism-specific degradation in a cellular context. By understanding the causality behind each experimental step—from biophysical binding to cellular function—researchers can make informed decisions to optimize their molecules, troubleshoot challenges, and ultimately unlock the full therapeutic potential of targeted protein degradation.

Section 7: References

  • What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News. Retrieved from --INVALID-LINK--

  • Al-Koussa, H., & Kyte, H. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 4–9.

  • PROTACs. (2023). In Wikipedia. Retrieved from --INVALID-LINK--

  • PROTAC® Ubiquitination Assays. (n.d.). LifeSensors. Retrieved from --INVALID-LINK--

  • Why PROTACs Fail in Cellular Environments—and What Two NanoBRET Assays Can Reveal. (2025). Selvita. Retrieved from --INVALID-LINK--

  • Measuring DC50 and Dmax for PROTAC CRABP-II Degrader-1: Application Notes and Protocols. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed. Retrieved from --INVALID-LINK--

  • NanoBRET Ternary Complex Formation Assays. (n.d.). ICE Bioscience. Retrieved from --INVALID-LINK--

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments.

  • Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • PA770: PROTAC® In Vitro Ubiquitination Assay Kit. (n.d.). LifeSensors. Retrieved from --INVALID-LINK--

  • Liu, J., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC - PubMed Central.

  • Ubiquitination Assay. (n.d.). Profacgen. Retrieved from --INVALID-LINK--

  • Troubleshooting PROTAC CRABP-II Degrader-1 experiments. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Common problems in PROTAC experiments and how to avoid them. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG Labtech. Retrieved from --INVALID-LINK--

  • Target Degradation. (n.d.). Promega Corporation. Retrieved from --INVALID-LINK--

  • Application Notes & Protocols: A Step-by-Step Guide to Novel PROTAC Development. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Riching, K. M., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. Retrieved from --INVALID-LINK--

  • DeFeo, K. (2022). PROTACs: A Practical Guide. Biocompare. Retrieved from --INVALID-LINK--

  • Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. (2021). NanoImaging Services. Retrieved from --INVALID-LINK--

  • Troubleshooting PROTAC IDO1 Degrader-1 experiments. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. ResearchGate. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2024). Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools Monitoring Targeted Protein Degradation. bioRxiv.

  • A New View of Protein Degradation with HiBiT and Live Cell Imaging. (2025). Promega Connections. Retrieved from --INVALID-LINK--

  • Protein Ubiquitination Services for PROTACs. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • Ubiquitin & PROTAC. (n.d.). ChemPartner. Retrieved from --INVALID-LINK--

  • Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Riching, K. M., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. Retrieved from --INVALID-LINK--

  • Wu, Y., et al. (2024). PROTAC-induced protein structural dynamics in targeted protein degradation. eLife.

  • Wu, Y., et al. (2024). PROTAC-induced protein structural dynamics in targeted protein degradation. PubMed. Retrieved from --INVALID-LINK--

  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. (n.d.). LifeSensors. Retrieved from --INVALID-LINK--

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. PubMed. Retrieved from --INVALID-LINK--

  • Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021). YouTube. Retrieved from --INVALID-LINK--

  • A Roadmap for PROTAC Development. (2019). Promega Connections. Retrieved from --INVALID-LINK--

  • Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.

  • Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. Retrieved from --INVALID-LINK--

  • Classification of most common linkers used in PROTAC design based on... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). UniTo.

  • Modeling PROTAC degradation activity with machine learning. (2024). research.chalmers.se. Retrieved from --INVALID-LINK--

  • Overview of PROTAC Linkers. (n.d.). ChemPep. Retrieved from --INVALID-LINK--

  • The half-maximal degradation concentration (DC50). (n.d.). MedchemExpress.com. Retrieved from --INVALID-LINK--

  • Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). (2024). YouTube. Retrieved from --INVALID-LINK--

  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Caron, J., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.

  • TPD Education Hub. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Retrieved from --INVALID-LINK--

References

Application Note: Characterization of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility and stability characterization of the novel bifunctional molecule, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA. This molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC), a PEGylated linker, and two hydrolytically-sensitive functional groups: an ester and a methanesulfonothioate. Due to its complex structure, a thorough understanding of its aqueous solubility and chemical stability is paramount for its successful application in biological assays and early-stage drug development. This guide presents detailed, field-proven protocols for systematic solubility and forced degradation studies, emphasizing the rationale behind experimental choices and the use of modern analytical techniques for accurate assessment.

Introduction and Molecule Deconstruction

The subject molecule is a multi-component construct, likely designed as a Proteolysis Targeting Chimera (PROTAC) or a related chemical probe.[1] Understanding its behavior in aqueous media requires a deconstruction of its key structural motifs and their anticipated impact on its physicochemical properties.

  • (S,R,S)-AHPC Moiety: This is a well-established, high-affinity ligand for the VHL E3 ligase, commonly used to recruit the ubiquitin-proteasome system to a target protein.[2] While the core structure is relatively hydrophobic, its overall contribution to solubility can be variable.

  • 3-methylbutanyl acetate (Ester): This functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an alcohol. The rate of this degradation is dependent on pH and temperature.[3][4]

  • Methanesulfonothioate (Thioester): This is a reactive group, often used for covalent modification of thiols (e.g., cysteine residues). Thioesters are also prone to hydrolysis, a reaction that is strongly catalyzed by hydroxide ions (i.e., at basic pH).[5] They generally exhibit greater stability in neutral to acidic conditions.[6][7][8] The half-life of simple thioesters at neutral pH can be on the order of months, but this can be significantly altered by neighboring group effects and buffer composition.[8]

  • PEG3-NH2 Linker: Short polyethylene glycol (PEG) linkers are incorporated to enhance aqueous solubility and can improve pharmacokinetic properties.[9][10] The terminal primary amine is basic and exists as a protonated ammonium salt at physiological pH.

  • Trifluoroacetic Acid (TFA) Salt: The molecule is supplied as a TFA salt, a common counterion resulting from purification by reverse-phase HPLC.[11] While TFA salts often enhance the solubility of powdered compounds, the presence of TFA in solution can affect pH and may have downstream biological consequences.[12][13]

Given these components, the primary stability concerns are the hydrolysis of the ester and thioester bonds. The primary solubility challenge is to overcome the inherent hydrophobicity of the large organic structure, despite the presence of the PEG linker.

Recommended Handling and Storage

Proper handling is critical to ensure the integrity of the compound before experimental use.

  • Solid Compound: Store the solid TFA salt at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Repeatedly opening the container in a humid environment should be avoided.

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). DMSO is hygroscopic; use a fresh, unopened bottle or a properly stored aliquot.[14] Store DMSO stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock. Due to the potential for hydrolysis, do not store the compound in aqueous buffers for extended periods unless stability has been confirmed under those specific conditions.

Protocol for Aqueous Solubility Assessment

Aqueous solubility can be assessed via two primary methods: kinetic and thermodynamic. The kinetic method is a high-throughput approach suitable for early discovery, while the thermodynamic method is the "gold standard" that measures the true equilibrium solubility.[15][16]

Kinetic Solubility Protocol (Turbidimetric Method)

This protocol provides a rapid assessment of solubility by observing precipitation as a DMSO solution is diluted into an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Prepare aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 4.0, Carbonate-Bicarbonate Buffer pH 9.0).

  • Serial Dilution: In a 96-well clear-bottom plate, add 198 µL of the desired aqueous buffer to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well, resulting in a 100 µM solution in 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 1.5 to 2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[16] The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility and is considered more accurate, though lower-throughput.[17][18]

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a small volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. Alternatively, centrifuge the sample at high speed and collect the supernatant.

  • Quantification: Prepare a standard curve of the compound in a 50:50 mixture of acetonitrile and water. Dilute the filtered supernatant with an equal volume of acetonitrile and quantify the concentration of the dissolved compound using a validated HPLC-UV method against the standard curve.

Caption: Thermodynamic Solubility Workflow.

Protocol for Chemical Stability Assessment (Forced Degradation)

A forced degradation or "stress testing" study is essential to identify the intrinsic stability of the molecule and its likely degradation pathways.[19][20] This is accomplished by subjecting the compound to harsh conditions and monitoring its degradation over time using a stability-indicating analytical method.[21][22]

Stability-Indicating HPLC-UV/MS Method Development

The cornerstone of a stability study is an analytical method that can separate the intact parent compound from all potential degradation products.[23]

  • Method Goal: Develop a reverse-phase HPLC gradient method capable of resolving the parent peak from any new peaks that appear under stress conditions.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phases: Use MS-compatible mobile phases. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes. This must be optimized to ensure separation of early-eluting, polar degradants and late-eluting, non-polar species.

  • Detection: Use a photodiode array (PDA) detector to monitor the peak purity of the parent compound and a mass spectrometer (MS) to obtain mass information for the parent and any degradants.[24][25]

Forced Degradation Experimental Setup
  • Stock Solution: Prepare a 1 mg/mL (or ~2 mM) solution of the compound in acetonitrile. This serves as the stock for preparing the stress samples.

  • Sample Preparation: For each condition, prepare samples in triplicate, alongside a control sample stored at 4°C protected from light. A typical final concentration for the study is 50-100 µg/mL.

    • Acid Hydrolysis: Dilute stock into 0.1 M HCl.

    • Base Hydrolysis: Dilute stock into 0.1 M NaOH. Note: This is expected to cause rapid degradation. It may be necessary to use a milder base (e.g., pH 9.0 buffer) or shorter time points.

    • Oxidative Degradation: Dilute stock into 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Incubate the stock solution (or solid compound) in a temperature-controlled oven (e.g., 60°C).

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a controlled light source (per ICH Q1B guidelines).

  • Time Points: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). The frequency should be adjusted based on the observed rate of degradation. For base hydrolysis, initial time points may need to be much shorter (e.g., 0, 15, 30, 60 minutes).

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples) and inject onto the HPLC-UV/MS system.

  • Data Evaluation:

    • Record the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample.

    • Note the appearance of any new peaks in the chromatogram. Record their retention times and mass-to-charge ratios (m/z).

    • Assess the mass balance to ensure all major degradants are observed.

Caption: Forced Degradation Study Workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Summary of Aqueous Solubility

Buffer System pH Temperature (°C) Solubility Method Solubility (µg/mL) Solubility (µM)
Citrate Buffer 4.0 25 Thermodynamic Result Result
PBS 7.4 25 Thermodynamic Result Result
Carbonate Buffer 9.0 25 Thermodynamic Result Result

| PBS | 7.4 | 25 | Kinetic | Result | Result |

Table 2: Summary of Forced Degradation Study (% Parent Remaining after 24h)

Stress Condition % Parent Remaining Major Degradant m/z Notes
Control (4°C) >99% N/A Compound is stable under storage conditions.
0.1 M HCl (RT) Result m/z value(s) Potential ester hydrolysis.
0.1 M NaOH (RT) Result m/z value(s) Expect rapid thioester and ester hydrolysis.
3% H₂O₂ (RT) Result m/z value(s) Assess oxidative liability (e.g., at thioether).
Thermal (60°C) Result m/z value(s) Assess thermal stability.

| Photolytic (ICH) | Result | m/z value(s) | Assess light sensitivity. |

Interpretation of Potential Degradants:

  • Hydrolysis of Thioester: Look for a degradant corresponding to the loss of the methanesulfonyl group (-SO₂CH₃) and addition of water, resulting in a thiol.

  • Hydrolysis of Ester: Look for a degradant corresponding to the hydrolysis of the acetate ester to a primary alcohol.

  • Double Hydrolysis: A product corresponding to the hydrolysis of both the thioester and the ester is also possible, particularly under basic conditions.

Conclusion and Recommendations

This application note provides a framework for the systematic evaluation of the solubility and stability of this compound. The key liabilities of this molecule are predicted to be hydrolysis of the thioester and ester functionalities, particularly at basic pH.

Recommendations:

  • For biological assays, prepare working solutions fresh from a DMSO stock in buffers at or below pH 7.4. Avoid prolonged incubation in basic media.

  • The inclusion of antioxidants like ascorbic acid could be considered in formulation buffers if oxidative degradation is identified as a significant pathway.

  • The thermodynamic solubility data will be crucial for interpreting cell-based assay results, as concentrations exceeding the solubility limit may lead to compound precipitation and artifactual data.

  • The results of the forced degradation study will guide the selection of appropriate storage conditions and provide a validated analytical method for quality control of future batches.

References

Synthesis of custom PROTACs with (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Application of a Custom PROTAC Linker: (S,R,S)-AHPC Conjugated to a Methanesulfonothioate-Functionalized PEG Linker for Targeted Protein Degradation

For: Researchers, scientists, and drug development professionals.

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, transforming the landscape of drug discovery.[1] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that eliminate target proteins entirely by hijacking the cell's native ubiquitin-proteasome system (UPS).[2][3]

A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] This tripartite structure allows the PROTAC to act as a bridge, forming a ternary complex between the POI and the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, tagging it for degradation by the 26S proteasome.[5][6] The PROTAC is then released and can act catalytically to degrade multiple copies of the POI.[6][7]

The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the stability of the ternary complex and the molecule's overall physicochemical properties.[4] This guide provides a detailed methodology for the rational design, synthesis, and application of a custom, ready-to-conjugate PROTAC building block: (S,R,S)-AHPC-PEG3-Linker-Methanesulfonothioate . This reagent combines a high-affinity VHL E3 ligase ligand with a flexible, hydrophilic PEG linker terminating in a thiol-reactive methanesulfonothioate (MTS) group, enabling facile, late-stage conjugation to custom, thiol-bearing POI ligands ("warheads").

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The function of this custom PROTAC follows the canonical mechanism of action. The (S,R,S)-AHPC moiety serves as the high-affinity anchor for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC development.[8][9] Once conjugated to a warhead, the resulting PROTAC will tether the target protein to VHL, leading to its degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Custom PROTAC (AHPC-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds E3 VHL E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 POI->Ternary E3->Ternary Ternary->PROTAC Recycled UbPOI Ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome UbPOI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation pathway.

Design and Synthesis Workflow

The development of a novel PROTAC is a multi-phase process. This guide focuses on creating a versatile E3 ligase-linker intermediate that can be rapidly conjugated to various thiol-containing warheads, accelerating the discovery process. The workflow involves the chemical synthesis of the intermediate, its characterization, conjugation to a warhead, and subsequent biological evaluation of the final PROTAC.

Synthesis_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_characterization Phase 2: Characterization cluster_application Phase 3: Application & Evaluation Start (S,R,S)-AHPC Step1 Couple Boc-NH-PEG3-COOH Start->Step1 Step2 Boc Deprotection Step1->Step2 Step3 Couple Hydrophobic Linker (e.g., 4-(isopentyl-oxy)benzoic acid) Step2->Step3 Step4 Activate Amine with MTS Reagent Step3->Step4 End Purify via HPLC (AHPC-Linker-MTS) Step4->End LCMS LC-MS End->LCMS NMR NMR Spectroscopy End->NMR Conjugation Conjugate to Thiol-Warhead NMR->Conjugation Degradation Western Blot (Degradation Assay) Conjugation->Degradation Viability Cell Viability Assay Conjugation->Viability

Overall workflow for synthesis and evaluation.

Detailed Synthesis Protocol: (S,R,S)-AHPC-PEG3-(4-isopentyloxy-benzoyl)-MTS

This protocol details the synthesis of a VHL ligand-linker construct where the "3-methylbutanyl acetate" moiety from the user prompt is interpreted as a hydrophobic isopentyl (3-methylbutyl) group integrated into the linker backbone via an ether linkage to a benzoyl group. This provides a chemically stable and synthetically accessible route. The synthesis terminates with a methanesulfonothioate (MTS) group, a reactive handle for conjugation to thiol-containing warheads.

Materials and Reagents:

  • (S,R,S)-AHPC hydrochloride (VHL Ligand)[9]

  • Boc-NH-PEG3-COOH

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 4-(Isopentyloxy)benzoic acid (custom synthesis or commercial)

  • 3,3'-Dithiodipropionic acid di(N-succinimidyl ester) (DTSP) or similar MTS-introducing reagent

  • Sodium methanethiosulfonate

  • Standard workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, MgSO₄)

  • Preparative HPLC system

Step 1: Coupling of (S,R,S)-AHPC with Boc-NH-PEG3-COOH

Rationale: This step attaches the PEG linker to the VHL ligand via a stable amide bond. The Boc protecting group on the terminal amine of the PEG linker prevents side reactions and allows for sequential chemistry.

Procedure:

  • Dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and Boc-NH-PEG3-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. The additional base neutralizes the hydrochloride salt of the AHPC.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This product is often used directly in the next step.

Step 2: Boc Deprotection

Rationale: Removal of the Boc protecting group is necessary to expose the primary amine for subsequent coupling reactions. TFA is a standard and effective reagent for this transformation.

Procedure:

  • Dissolve the crude product from Step 1 in a solution of 20-30% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene several times to remove residual TFA.

  • The resulting TFA salt of the amine is typically a viscous oil and can be carried forward without further purification.

Step 3: Coupling of Hydrophobic Linker Element

Rationale: This step introduces the hydrophobic 4-(isopentyloxy)benzoyl moiety. Modifying linker hydrophobicity can impact cell permeability and ternary complex formation.[10]

Procedure:

  • Dissolve the crude amine TFA salt from Step 2 in anhydrous DMF.

  • Add 4-(isopentyloxy)benzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight. Monitor by LC-MS.

  • Perform an aqueous workup as described in Step 1. Purify the crude product by flash column chromatography (silica gel, DCM/Methanol gradient) to obtain the penultimate intermediate.

Step 4: Installation of the Methanesulfonothioate (MTS) Reactive Handle

Rationale: The MTS group is an excellent thiol-reactive handle for bioconjugation, forming a stable disulfide bond with a thiol-containing warhead.[11] This protocol uses a two-step sequence to convert the terminal amide of the linker to the desired MTS group. Note: This is a conceptual step; a more direct method may exist depending on available reagents. A more direct approach could involve reacting an amine with an NHS-ester of an MTS-containing acid.

Procedure (Conceptual):

  • Activation: The previous intermediate must be modified to have a terminal amine. For this guide, we will assume a linker building block Boc-NH-Linker-COOH was used in Step 3, resulting in a terminal amine after deprotection.

  • MTS Installation: Dissolve the amine intermediate (1.0 eq) in a suitable solvent like DMF.

  • Add an excess of a bifunctional MTS reagent such as N-succinimidyl S-acetyl(thio)acetate (SATA) followed by deacetylation, or more directly, a reagent like methylsulfonyl-S-phenyl-thiocarbonate under basic conditions. A common lab synthesis involves reacting the amine with DTSP to install a pyridyldithiol group, which can then be exchanged.

  • For a more direct route: React the terminal amine with an NHS-ester of S-methanesulfonylthio-propionic acid.

  • Stir the reaction at room temperature until completion as monitored by LC-MS.

  • Purification: The final crude product is purified by reverse-phase preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Lyophilize the pure fractions to yield the final product, (S,R,S)-AHPC-Linker-MTS , as a white, fluffy TFA salt.

Characterization of the Final Product

Rationale: Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized PROTAC intermediate before its use in biological experiments.

Analytical Technique Expected Result Purpose
LC-MS A single major peak with the correct mass-to-charge ratio (m/z) for [M+H]⁺. Purity >95% by UV integration.Confirms molecular weight and assesses purity.
¹H NMR Characteristic peaks corresponding to the AHPC ligand, PEG linker, and aromatic/aliphatic protons of the hydrophobic linker.Confirms the chemical structure and covalent connectivity of all components.
HRMS (High-Resolution Mass Spectrometry) Exact mass measurement within 5 ppm of the calculated value.Provides unambiguous confirmation of the elemental composition.

Application Protocol: Conjugation to a Thiol-Containing Warhead

Rationale: This protocol describes the use of the synthesized intermediate to create a final, functional PROTAC. The MTS group reacts specifically with a free thiol on the POI ligand (warhead) to form a stable disulfide bond.

Materials:

  • Synthesized (S,R,S)-AHPC-Linker-MTS TFA salt.

  • Thiol-containing warhead for your protein of interest.

  • Anhydrous, degassed buffer (e.g., phosphate buffer, pH 7.5) or solvent like DMF.

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, if warhead is oxidized).[12]

Procedure:

  • If your thiol-warhead may be present as a disulfide dimer, pre-treat it with a 2-3 fold molar excess of TCEP in a degassed buffer for 30 minutes at room temperature to ensure a free thiol is available.

  • Dissolve the thiol-warhead (1.0 eq) in the reaction buffer/solvent.

  • Add a solution of (S,R,S)-AHPC-Linker-MTS (1.1 to 1.5 eq) in the same solvent.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours.

  • Monitor the reaction by LC-MS for the disappearance of starting materials and the appearance of the desired PROTAC product peak.

  • Upon completion, purify the final PROTAC using preparative HPLC.

  • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity before biological testing.

Biological Evaluation Protocols

Once the final custom PROTAC is synthesized and purified, its biological activity must be assessed. The following are fundamental cell-based assays.[13]

Protocol 1: Target Protein Degradation by Western Blot

Rationale: This is the most direct method to measure the primary outcome of PROTAC action: the reduction in target protein levels.[14]

Procedure:

  • Cell Culture: Seed a relevant cell line (e.g., a cancer cell line known to express the POI) in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response curve of the custom PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against the POI. Also probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).

Protocol 2: Cell Viability/Cytotoxicity Assay

Rationale: This assay assesses the downstream functional consequence of target protein degradation, which is particularly relevant for oncology applications.[4]

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and incubate overnight.

  • Treatment: Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).

  • Assay: Use a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.

  • Equilibrate the plate to room temperature for ~30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Analysis: Plot the viability data against the log of the PROTAC concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Hypothetical Data Summary

Effective PROTACs should induce potent degradation of the target protein, which may translate to a reduction in cell viability.

PROTAC Candidate Target Cell Line DC₅₀ (nM) Dₘₐₓ (%) Viability IC₅₀ (nM)
Custom PROTAC 1POI-XCell Line A15>90%25
Negative Control*POI-XCell Line A>10,000<10%>10,000
Warhead alonePOI-XCell Line ANo Degradation0%850

*A negative control could be a diastereomer of the AHPC ligand or a PROTAC with a methylated warhead that prevents binding to the POI.

References

Application Note: A Multi-Faceted Analytical Workflow for the Characterization of AHPC-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] A prominent and successful class of PROTACs utilizes ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which potently and selectively recruits the von Hippel-Lindau (VHL) E3 ligase.[3][4]

The efficacy of an AHPC-containing PROTAC is not merely a function of its binding affinities but a complex interplay of pharmacokinetics, cell permeability, binary binding events, ternary complex formation, and the subsequent enzymatic cascade leading to degradation.[5] Therefore, a robust and multi-parametric analytical strategy is essential for the rational design, optimization, and validation of these molecules. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols to thoroughly characterize AHPC-containing PROTACs, ensuring scientific rigor from initial biophysical validation to cellular proof-of-concept.

The fundamental mechanism of action for an AHPC-based PROTAC follows a catalytic cycle, which dictates the analytical strategy.

PROTAC_Mechanism cluster_binding 1. Binding & Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC AHPC-PROTAC PROTAC->Ternary Bridges VHL VHL E3 Ligase VHL->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Catalyzes Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 1: The catalytic cycle of an AHPC-containing PROTAC. The PROTAC molecule facilitates the formation of a ternary complex, leading to poly-ubiquitination and subsequent proteasomal degradation of the target protein.

The Analytical Cascade: A Step-Wise Validation Strategy

A logical and hierarchical approach is crucial for efficiently characterizing PROTACs. We recommend a four-stage analytical cascade that follows the molecule's mechanism of action, from fundamental biophysical interactions to the ultimate cellular outcome. Each stage answers a critical question about the PROTAC's performance.

Analytical_Workflow Start Start: AHPC-PROTAC Candidate Step1 Stage 1: Binary Target Engagement Does it bind its partners individually? Start->Step1 Step2 Stage 2: Ternary Complex Formation Does it bridge the POI and VHL? Step1->Step2 ITC, SPR, CETSA Fail Revise Design Step1->Fail No/Weak Binding Step3 Stage 3: Cellular Mechanism Is the complex functional in cells? Step2->Step3 SPR, ITC, Native MS Step2->Fail No/Weak Complex Negative Cooperativity Step4 Stage 4: Degradation & Selectivity Does it degrade the target specifically? Step3->Step4 Co-IP/Western (Ub) Step3->Fail No Ubiquitination Success Potent & Selective Degrader Step4->Success Western (Degradation) Global Proteomics (MS) Step4->Fail No/Weak Degradation Off-Target Effects

Figure 2: A hierarchical analytical workflow for characterizing AHPC-containing PROTACs, from initial binding to final degradation assessment.

Stage 1: Characterizing Binary Target Engagement

Core Question: Does the PROTAC independently and effectively bind the target protein (POI) and the VHL E3 ligase complex?

Before a PROTAC can form a ternary complex, it must first exhibit sufficient affinity for its two binding partners. Assessing these binary interactions is the foundational step in characterization.

Key Techniques & Insights
  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding thermodynamics, ITC directly measures the heat absorbed or released during a binding event.[6][7][8] It provides a complete thermodynamic profile—binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single, label-free experiment.[9] This data is invaluable for understanding the driving forces behind the interaction.[6]

  • Surface Plasmon Resonance (SPR): This label-free biosensor technique provides real-time kinetic data, determining both the on-rate (kon) and off-rate (koff) of binding, from which the KD is calculated.[10][11] Its higher throughput compared to ITC makes it suitable for screening and kinetic optimization.[1]

  • Cellular Thermal Shift Assay (CETSA): While ITC and SPR are performed on purified proteins, CETSA confirms target engagement within the complex milieu of an intact cell.[12][13] Based on the principle of ligand-induced thermal stabilization, a shift in the target protein's melting temperature upon PROTAC treatment provides direct evidence of intracellular binding.[13][14][15]

Technique Key Parameters Measured Primary Advantage Considerations
ITC KD, Stoichiometry (n), ΔH, ΔSComplete thermodynamic profile in solutionLower throughput, requires more sample
SPR KD, kon, koffReal-time kinetic data, higher throughputRequires protein immobilization, potential for artifacts
CETSA Thermal Shift (ΔTm)Confirms target engagement in intact cellsIndirect measure of binding, lower throughput

Table 1: Comparison of primary techniques for assessing binary target engagement.

Protocol 1: Western Blot-Based CETSA for Intracellular Target Engagement

This protocol provides a framework for verifying that the AHPC-PROTAC engages its target POI inside intact cells.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (typically 1-4 hours).

  • Heating Step: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling to 4°C.[13] Include a non-heated control.

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the protein concentration (e.g., via BCA assay).

  • Western Blotting: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blot using a primary antibody specific to the POI.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction versus temperature for both vehicle- and PROTAC-treated samples. A rightward shift in the melting curve for the PROTAC-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Stage 2: Quantifying Ternary Complex Formation

Core Question: Does the PROTAC effectively bridge the POI and VHL to form a stable and cooperative ternary complex?

The formation of a productive ternary complex is the cornerstone of the PROTAC mechanism.[16] The stability, kinetics, and cooperativity of this complex are critical determinants of degradation efficiency.[16] Cooperativity (α) is a key metric, defined as the factor by which the affinity of the PROTAC for one protein is enhanced (positive cooperativity, α > 1) or diminished (negative cooperativity, α < 1) by the presence of the other.

Key Techniques & Insights
  • Surface Plasmon Resonance (SPR): SPR is exceptionally well-suited for characterizing ternary complexes. By immobilizing one protein (e.g., the VHL complex) and flowing over the PROTAC with or without the POI, one can directly measure the kinetics of both binary and ternary interactions and calculate the cooperativity factor.[11][17][18]

  • Isothermal Titration Calorimetry (ITC): ITC can also determine cooperativity by comparing the KD of the PROTAC binding to VHL in the absence and presence of a saturating concentration of the POI.[6][19]

  • Native Mass Spectrometry (nMS): This powerful technique allows for the direct, label-free detection of the fully formed ternary complex and its various sub-complexes at equilibrium in a single measurement.[20][21][22] It provides unambiguous confirmation of the complex's stoichiometry.[20]

Protocol 2: SPR Analysis of Ternary Complex Kinetics and Cooperativity

This protocol describes a common experimental setup to measure the key parameters of ternary complex formation.

  • Immobilization: Immobilize a tagged VHL E3 ligase complex (e.g., His-tagged) onto a sensor chip surface (e.g., a Ni-NTA chip).[1]

  • Binary Interaction (PROTAC-VHL): To determine the binary affinity, inject a series of increasing concentrations of the AHPC-PROTAC alone over the VHL-functionalized surface and measure the binding response. Fit the resulting sensorgrams to a 1:1 binding model to determine the binary KD.[11]

  • Ternary Interaction (POI-PROTAC-VHL): To measure the ternary complex formation, prepare a series of solutions containing a fixed, near-saturating concentration of the POI and increasing concentrations of the AHPC-PROTAC. Inject these solutions over the immobilized VHL surface.[11]

  • Data Analysis and Cooperativity Calculation: Fit the ternary binding sensorgrams to a 1:1 binding model to determine the apparent ternary affinity (KD, ternary). Calculate the cooperativity factor (α) using the formula: α = KD, binary / KD, ternary .[11][17] A value of α > 1 indicates positive cooperativity, which is highly desirable for potent PROTACs.

Stage 3: Confirming the Intracellular Mechanism of Action

Core Question: Does the ternary complex productively engage the UPS in a cellular environment to induce ubiquitination of the target?

Formation of a ternary complex is necessary but not sufficient for degradation. The complex must be correctly oriented to allow the E3 ligase to transfer ubiquitin to accessible lysine residues on the POI surface.[23] Detecting this event is the most direct evidence of a functional PROTAC in cells.

Key Technique & Insights
  • In-Cell Ubiquitination Assay: This assay directly measures the ubiquitination of the POI. It typically involves immunoprecipitating the target protein from cells treated with the PROTAC and then performing a Western blot to detect the presence of ubiquitin. Co-treatment with a proteasome inhibitor (e.g., MG132) is crucial, as it prevents the degradation of the ubiquitinated protein, allowing it to accumulate to detectable levels.[24]

Protocol 3: Target Ubiquitination via Immunoprecipitation-Western Blot
  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 1-5x the DC50). Include a control group co-treated with a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of the PROTAC treatment. A typical PROTAC treatment time for this assay is 2-8 hours.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.

  • Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the POI using an antibody specific to the target.

  • Western Blotting: Elute the immunoprecipitated protein, separate it by SDS-PAGE, and transfer to a membrane. Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub). A high-molecular-weight smear or laddering pattern in the PROTAC- and MG132-treated lane indicates poly-ubiquitination of the target protein.

Stage 4: Measuring Degradation Efficacy and Selectivity

Core Question: Does the PROTAC lead to potent, efficient, and selective degradation of the target protein?

This final stage quantifies the ultimate biological outcome of the PROTAC's activity. The key metrics are the DC50 (the concentration of PROTAC that induces 50% degradation of the POI) and Dmax (the maximal level of degradation achieved).[3]

Key Techniques & Insights
  • Western Blotting: This is the most common and accessible method for quantifying the reduction in target protein levels.[25][26] Cells are treated with a dose-response of the PROTAC, and the remaining POI levels are measured relative to a loading control.

  • Mass Spectrometry (MS)-Based Global Proteomics: To assess selectivity, it is critical to ensure the PROTAC does not cause unintended degradation of other proteins.[27] Global proteomics techniques (e.g., TMT or SILAC) provide an unbiased, proteome-wide analysis of protein abundance changes following PROTAC treatment, allowing for the confident identification of on-target and potential off-target effects.[28]

PROTAC Target Linker Type DC50 (nM) Dmax (%) Reference
PROTAC ABRD4PEG15>95Fictional Data
PROTAC BBRD4Alkyl12085Fictional Data
PROTAC CBTKPEG5>98Fictional Data

Table 2: Example quantitative data for VHL-recruiting PROTACs, illustrating key performance metrics. Data is representative and for illustrative purposes only.

Protocol 4: Determining DC50 and Dmax by Western Blot
  • Cell Treatment: Plate cells and treat with a serial dilution of the AHPC-PROTAC (typically 8-12 concentrations) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of total protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Detect the protein bands using a chemiluminescent or fluorescent secondary antibody and an imaging system. Quantify the band intensities using densitometry software.

  • Calculation: For each PROTAC concentration, normalize the POI signal to its corresponding loading control signal. Then, normalize these values to the vehicle-treated control (set to 100%). Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.

Conclusion and Field-Proven Insights

The characterization of AHPC-containing PROTACs is a multi-disciplinary endeavor that requires a thoughtful integration of biophysical, analytical, and cell-based assays. Simply demonstrating degradation is insufficient; a deep understanding of each step in the mechanism of action is what enables the rational design of superior molecules.

Key Insights from the Field:

  • Cooperativity is Key: Strong, positive cooperativity (α >> 1) in ternary complex formation is a hallmark of many highly potent PROTACs. It can overcome modest binary affinities and is a critical parameter to optimize.[1]

  • Mind the "Hook Effect": At very high concentrations, PROTACs can saturate both the POI and VHL independently, forming unproductive binary complexes that prevent the formation of the ternary complex.[29] This leads to a decrease in degradation efficiency. Always perform a full dose-response curve to identify the optimal concentration range and characterize this effect.

  • Controls are Non-Negotiable: To validate that degradation is VHL- and proteasome-dependent, always include controls such as a proteasome inhibitor (MG132), an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243), and a diastereomer of the AHPC ligand that does not bind VHL.[25]

  • From In Vitro to In Cello: While in vitro biophysical data from techniques like SPR and ITC are crucial for understanding molecular interactions, they must be validated with cell-based assays like CETSA and ubiquitination studies to ensure the observed properties translate to a complex physiological environment.[29]

By following this structured analytical cascade, researchers, scientists, and drug development professionals can build a comprehensive data package that rigorously validates the mechanism, efficacy, and selectivity of their AHPC-containing PROTACs, ultimately accelerating the development of these promising next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by inducing the degradation of target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] Among the most utilized E3 ligase ligands is (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC), which recruits the von Hippel-Lindau (VHL) E3 ligase.[4]

While the choice of ligands determines which protein is targeted and which E3 ligase is hijacked, the linker is far from a passive spacer.[][6] Its length, composition, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[2][][8] This guide provides a comprehensive resource for researchers optimizing the linker length of AHPC-based PROTACs, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is linker length so critical for PROTAC efficacy?

A1: The linker's length dictates the spatial arrangement of the POI and the E3 ligase within the ternary complex.[9] An optimal length facilitates favorable protein-protein interactions that stabilize the complex, leading to efficient ubiquitin transfer from the E3 ligase to the POI.[][8]

  • Too Short: A linker that is too short can cause steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[2][6]

  • Too Long: An excessively long or flexible linker can result in an unstable or non-productive complex, reducing the effective concentration and leading to inefficient ubiquitination.[2][6]

Q2: What is a good starting point for linker length optimization?

A2: While there is no universal optimal linker length, empirical evidence suggests that most successful PROTACs utilize linkers of intermediate length, often corresponding to 7-16 atoms.[6] A common and effective strategy is to synthesize a small library of PROTACs with varying linker lengths. For AHPC-based PROTACs, polyethylene glycol (PEG) and alkyl chains are the most common linker types.[4][10] Starting with PEG3, PEG4, and PEG5 linkers provides a good initial range to assess the impact of length on degradation.[6]

Q3: Besides length, what other linker properties should I consider?

A3: Linker composition and rigidity are also crucial.

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[6][11] PEG linkers, for instance, tend to increase hydrophilicity and solubility, while alkyl chains are more hydrophobic.[10]

  • Rigidity: More rigid linkers, which can be achieved by incorporating cyclic moieties like piperazine or alkynes, can reduce the entropic penalty of forming the ternary complex and may pre-organize the PROTAC into a bioactive conformation.[12][13] However, excessive rigidity can also hinder the formation of a productive complex.

Q4: How does the linker affect cell permeability?

A4: Due to their high molecular weight, PROTACs often exhibit poor cell permeability.[14] The linker plays a significant role in this property. Flexible linkers can allow the PROTAC to adopt folded conformations that shield polar surface area, which has been shown to correlate with higher cell permeability.[15][16][17] The strategic placement of groups that can form intramolecular hydrogen bonds can also enhance permeability.[]

Troubleshooting Guide

Problem 1: My AHPC-based PROTAC binds to the target protein and VHL in binary assays, but I don't see any degradation in cells.

This is a frequent challenge and often points to a failure in forming a productive ternary complex.[18]

  • Potential Cause: Suboptimal Linker Length.

    • Troubleshooting Step: Synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., shorter and longer PEG or alkyl chains). This is the most critical parameter to optimize empirically.[12]

  • Potential Cause: Incorrect Linker Attachment Points.

    • Troubleshooting Step: The points at which the linker is attached to the target ligand and the AHPC moiety are crucial.[19] Analyze the crystal structures of your POI-ligand and VHL-AHPC complexes to identify solvent-exposed regions that are suitable for linker attachment without disrupting key binding interactions.

  • Potential Cause: Poor Cell Permeability.

    • Troubleshooting Step: The PROTAC may not be reaching its intracellular target. Modify the linker to improve permeability by, for example, replacing a flexible PEG chain with a more rigid, cyclic-containing linker or by altering its lipophilicity.[6][13] Confirm intracellular target engagement using methods like the Cellular Thermal Shift Assay (CETSA).

Problem 2: I'm observing a significant "hook effect" with my PROTAC.

The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations.[14] This occurs when the PROTAC forms non-productive binary complexes (PROTAC-POI or PROTAC-VHL) that predominate over the productive ternary complex.[18]

  • Potential Cause: Low Ternary Complex Cooperativity.

    • Troubleshooting Step: The stability of the ternary complex is insufficient at higher concentrations. The linker design can be modified to enhance positive cooperativity, where the formation of one binary complex increases the affinity for the other protein.[8] This can sometimes be achieved by altering the linker's rigidity or length to promote favorable protein-protein interactions between the POI and VHL.[18]

Problem 3: The degradation efficiency of my PROTAC is low.

  • Potential Cause: Inefficient Ubiquitination.

    • Troubleshooting Step: Even if a ternary complex forms, its geometry may not be optimal for the transfer of ubiquitin from the E2-conjugating enzyme (bound to the E3 ligase) to the surface lysines of the POI. Systematically altering the linker length and rigidity can explore different conformational states of the ternary complex to find one that is more productive for ubiquitination.[2]

Visualizing the PROTAC Workflow

The following diagrams illustrate key concepts in AHPC-based PROTAC linker optimization.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ub Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of AHPC-PROTAC action.

Linker_Optimization_Workflow cluster_1 Linker Optimization Cycle A Define POI Ligand & AHPC Attachment Points B Design Linker Library (Vary Length & Composition) A->B C Synthesize PROTAC Library B->C D Screen for Degradation (e.g., Western Blot) C->D E Characterize Hits: DC50, Dmax, Permeability D->E E->B Iterate F Lead Optimization E->F

Caption: Iterative workflow for linker optimization.

Data Presentation: Impact of Linker Length on Degradation

The following table provides illustrative data on how varying the linker length of an AHPC-based PROTAC targeting Bromodomain-containing protein 4 (BRD4) can impact degradation potency.

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4-PROTAC-1 PEG11 (PEG3)5085
BRD4-PROTAC-2 PEG14 (PEG4)12>95
BRD4-PROTAC-3 PEG17 (PEG5)3590
BRD4-PROTAC-4 Alkyl Chain128075

Note: Data are representative and intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target, E3 ligase, and cell line used.[6]

Key Experimental Protocols

Protocol 1: Target Protein Degradation Assay via Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]

Materials:

  • Cell line expressing the target protein

  • PROTACs of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (target protein and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Repeat for the loading control antibody.

  • Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[2]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro measure of a PROTAC's passive membrane permeability.[11]

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor and an acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PBS or other suitable buffer

  • PROTAC compounds

  • Plate reader (UV-Vis)

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.

  • Coat Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution.

  • Prepare Donor Solutions: Dissolve PROTACs in the buffer of the donor plate to known concentrations.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a plate reader.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the change in concentration over time and the surface area of the membrane.

Conclusion

Optimizing the linker is a multifactorial process that is essential for the development of potent and effective AHPC-based PROTACs.[2] There is no single "best" linker; the optimal design is highly dependent on the specific POI and E3 ligase pair.[20] A systematic, empirical approach, beginning with the variation of linker length and followed by the exploration of different compositions and rigidities, is the most effective strategy.[12] By combining rational design with rigorous experimental validation using the protocols outlined in this guide, researchers can successfully navigate the challenges of linker optimization and unlock the full therapeutic potential of targeted protein degradation.

References

Technical Support Center: Enhancing the Efficacy of AHPC-Derived PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This guide is specifically tailored to address the challenges and nuances of developing and troubleshooting PROTACs that utilize (S,R,S)-AHPC and its derivatives to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] As pioneers in targeted protein degradation, you are navigating a complex biological landscape. This document serves as a field guide, blending established principles with practical, experience-driven insights to help you maximize the efficacy of your VHL-recruiting degraders.

Understanding the Core Mechanism: The Journey to Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[5] An AHPC-derived PROTAC consists of three essential components: a ligand that binds to your protein of interest (POI), a linker, and the AHPC-based ligand that recruits the VHL E3 ligase.[6][7]

The process begins when the PROTAC simultaneously binds to both the POI and VHL, forming a critical ternary complex.[8][9] This induced proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome.[8][10] The PROTAC is then released and can catalytically induce the degradation of more POI molecules.[8]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC AHPC-PROTAC Ternary POI:PROTAC:VHL Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Catalytic Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for an AHPC-derived PROTAC.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common conceptual questions encountered during PROTAC development.

Q1: Why are AHPC and the VHL E3 ligase so commonly used in PROTAC design?

VHL is a popular choice for several key reasons.[1] It is widely expressed across various tissues, providing a broad therapeutic window.[1] Crucially, potent and well-characterized small molecule ligands, like (S,R,S)-AHPC, have been developed that bind to VHL with high affinity.[2][11] This strong, validated starting point for the E3 ligase-binding moiety simplifies the initial stages of PROTAC design, allowing researchers to focus on optimizing the target binder and the linker.

Q2: What are the essential parameters for quantifying the efficacy of my PROTAC?

The efficacy of a PROTAC is primarily defined by two quantitative parameters derived from a dose-response experiment:

  • DC₅₀ (half-maximal degradation concentration): The concentration of PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.

  • Dₘₐₓ (maximum degradation): The maximum percentage of protein degradation observed. A higher Dₘₐₓ (ideally >90%) indicates greater efficacy.[12][13]

It is also critical to assess the kinetics of degradation through a time-course experiment to determine how quickly the maximal degradation is achieved.

ParameterDefinitionDesired Outcome
DC₅₀ Concentration for 50% degradationAs low as possible (e.g., <100 nM)
Dₘₐₓ Maximum achievable degradationAs high as possible (e.g., >90%)
Degradation t₁/₂ Time to achieve 50% degradationDependent on therapeutic goals

Q3: My degradation efficacy decreases at higher concentrations. What is the "hook effect" and how do I manage it?

The "hook effect" is a classic phenomenon in PROTAC research where degradation efficiency diminishes at high concentrations.[14][15] This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC:POI or PROTAC:VHL) instead of the essential ternary complex (POI:PROTAC:VHL).[14]

To mitigate the hook effect:

  • Perform a Wide Dose-Response: Always test your PROTAC over a broad concentration range (e.g., 0.1 nM to 30 µM) to fully characterize the bell-shaped curve and identify the optimal degradation window.[12][14]

  • Focus on the "Sweet Spot": Use concentrations at or near the DC₅₀ for subsequent mechanistic experiments.

  • Enhance Cooperativity: Design PROTACs where the formation of the ternary complex is favored over the binary complexes. This is a complex design challenge often guided by biophysical assays.[14]

Q4: How critical is the linker connecting the AHPC ligand to the target binder?

The linker is not merely a spacer; it is a critical determinant of PROTAC efficacy.[16] Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex.[17] An optimal linker orients the POI and VHL in a way that exposes lysine residues on the POI to the E3 ligase's ubiquitination machinery.[18] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's overall solubility and cell permeability.[19][20][21] Early-stage development often involves screening a panel of linkers (e.g., varying lengths of PEG or alkyl chains) to empirically identify the best performer.[19]

Part 2: Troubleshooting Guide - Navigating Experimental Hurdles

This Q&A section provides a systematic approach to diagnosing and solving common experimental failures.

Q: My AHPC-derived PROTAC shows weak or no degradation of my target protein. What are the likely causes and how do I troubleshoot?

This is the most common challenge in PROTAC development. A lack of activity can stem from multiple points in the mechanism of action. The key is to systematically investigate each possibility.

Troubleshooting_Workflow Start No/Weak Degradation Observed Concentration 1. Check Concentration & Time (Dose-response & Time-course) Start->Concentration Permeability 2. Assess Cell Permeability (Permeabilized vs. Intact Cells) Concentration->Permeability If optimal C/T found Ternary 3. Confirm Ternary Complex Formation (e.g., NanoBRET, TR-FRET) Permeability->Ternary If permeable Ubiquitination 4. Verify Ubiquitination (IP-Western) Ternary->Ubiquitination If complex forms UPS 5. Validate UPS Activity (Proteasome Inhibitor Rescue) Ubiquitination->UPS If ubiquitinated VHL_Expression 6. Confirm VHL Expression (Western Blot) UPS->VHL_Expression If UPS is active Success Problem Identified & Optimized VHL_Expression->Success If VHL is present

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Causality-Driven Troubleshooting Steps:

  • Is the PROTAC at the right concentration and time?

    • Problem: You might be observing the "hook effect" or haven't allowed enough time for degradation.[12][14]

    • Solution: Perform a comprehensive dose-response curve (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal conditions for your specific cell line.[12]

  • Is the PROTAC getting into the cell?

    • Problem: PROTACs are often large molecules with poor membrane permeability.[14][22]

    • Solution: Compare degradation in intact cells versus permeabilized cells. If degradation occurs only in permeabilized cells, permeability is the issue. Modifying the linker to improve physicochemical properties may be necessary.[17][23]

  • Is the ternary complex forming?

    • Problem: The linker may be suboptimal, or there could be steric hindrance preventing the POI and VHL from coming together.

    • Solution: Use a biophysical or in-cell assay to directly measure ternary complex formation. Techniques like NanoBRET® or TR-FRET are ideal for this, as they provide a direct readout of proximity in live cells.[][25][26] No signal in these assays indicates a fundamental issue with the PROTAC's ability to bridge the two proteins.

  • Is the target protein being ubiquitinated?

    • Problem: The ternary complex might form, but in a conformation that is not productive for ubiquitin transfer. The orientation could be wrong, or there may be no accessible lysine residues on the POI.

    • Solution: Perform an in-cell ubiquitination assay. Immunoprecipitate your POI from cell lysates treated with your PROTAC and a proteasome inhibitor, then perform a Western blot probing for ubiquitin.[27][28] An increase in the poly-ubiquitin smear confirms this step is working.

  • Is the Ubiquitin-Proteasome System (UPS) active and responsible for the degradation?

    • Problem: The observed protein loss might be due to off-target effects, such as transcriptional repression, rather than proteasomal degradation.

    • Solution: Conduct a proteasome inhibitor rescue experiment. Co-treat cells with your PROTAC (at its optimal degradation concentration) and a proteasome inhibitor like MG132.[12][13] If the degradation is proteasome-dependent, you should see a "rescue" or restoration of the POI levels.[12][28]

  • Is the required E3 ligase (VHL) present and active?

    • Problem: The chosen cell line may have low or no endogenous expression of VHL.

    • Solution: Verify VHL expression levels in your cell line via Western blot.[12] If expression is low, consider using a different cell line known to have robust VHL expression.

Part 3: Core Experimental Protocols

Here we provide standardized, step-by-step protocols for the key assays required to validate your AHPC-derived PROTAC.

Protocol 1: Western Blotting for Protein Degradation Assessment

This is the gold-standard method for quantifying changes in protein levels.[9][29]

  • Cell Culture and Treatment:

    • Plate cells at a consistent density to ensure they are in the logarithmic growth phase during treatment.

    • Treat cells with a range of PROTAC concentrations (for dose-response) or with a fixed concentration over various time points (for time-course). Always include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve your protein.[13]

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29][30]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to your POI.

    • Simultaneously, probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize for loading differences.[13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI signal to the loading control signal.[30] Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[30]

Protocol 2: NanoBRET® Ternary Complex Formation Assay in Live Cells

This assay provides real-time measurement of the PROTAC-induced interaction between the POI and VHL in living cells.[25][26][31]

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). One protein (e.g., the POI) is fused to a NanoLuc® luciferase (donor), and the other (VHL) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. When the PROTAC brings the two proteins into close proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a BRET signal.[32]

NanoBRET_Workflow cluster_1 NanoBRET Assay Workflow Transfect 1. Co-transfect cells with POI-NanoLuc & HaloTag-VHL constructs Plate 2. Plate cells in assay plates Transfect->Plate Label 3. Add HaloTag fluorescent ligand Plate->Label Treat 4. Add PROTAC at various concentrations Label->Treat Substrate 5. Add NanoLuc substrate Treat->Substrate Read 6. Read luminescence at Donor (460nm) & Acceptor (610nm) wavelengths Substrate->Read Analyze 7. Calculate NanoBRET ratio (Acceptor/Donor) Read->Analyze

References

Technical Support Center: Navigating Solubility Challenges of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this complex bifunctional molecule. As a PROTAC-like compound, it possesses distinct chemical moieties—a VHL E3 ligase ligand, a linker with a PEG3 element, and a reactive methanesulfonothioate group—that contribute to a unique and often challenging solubility profile. This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these issues, grounded in established principles of medicinal chemistry and formulation science.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty achieving a clear solution of the compound in standard organic solvents like DMSO. What is the recommended starting procedure?

Answer:

This is a common challenge for high molecular weight, structurally complex molecules that may possess both hydrophobic and hydrophilic regions—a characteristic often termed "greasy." The trifluoroacetic acid (TFA) salt form can also significantly influence solubility.

The recommended starting point is to use anhydrous, high-purity dimethyl sulfoxide (DMSO). However, the technique is as critical as the solvent choice. High concentrations of PROTAC-like molecules can form aggregates or gels in DMSO, even when they appear to be in solution.

Recommended Initial Solubilization Protocol:

  • Pre-treatment: Before opening, bring the vial of the compound to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add a small volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM). Do not vortex vigorously initially.

  • Gentle Agitation: Gently swirl the vial or use a tube rotator at room temperature for 5-10 minutes.

  • Sonication: If solids persist, sonicate the solution in a water bath for 5-15 minutes. Monitor the vial to ensure it does not get excessively warm.

  • Gentle Warming (Optional): If sonication is insufficient, warm the solution to 30-37°C for a short period (10-20 minutes) with intermittent swirling. This can help overcome the kinetic barrier to dissolution. Caution: Avoid excessive heat, which could potentially degrade the compound.

  • Visual Inspection: A successful dissolution should result in a clear, particle-free solution. Inspect the solution against a light source.

If DMSO fails, other aprotic polar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can be considered as alternatives, following the same gentle procedure.

Q2: My compound dissolves in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

Answer:

This phenomenon, known as "crashing out," is the most frequent solubility issue for compounds developed for biological assays. It occurs because the compound, while soluble in 100% organic solvent, is not soluble in the final aqueous environment of the assay. The final concentration of DMSO is often too low to keep the compound in solution.

The key is to manage the transition from the organic stock to the aqueous final solution. This involves considering the final DMSO concentration, the use of co-solvents, and the buffer composition.

Troubleshooting Workflow for Aqueous Dilution:

G cluster_0 Initial State cluster_1 Problem cluster_2 Troubleshooting Paths cluster_3 Outcome DMSO_Stock Clear 10 mM Stock in 100% DMSO Precipitation Precipitation upon dilution in Aqueous Buffer DMSO_Stock->Precipitation Direct Dilution Increase_DMSO Strategy 1: Increase Final DMSO % Precipitation->Increase_DMSO Evaluate Tolerability Use_Cosolvent Strategy 2: Use Co-solvents (e.g., PEG400, Solutol) Precipitation->Use_Cosolvent Formulation Test pH_Adjust Strategy 3: Modify Buffer pH Precipitation->pH_Adjust Check Compound pKa Success Stable, Clear Solution in Assay Buffer Increase_DMSO->Success Use_Cosolvent->Success pH_Adjust->Success

Caption: Workflow for addressing aqueous precipitation.

Strategies to Prevent Precipitation:

  • Increase Final DMSO Concentration: Determine the maximum DMSO concentration your assay can tolerate without affecting biological activity (typically 0.1% to 1%). A higher final DMSO percentage will provide more solubilizing power.

  • Utilize an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the final buffer, create an intermediate dilution in a mix of buffer and DMSO. For example, dilute the 10 mM stock 1:10 in a 50:50 DMSO:buffer solution before making the final dilution.

  • Incorporate Co-solvents: Formulating the compound with excipients is a standard practice.

    • Tween® 20 or Tween® 80: Add a small amount (e.g., 0.01-0.1%) to the final assay buffer to act as a surfactant.

    • PEG 400: Can be used as a co-solvent. Prepare a stock in a mixture of DMSO and PEG 400 (e.g., 1:1 ratio).

    • Solutol® HS 15: A non-ionic solubilizer effective for many poorly soluble drugs.

Co-solvent Testing Protocol:

StepActionRationale
1 Prepare a 10 mM primary stock of the compound in 100% DMSO.Standard starting point.
2 Create secondary stocks (1 mM) by diluting the primary stock into various co-solvent systems. Examples: (a) 50% DMSO / 50% PEG 400, (b) 50% DMSO / 50% Ethanol, (c) 100% DMA.Tests different solubilizing environments.
3 Add the secondary stock to the final aqueous buffer while vortexing gently.Rapid mixing can prevent localized high concentrations that initiate precipitation.
4 Visually inspect for turbidity or precipitation immediately and after 1-2 hours.Assesses both immediate and time-dependent solubility.
Q3: Does the TFA salt affect the solubility, and should I consider pH adjustments?

Answer:

Yes, the trifluoroacetic acid (TFA) salt form is highly significant. Your compound has a primary amine (-NH2) from the PEG3-NH2 linker, which is protonated by TFA, forming an ammonium trifluoroacetate salt (-NH3+ • CF3COO-). This salt form generally enhances solubility in polar solvents, including water, compared to the freebase form.

However, the pH of your final aqueous buffer will determine the ionization state of this amine.

  • The Henderson-Hasselbalch Relationship: The ionization state is governed by the pKa of the primary amine (typically ~9-10) and the pH of the buffer.

    • At pH < pKa: The amine will be predominantly in its protonated, charged form (-NH3+), which is more water-soluble.

    • At pH > pKa: The amine will be in its neutral, freebase form (-NH2), which is significantly less water-soluble and more prone to precipitation.

Practical Implications:

  • Acidic to Neutral pH (pH < 8): Most standard biological buffers (e.g., PBS at pH 7.4) will maintain the compound in its more soluble, protonated state. Solubility issues in this range are more likely due to the hydrophobic regions of the molecule.

  • Basic pH (pH > 8): If your assay requires a basic buffer, you risk converting the compound to its less soluble freebase form, leading to precipitation.

If working at a basic pH is unavoidable, you must rely more heavily on co-solvents and surfactants to maintain solubility.

Q4: The compound seems to degrade or show reduced activity after being in an aqueous solution for some time. What could be the cause?

Answer:

Given the structure, the methanesulfonothioate (-S-SO2CH3) group is a potential point of instability. This group is an electrophilic sulfur species, designed to react with nucleophiles, most notably the thiol group of cysteine residues in a target protein.

However, it can also react with other nucleophiles present in your buffer or even with water (hydrolysis), especially over time or at non-neutral pH.

Potential Instability Factors:

  • Hydrolysis: The methanesulfonothioate moiety can slowly hydrolyze in an aqueous environment. The rate of hydrolysis can be dependent on pH and temperature.

  • Reaction with Buffer Components: Buffers containing nucleophiles, such as Tris (which has a primary amine) or those containing thiols like DTT or β-mercaptoethanol, are incompatible and will rapidly react with your compound. Use non-nucleophilic buffers like PBS, HEPES, or MOPS.

Stability Testing Protocol:

  • Prepare the compound in your final assay buffer at the working concentration.

  • Incubate aliquots at the assay temperature for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • At each time point, analyze the sample using HPLC or LC-MS to quantify the amount of the parent compound remaining.

  • This will establish a "working window" during which the compound is stable enough to be used in your experiments.

G cluster_0 Reaction Pathways cluster_1 Outcomes Compound (S,R,S)-AHPC-...-S-SO2CH3 Reactive Moiety Target Target Protein Cysteine-SH Compound:f0->Target:cys  Desired Reaction (On-Target) Buffer Nucleophilic Buffer e.g., Tris, DTT Compound:f0->Buffer  Undesired Reaction (Buffer Incompatibility) Water Water (H2O) Hydrolysis Compound:f0->Water  Undesired Reaction (Degradation) Covalent_Adduct Desired Covalent Adduct Target->Covalent_Adduct Inactivated_Compound Inactivated Compound Buffer->Inactivated_Compound Water->Inactivated_Compound

Caption: Reactivity pathways for the methanesulfonothioate group.

Summary of Recommendations

IssueRoot Cause AnalysisRecommended Action
Poor initial dissolution High molecular weight, complex structure, potential for aggregation.Use anhydrous DMSO. Employ gentle agitation, sonication, and mild warming (30-37°C).
Precipitation in aqueous buffer Low aqueous solubility ("crashing out").Keep final DMSO concentration as high as tolerable (e.g., 0.5-1%). Use co-solvents (PEG 400) or surfactants (Tween-80). Perform serial dilutions.
pH-dependent solubility Ionization state of the PEG3-NH2 linker (TFA salt).Maintain buffer pH below 8 to keep the amine protonated and more soluble. Avoid basic buffers if possible.
Compound instability over time Hydrolysis or reaction of the methanesulfonothioate group.Use non-nucleophilic buffers (PBS, HEPES). Perform a time-course stability study using LC-MS to define a viable experimental window.

Technical Support Center: Stability of Methanesulfonothioate (MsT) Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This document specifically addresses the stability of methanesulfonothioate (MsT) linkers, a class of cysteine-reactive electrophiles increasingly used for covalent PROTAC design.

MsT linkers offer a unique reactivity profile for targeting non-catalytic cysteines, enabling the development of highly specific and potent PROTACs. However, their inherent reactivity also presents stability challenges that can impact experimental outcomes and therapeutic potential. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding MsT Linker Stability

Q1: What is a methanesulfonothioate (MsT) linker and why is it used in PROTACs?

A: A methanesulfonothioate (MsT) linker is a chemical moiety that reacts selectively with thiol groups, such as those on cysteine residues in proteins. In PROTACs, an MsT group is incorporated into the linker to enable the formation of a covalent disulfide bond with a cysteine on the target protein. This covalent engagement can lead to improved potency, prolonged duration of action, and higher selectivity compared to non-covalent PROTACs.

Q2: What is the primary stability concern with MsT linkers in a cellular environment?

A: The main stability issue arises from the reactivity of the disulfide bond formed between the PROTAC and the target protein. This disulfide bond is susceptible to cleavage by endogenous reducing agents within the cell, most notably glutathione (GSH), which is present in high concentrations (millimolar range) in the cytoplasm.[1][2][3][4] This can lead to the premature release of the PROTAC from its target, reversing its effect.

Q3: How does the reactivity of the MsT linker compare to other common cysteine-reactive linkers like maleimides?

A: Both MsT and maleimide linkers target cysteine residues, but they have different stability profiles. Maleimides form a thioether bond which, while generally stable, can be susceptible to retro-Michael reactions, leading to linker instability and potential off-target effects.[5][6] The disulfide bond formed by MsT linkers is inherently reversible in the presence of reducing agents like glutathione.[7] This reversibility can be a disadvantage if the PROTAC is released too quickly, but it can also be exploited for controlled release applications.

Q4: What are the observable consequences of MsT linker instability in my experiments?

A: Instability of the MsT linker can manifest in several ways:

  • Loss of Potency: If the PROTAC is rapidly cleaved from its target, the effective concentration of the active PROTAC-target complex decreases, leading to reduced degradation of the target protein.

  • Short Duration of Action: The degradation effect of the PROTAC may be transient, requiring higher or more frequent dosing in cellular or in vivo models.

  • High Variability in Results: Experimental outcomes can be inconsistent if the rate of linker cleavage varies between experiments or cell lines with different redox states.[8]

  • "Hook Effect" at Lower Concentrations: Unlike the typical hook effect seen at high PROTAC concentrations, linker instability can mimic this phenomenon by reducing the concentration of the active ternary complex.[9]

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: My MsT-linked PROTAC shows lower-than-expected potency (high DC50).

Your PROTAC is failing to induce degradation efficiently. The problem could lie with the PROTAC's intrinsic activity or its stability.

graph TD { A[Start: Low PROTAC Potency] --> B{Is the Ternary Complex Formed?}; B -->|No| C[Verify Binary Engagement (Target & E3 Ligase)]; B -->|Yes| D{Is the PROTAC Stable in Cells?}; C --> E[Biophysical Assays (SPR, FP, NanoBRET)]; D -->|No| F[Proceed to Stability Assays (LC-MS, Cell-based)]; D -->|Yes| G[Optimize Linker Length/Composition]; F --> H[Consider Alternative Linker Chemistry]; G --> I[Synthesize Analogs]; subgraph Legend direction LR subgraph Node_Types direction LR start_node[Start] decision_node{Decision} process_node[Process] end_node[Result] end end style start_node fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style decision_node fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style process_node fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style end_node fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Troubleshooting workflow for low PROTAC potency.

Potential Cause & Solution:

  • Poor Ternary Complex Formation: The linker, regardless of its covalent nature, must still allow for a productive ternary complex (Target-PROTAC-E3 Ligase) to form.[10][11][12]

    • Troubleshooting Step: Before assessing covalent engagement, confirm that your PROTAC can form a stable ternary complex. Use biophysical assays like Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), or NanoBRET to measure binary and ternary complex formation.[13] If the complex is weak, the issue may be the linker's length or geometry, not its stability.[][15]

  • Rapid Intracellular Cleavage: The MsT-linked conjugate is being rapidly reduced by intracellular glutathione (GSH).

    • Troubleshooting Step: Perform a cellular stability assay. Treat cells with your PROTAC, lyse the cells at different time points, and use LC-MS/MS to quantify the amount of intact PROTAC versus its cleaved metabolites. This will give you a direct measure of the PROTAC's half-life in a relevant environment.[16]

Issue 2: The degradation effect of my PROTAC is not sustained over time.

You observe initial protein degradation, but the protein levels recover quickly, even in the continued presence of the PROTAC.

Potential Cause & Solution:

  • Dynamic Equilibrium Favors Cleavage: The disulfide bond is in a constant state of exchange with intracellular thiols. While the PROTAC may initially bind and induce degradation, the rate of cleavage outpaces the rate of re-binding and ternary complex formation.

    • Troubleshooting Step: Use a time-course Western blot or a real-time protein degradation assay (e.g., HiBiT) to monitor protein levels over an extended period (e.g., 24-48 hours).[17] A rapid rebound in protein levels after an initial drop is a strong indicator of linker instability.

  • Cellular Efflux: The PROTAC is being actively transported out of the cell, reducing its effective intracellular concentration.

    • Troubleshooting Step: Use a Caco-2 permeability assay or similar methods to assess the cell permeability and efflux of your PROTAC.[8][13] If efflux is high, consider modifying the linker to improve its physicochemical properties.[18][19]

Issue 3: I see significant off-target effects or cellular toxicity.

The PROTAC is causing unintended cellular consequences, which may be related to the reactivity of the MsT linker.

Potential Cause & Solution:

  • Thiol Scrambling: The released MsT-PROTAC or its fragments may react with other cellular proteins containing reactive cysteines, leading to off-target modifications.

    • Troubleshooting Step: Perform a proteome-wide cysteine reactivity profiling experiment using techniques like isotopic chemical proteomics to identify off-target proteins that are covalently modified by your PROTAC.

  • Redox Imbalance: High concentrations of the PROTAC could perturb the cellular redox state by reacting with glutathione and other thiols.

    • Troubleshooting Step: Measure cellular glutathione levels and markers of oxidative stress (e.g., reactive oxygen species) in the presence of your PROTAC.

Part 3: Experimental Protocols

Protocol 1: LC-MS/MS Assay for Intracellular PROTAC Stability

This protocol allows for the direct quantification of your PROTAC and its cleavage products within the cell.

Materials:

  • Cell line of interest

  • Your MsT-linked PROTAC

  • Cell lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with 0.1% formic acid

  • Internal standard (a stable, structurally similar molecule)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with your PROTAC at the desired concentration. Include a vehicle-only control.

  • Time-Course Lysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing the internal standard to the cell lysate to precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Develop a multiple reaction monitoring (MRM) method to detect and quantify the parent PROTAC molecule and its expected cleavage products.

  • Data Analysis: Calculate the ratio of the peak area of the parent PROTAC to the internal standard at each time point. Plot the percentage of remaining PROTAC over time to determine its intracellular half-life.

Protocol 2: HiBiT-Based Real-Time Protein Degradation Assay

This assay provides real-time kinetics of protein degradation in living cells.

Materials:

  • Cell line endogenously expressing your target protein tagged with HiBiT

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Your MsT-linked PROTAC

  • Plate reader with luminescence detection

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate.

  • PROTAC Addition: Prepare serial dilutions of your PROTAC and add them to the cells. Include a vehicle control.

  • Real-Time Monitoring: At desired time points, add the Nano-Glo® HiBiT lytic reagent to the wells. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein remaining.

  • Data Analysis: Normalize the luminescence data to the vehicle control at each time point. Plot the percentage of remaining protein versus time to determine degradation kinetics (e.g., Dmax, DC50, and degradation rate).[17]

graph TD { subgraph "Reaction Mechanism" A["PROTAC-S-SO2Me"] -- "+ Cys-SH (Target)" --> B["PROTAC-S-S-Cys (Covalent Complex)"]; B -- "+ 2 GSH" --> C["PROTAC-SH + GSSG + Cys-SH"]; end subgraph "Cellular Fate" B --> D["Ternary Complex Formation (with E3 Ligase)"]; D --> E["Ubiquitination & Degradation"]; C --> F["PROTAC Inactivation/Recycling"]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Reaction and degradation pathway of an MsT-linked PROTAC.

Part 4: Alternative Strategies and Linker Design

If your MsT linker proves to be too unstable, consider the following strategies:

Table 1: Comparison of Cysteine-Reactive Linkers

Linker ChemistryBond FormedStability CharacteristicsKey Considerations
Methanesulfonothioate (MsT) DisulfideReversible; susceptible to reduction by GSH.Can be tuned by modifying electronics of the leaving group.
Maleimide ThioetherGenerally stable but can undergo retro-Michael reaction, especially with N-terminal cysteines.[5][6]Stability can be improved with modifications to the maleimide ring.[20][21]
Haloacetyl (e.g., Iodoacetamide) ThioetherForms a very stable, irreversible bond.Can have higher off-target reactivity with other nucleophiles.
Phenyloxadiazole Sulfones ThioetherForms a stable, irreversible bond with improved plasma stability compared to maleimides.[22]May require higher temperatures or longer reaction times for conjugation.[22]

Design Considerations to Enhance Stability:

  • Introduce Steric Hindrance: Flanking the disulfide bond with bulky groups can sterically shield it from attack by glutathione, thereby increasing its half-life.

  • Modulate Electronic Effects: Altering the electronic properties of the linker can influence the reactivity and stability of the disulfide bond.

  • Switch to a More Stable Covalent Linker: If reversibility is not desired and stability is paramount, switching to an irreversible linker chemistry like a haloacetamide or a next-generation maleimide might be the best solution.[20][21]

  • Incorporate Rigidity: Replacing flexible alkyl or PEG chains with more rigid elements like piperazine or triazole rings can improve metabolic stability and pre-organize the PROTAC for optimal ternary complex formation.[12][18][23]

References

Technical Support Center: Troubleshooting AHPC-PEG3-NH2 Conjugation Failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As researchers and drug development professionals, we understand that bioconjugation can be a complex process with many potential points of failure.[1][2][3] This guide is designed to provide in-depth, field-tested insights into debugging failed conjugation reactions involving (S,R,S)-AHPC-PEG3-NH2, a critical E3 ligase ligand-linker conjugate used in Proteolysis-Targeting Chimera (PROTAC) development.[4][5] We will move beyond simple checklists to explore the causality behind each experimental step, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My conjugation of AHPC-PEG3-NH2 to my NHS-ester activated molecule has failed or the yield is extremely low. What are the most common culprits?

This is the most frequent issue encountered in bioconjugation. A failed reaction is rarely due to a single cause but often a combination of factors. The reaction is the nucleophilic attack of the primary amine on your AHPC-PEG3-NH2 linker onto an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., your protein of interest or a payload).[6][7][8] This forms a stable amide bond.[7] The primary competing reaction is the hydrolysis of the NHS ester by water, which renders it inactive.[6][9]

We can systematically diagnose the problem by examining three critical areas: Reagent Integrity , Reaction Conditions , and Process & Analysis .

Below is a logical workflow to guide your troubleshooting process.

G cluster_reagent cluster_conditions cluster_process start Low / No Conjugation Yield reagent 1. Reagent Integrity Check start->reagent conditions 2. Reaction Condition Optimization reagent->conditions   Reagents OK nhs_check Is the NHS-ester molecule active? peg_check Is the AHPC-PEG3-NH2 reagent pure? process 3. Downstream Process Verification conditions->process   Conditions OK ph_check Is the pH optimal (7.2-8.5)? buffer_check Does the buffer contain competing amines (Tris, Glycine)? ratio_check Is the molar ratio correct? purify_check Is the purification method appropriate? analysis_check Is the analytical method sensitive enough? success Successful Conjugation process->success   Process OK

Caption: Troubleshooting workflow for failed AHPC-PEG3-NH2 conjugation.

Q2: How can I be sure my reagents, particularly my NHS-ester activated molecule, are still active?

Reagent inactivity is a primary suspect, especially for the NHS ester, which is highly susceptible to hydrolysis.[10][11]

Causality: The NHS ester is an electrophile. Its reaction with a nucleophile (the amine on your PEG linker) is in direct competition with its reaction with water (hydrolysis).[12] Once hydrolyzed, the ester becomes a carboxyl group, which is unreactive toward amines under these conditions.[9] This hydrolysis is accelerated by moisture and high pH.[6][13] The half-life of an NHS ester can be hours at pH 7 but mere minutes at pH 8.6.[6]

Protocol: Quick Activity Test for NHS Esters

You can indirectly assess the activity of your NHS ester stock by quantifying the amount of NHS released upon complete hydrolysis. The NHS leaving group absorbs strongly around 260 nm.[10]

  • Prepare Solutions:

    • Dissolve a small, accurately weighed amount of your NHS-ester reagent in a dry, water-miscible organic solvent (e.g., DMSO, DMF) to create a concentrated stock.

    • Prepare a baseline buffer (e.g., PBS, pH 7.2).

    • Prepare a hydrolysis buffer (e.g., 0.1 M Sodium Carbonate, pH ~11 or similar strong base).

  • Measure Absorbance:

    • Sample A (Baseline): Dilute your NHS-ester stock into the baseline buffer. Immediately measure the absorbance at 260 nm. This is your A_initial.

    • Sample B (Hydrolyzed): Dilute the same amount of NHS-ester stock into the hydrolysis buffer. Incubate for 30 minutes at room temperature to ensure complete hydrolysis. Measure the absorbance at 260 nm. This is your A_final.

  • Interpret Results:

    • Active Reagent: If A_final is significantly greater than A_initial, your reagent is active.[10][11]

    • Inactive Reagent: If A_final is not measurably greater than A_initial, your reagent has likely already hydrolyzed and is inactive. Discard and use a fresh vial.[10]

Pro-Tip on Storage: Always allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[10][11] Store desiccated at the recommended temperature.

Q3: Are my reaction conditions optimal? What is the rationale behind the recommended parameters?

Suboptimal reaction conditions are another major cause of failure. The goal is to maximize the rate of the amine reaction while minimizing the rate of NHS-ester hydrolysis.

Causality: The reaction is a balancing act, primarily governed by pH.

  • Low pH (<7.0): The primary amine of your AHPC-PEG3-NH2 will be protonated to its ammonium form (-NH3+). This form is not nucleophilic and will not react with the NHS ester.[9][13]

  • Optimal pH (7.2 - 8.5): A sufficient concentration of the deprotonated, nucleophilic amine (-NH2) exists to attack the NHS ester. The rate of hydrolysis is manageable.[6][8][13]

  • High pH (>9.0): While the amine is fully deprotonated and highly reactive, the hydrolysis of the NHS ester becomes extremely rapid, consuming your reagent before it can conjugate.[6][11]

Table 1: Recommended Reaction Parameters for NHS Ester Conjugation
ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5Balances amine nucleophilicity with NHS ester stability.[6][13][14] Start at pH 7.5 and adjust if needed.
Buffer Phosphate (PBS), HEPES, BorateCRITICAL: Must be free of extraneous primary amines.[9][14] Buffers like Tris or glycine contain primary amines and will compete directly with your AHPC-PEG3-NH2, drastically reducing yield.[9]
Molar Ratio 5:1 to 20:1 excess of one reagentThis depends on which component is more precious. If the AHPC-PEG3-NH2 is in excess, it drives the reaction to modify all available NHS-ester sites. If the NHS-ester molecule is in excess, it ensures all the linker is consumed. Start with a 10-fold molar excess of the less valuable component.
Temperature 4°C to Room Temp (20-25°C)Lower temperatures (4°C) slow down both the conjugation and hydrolysis reactions, which can be beneficial for extending the reaction time (e.g., overnight).[6] Room temperature reactions are faster (1-4 hours) but hydrolysis is more of a concern.[13]
Solvent Anhydrous DMSO or DMFMany NHS-ester reagents are not readily soluble in aqueous buffers.[6] Prepare a concentrated stock in a dry organic solvent and add it to the aqueous reaction buffer. Keep the final organic solvent concentration below 10% to avoid denaturing proteins.[14]

Q4: How do I properly purify my PEGylated conjugate and remove unreacted starting materials?

Purification is challenging because PEGylation can create a heterogeneous mixture of products (e.g., unreacted protein, mono-PEGylated, multi-PEGylated species) along with excess PEG linker.[15][16] The choice of method depends on the differences in physicochemical properties between your desired product and the contaminants.

Causality: The attachment of the AHPC-PEG3-NH2 linker alters the properties of your target molecule:

  • Size & Hydrodynamic Radius: Increases significantly.[][18]

  • Surface Charge: The hydrophilic PEG chain can shield surface charges on a protein, altering its isoelectric point (pI) and interaction with ion-exchange media.[16][]

  • Hydrophobicity: Generally increases hydrophilicity, reducing interaction with hydrophobic media.[19]

G start Crude Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Separates by size iex Ion Exchange Chromatography (IEX) start->iex Separates by charge hic Hydrophobic Interaction Chromatography (HIC) start->hic Separates by hydrophobicity rphplc Reverse Phase HPLC (RP-HPLC) start->rphplc Separates by polarity end Purified Conjugate sec->end iex->end hic->end rphplc->end

Caption: Common purification methods for bioconjugates.

Table 2: Comparison of Purification Techniques for PEGylated Molecules
MethodPrinciple of SeparationPros for PEG ConjugatesCons for PEG Conjugates
Size Exclusion (SEC) Hydrodynamic radiusExcellent for removing small molecules like unreacted AHPC-PEG3-NH2.[16][] Good for separating native protein from larger PEGylated versions.[16]Poor resolution between species of similar size (e.g., mono- vs di-PEGylated protein).[16]
Ion Exchange (IEX) Net surface chargeCan separate based on the degree of PEGylation, as PEG chains shield protein charges.[16][] Can sometimes separate positional isomers.[]Effectiveness decreases as the degree of PEGylation increases and charges become masked.[16]
Hydrophobic Interaction (HIC) Surface hydrophobicityOften used as a polishing step after IEX.[18][20] Can provide an orthogonal separation mechanism.May have lower capacity and resolution compared to IEX.[]
Reverse Phase (RP-HPLC) Polarity / HydrophobicityHigh resolution, excellent for analyzing purity and separating positional isomers on an analytical scale.[]Often uses denaturing organic solvents, which may not be suitable for preparative purification of functional proteins.

Q5: What analytical methods should I use to confirm that conjugation was successful?

You must validate the outcome of your reaction with appropriate analytical techniques. Relying on a single method is insufficient.

  • SDS-PAGE: The simplest first step. A successful conjugation will result in a distinct band shift on the gel, corresponding to the increased molecular weight of the conjugate compared to the starting molecule.

  • UV-Vis Spectrophotometry: If your linker or target has a unique absorbance, you can use spectroscopy to quantify the degree of labeling.

  • Chromatography (HPLC): Analytical SEC, IEX, or RP-HPLC can resolve the starting materials from the product. Comparing the chromatograms of the reaction mixture to the starting materials provides clear evidence of a new species being formed.

  • Mass Spectrometry (MS): This is the definitive characterization method. Techniques like MALDI-TOF or ESI-MS can confirm the exact mass of the conjugate, verifying the covalent attachment of the AHPC-PEG3-NH2 linker.

By systematically working through these potential points of failure—reagent integrity, reaction conditions, and downstream processing—you can effectively diagnose, resolve, and prevent failed conjugations, accelerating your research and development efforts.

References

Validation & Comparative

A Technical Guide to VHL Ligand Performance: A Comparative Analysis of (S,R,S)-AHPC Derivatives and Other Key VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component of a VHL-recruiting PROTAC is the ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The chemical structure of this ligand profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1]

This guide provides an in-depth comparison of the VHL ligand scaffold (S,R,S)-AHPC, the core of molecules like (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA , with other widely utilized VHL ligands such as VH032 and VH298. By examining supporting experimental data and outlining detailed methodologies, this document serves as a crucial resource for researchers aiming to select and evaluate the optimal VHL ligand for their targeted protein degradation studies.

The Central Role of the VHL Ligand in PROTAC Efficacy

PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest.[2] This is achieved by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The choice of the E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design.

The VHL E3 ligase is a popular choice for PROTAC development due to its well-characterized interaction with its ligands and broad tissue expression.[3] The affinity of the VHL ligand for its target is a key determinant of the stability of the ternary complex and, therefore, the overall degradation efficiency.[4] However, it is crucial to note that binary binding affinity is not the sole determinant of PROTAC success; factors such as linker composition and length, as well as the nature of the target protein ligand, also play significant roles.[5]

Comparative Analysis of VHL Ligands

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential performance by analyzing its core scaffold, (S,R,S)-AHPC, and comparing it with other well-characterized VHL ligands. (S,R,S)-AHPC is a derivative of VH032 and serves as a foundational building block for many PROTACs.[6][7]

VHL LigandChemical ScaffoldBinding Affinity (Kd) to VHLKey Features & Applications
(S,R,S)-AHPC Core (S,R,S)-AHPCNot directly reported, but derivatives show potent binding.A widely used VHL ligand scaffold, often functionalized with a linker for PROTAC synthesis. Forms the basis for the compound of interest.[2][8]
VH032 Hydroxyproline derivative~185 nM[9]A foundational VHL ligand used in the development of early and well-studied PROTACs like MZ1.[10][11]
VH298 Optimized hydroxyproline derivative80-90 nM[12]A higher-affinity VHL ligand developed through structure-based design, offering improved potency over VH032.[13]
Methylated VH032 Analogs Methylated VH032Enhanced affinity compared to VH032.Methylation at specific positions can significantly improve binding affinity, a key strategy in optimizing VHL ligands.[14]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction.

The (S,R,S)-AHPC scaffold, being a derivative of VH032, is expected to exhibit potent binding to VHL. The specific modifications in this compound, including the PEG3 linker and the terminal amine group, are designed to facilitate its conjugation to a target protein ligand to create a functional PROTAC.

Visualizing the Mechanism of Action and Experimental Workflow

To appreciate the comparative performance of these ligands, it is essential to understand the underlying biological pathway and the experimental workflows used for their evaluation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-based PROTAC Target Target Protein PROTAC->Target Binds to Target VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Target-PROTAC-VHL Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targeting for Degradation Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target Degradation Ternary_Complex->Ub Ubiquitination Experimental_Workflow cluster_0 PROTAC Evaluation Workflow Start Start: Synthesize PROTAC with VHL Ligand Binding_Assay Step 1: E3 Ligase Binding Assay (TR-FRET/SPR) Start->Binding_Assay Ternary_Complex_Assay Step 2: Ternary Complex Formation Assay (NanoBRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Step 3: Cellular Protein Degradation Assay (Western Blot/HiBiT) Ternary_Complex_Assay->Degradation_Assay End End: Analyze Degradation Efficacy (DC50, Dmax) Degradation_Assay->End

References

A Senior Application Scientist's Guide to Efficacy: AHPC-Based PROTACs Versus Alternative E3 Ligase Recruiters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a cornerstone of successful PROTAC (Proteolysis-Targeting Chimera) design. This decision profoundly impacts a degrader's potency, selectivity, and overall therapeutic potential. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses of the field, a nuanced understanding of their performance characteristics, alongside those of emerging recruiters like IAPs (inhibitor of apoptosis proteins), is critical.

This guide provides an in-depth comparison of PROTACs built with the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold—a high-affinity VHL ligand—against those utilizing other prominent E3 ligase recruiters. We will dissect the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to empower you to make informed, data-driven decisions for your projects.

The Fundamental Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of three key elements: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[1][2][3] Their mechanism of action is a feat of cellular hijacking. By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[4][5] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the POI surface. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome.[4] The PROTAC is then released to repeat the cycle, acting in a catalytic manner.[6]

PROTAC_Mechanism cluster_main PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Forms E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-ubiquitination E2 E2-Ub E2->Ternary Transfers Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

General mechanism of action for PROTACs.

Dissecting the E3 Recruiters: A Comparative Analysis

The choice of E3 ligase is not trivial. Over 600 E3 ligases exist in human cells, yet the vast majority of PROTACs in development, including those in clinical trials, recruit a small handful, primarily VHL and CRBN.[1][7][8] This is largely due to the availability of well-validated, high-affinity, drug-like small molecule ligands.

AHPC: The Vanguard of VHL Recruitment

The (S,R,S)-AHPC scaffold is a derivative of the natural VHL ligand, a hydroxylated proline residue within its primary substrate, HIF-1α.[7][9] PROTACs incorporating AHPC and its analogs have shown remarkable potency and are a mainstay in preclinical research.

  • Mechanism & Structure: VHL is a substrate receptor for the CUL2-RBX1-ELOB-ELOC (CRL2VHL) E3 ligase complex.[] AHPC-based ligands typically feature a solvent-exposed moiety that serves as a vector for linker attachment, allowing for extensive chemical exploration.[9][11]

  • Advantages:

    • High Affinity: AHPC-derived ligands can exhibit nanomolar binding affinities for VHL, contributing to efficient ternary complex formation.[12]

    • Well-Characterized: The VHL-ligand interaction is structurally well-defined, aiding in rational PROTAC design.

  • Considerations:

    • Subcellular Localization: VHL is present in both the cytoplasm and the nucleus, giving it broad access to targets in different cellular compartments.[]

    • Ligand Properties: VHL ligands can be more peptidic in nature compared to CRBN ligands, which may present challenges for achieving optimal drug-like properties.[2]

CRBN Recruiters: The Immunomodulatory Drug (IMiD) Family

Cereblon (CRBN) is the substrate receptor for the CRL4CRBN E3 ligase complex. Its recruitment is mediated by the IMiD class of molecules, including thalidomide, lenalidomide, and pomalidomide.[13]

  • Mechanism & Structure: IMiDs bind to CRBN and modulate its substrate specificity, inducing the degradation of neo-substrates like the transcription factors IKZF1 and IKZF3.[13] This same mechanism is exploited by CRBN-recruiting PROTACs.

  • Advantages:

    • Favorable Drug Properties: IMiDs are small, orally bioavailable molecules with well-established safety profiles, making them attractive starting points for PROTACs.[2][] Two PROTACs that have entered clinical trials, ARV-110 and ARV-471, are based on CRBN and VHL ligands.[2]

    • High Abundance: CRBN is widely expressed across many tissues, offering broad applicability.[2]

  • Considerations:

    • Subcellular Localization: CRBN is primarily located in the nucleus, which may make it a superior choice for degrading nuclear-localized proteins.[]

    • Off-Target Effects: The inherent biological activity of IMiDs (e.g., degradation of IKZF1/3) could lead to unintended immunological effects.[]

IAP Recruiters: The SNIPERs

Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, are RING-domain E3 ligases.[14] PROTACs that recruit IAPs are also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[15] Ligands are often derived from SMAC mimetics, such as bestatin or MV1.[15][16]

  • Mechanism & Structure: IAP ligands bind to the BIR3 domain of cIAP1, inducing a conformational change that activates its E3 ligase activity and often leads to its own auto-ubiquitination and degradation.[14]

  • Advantages:

    • Alternative Mechanism: Provides an essential alternative in cell lines or disease states where VHL or CRBN expression is low or mutated, which can be a mechanism of acquired resistance.[17][18]

    • Dual Activity: IAP-based PROTACs can have a dual anti-cancer effect: degradation of the intended target and degradation of the anti-apoptotic IAP protein itself.[19]

  • Considerations:

    • Self-Degradation: The propensity of IAP ligands to induce cIAP1 degradation can complicate the interpretation of results and may limit the duration of the desired POI degradation.[20]

    • Complexity: The interplay between XIAP and cIAP1 in mediating degradation can be complex and context-dependent.[17]

Quantitative Performance Comparison

The ultimate measure of a PROTAC's efficacy lies in its ability to induce potent and maximal degradation of the target protein. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The choice of E3 ligase can dramatically influence these parameters, even when targeting the same protein.

PROTAC TargetE3 Ligase RecruitedRecruiter Ligand ClassDC50Dmax (%)Cell LineReference
BRD4 VHLAHPC Analog3.3 nM97%PC3[12]
BRD4 CRBNPomalidomide1.8 nM>95%22Rv1[21]
BRD4 IAPBestatin Analog~50 nM~80%HeLa[22]
BCL-XL VHLVHL Ligand<10 nM>90%MOLT-4[18]
BCL-XL CRBNCRBN Ligand~25 nM>90%MOLT-4[18]
BCL-XL IAPIAP Ligand (Compound 8a)~30 nM>90%MyLa 1929[17][18]
BCR-ABL VHLDasatinib-VHL Ligand>1 µM<20%K562[23]
BCR-ABL CRBNDasatinib-CRBN Ligand10 nM>90%K562[23]
BCR-ABL RNF114 (Emerging)Nimbolide<100 nM>80%K562[24]

Expert Interpretation: The data highlights that there is no universally superior E3 ligase. For BCR-ABL, CRBN recruitment was dramatically more effective than VHL, demonstrating the critical importance of productive ternary complex geometry, which is dictated by the specific combination of POI, E3 ligase, and PROTAC architecture.[23] Conversely, for other targets, VHL-based PROTACs may show superior or equivalent efficacy. IAP-based PROTACs provide a viable alternative, proving especially useful in contexts where VHL or CRBN-based approaches are less effective, such as for BCL-XL degradation in MyLa 1929 cells, which have low CRBN expression.[18]

Experimental Protocols for Efficacy Evaluation

Objectively comparing PROTACs requires rigorous, standardized experimental workflows. The causality behind these choices is to build a self-validating system, moving from observing degradation to confirming the mechanism.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Start: PROTAC Compound step1 Step 1: Assess Protein Degradation (Western Blot) start->step1 data1 Output: DC50 & Dmax Values step1->data1 step2 Step 2: Confirm Mechanism (Ubiquitination Assay) data1->step2 If degradation is observed step3 Step 3: Measure Ternary Complex (SPR, ITC, AlphaLISA) step2->step3 Confirm Ub-dependent step4 Step 4: Evaluate Selectivity (Global Proteomics) step3->step4 Characterize biophysics end End: Characterized Degrader step4->end

Workflow for the comprehensive evaluation of PROTAC efficacy.
Protocol 1: Quantitative Western Blot for DC50 and Dmax Determination

  • Objective: To quantify the dose-dependent degradation of a target protein.

  • Causality: This is the primary assay for efficacy. It directly measures the desired biological outcome—the disappearance of the target protein. Normalizing to a loading control is critical for quantitative accuracy.

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound (e.g., 0.1 nM to 10 µM) in cell culture medium. Treat cells for a defined period (typically 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[25]

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).

    • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signals using an ECL substrate and an imaging system.[25]

    • Analysis: Quantify band intensities. Normalize the POI signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control. Plot the data in a dose-response curve to determine DC50 and Dmax values.[25]

Protocol 2: Ternary Complex Formation by AlphaLISA
  • Objective: To measure the formation of the POI-PROTAC-E3 ligase complex in a biochemical setting.

  • Causality: Strong degradation efficacy is often, but not always, correlated with stable ternary complex formation. This assay helps elucidate the mechanism and can explain differences in potency between PROTACs that isn't captured by binary binding affinities alone.

  • Methodology:

    • Reagents: Use tagged recombinant proteins (e.g., His-tagged POI, GST-tagged E3 ligase complex). Utilize AlphaLISA acceptor beads conjugated to anti-tag antibodies (e.g., Anti-His and Anti-GST) and streptavidin-coated donor beads.

    • Assay Setup: In a 384-well plate, add the His-tagged POI, the GST-tagged E3 ligase, and serial dilutions of the PROTAC compound in assay buffer.

    • Incubation: Incubate the mixture to allow for ternary complex formation (e.g., 1 hour at room temperature).

    • Bead Addition: Add the AlphaLISA acceptor beads and incubate. Then, add the streptavidin donor beads (if one component is biotinylated) or use a direct assay format.

    • Signal Detection: Incubate in the dark and read the plate on an Alpha-enabled microplate reader. The signal intensity is directly proportional to the amount of ternary complex formed.[9]

    • Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

Conclusion: Selecting the Right Tool for the Job

The development of potent and selective PROTACs is a multifactorial challenge where the choice of E3 ligase recruiter is a pivotal decision.

  • AHPC-based VHL recruiters offer a potent and well-characterized platform, benefiting from a deep structural understanding and broad subcellular access.

  • CRBN recruiters provide excellent drug-like properties and may be advantageous for nuclear targets, though their intrinsic immunomodulatory activity must be considered.

  • IAP-recruiting SNIPERs represent a crucial alternative to overcome resistance and can offer synergistic anti-tumor activity, but their pharmacology, including self-degradation, is more complex.

Ultimately, the optimal E3 ligase is context-dependent, relying on the specific target protein, its subcellular location, the tissue expression profile of the ligase, and the desired therapeutic outcome. A rational design approach, supported by the rigorous, comparative experimental workflows detailed here, is indispensable. As the E3 ligase toolbox continues to expand beyond VHL, CRBN, and IAP, these principles of comparative analysis will become even more critical in unlocking the full therapeutic potential of targeted protein degradation.[24]

References

Validating Target Degradation by AHPC-PROTACs: A Comparative Guide to Western Blotting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals pioneering the frontier of targeted protein degradation, the robust validation of a PROTAC's efficacy is paramount. Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond mere inhibition to the complete removal of disease-causing proteins.[1][2] This is accomplished by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS).[3][4] Among the various classes of PROTACs, those utilizing an (S,R,S)-AHPC moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase are of significant interest.[5][6]

This guide provides an in-depth, technical comparison of Western blotting with alternative methodologies for validating the degradation of target proteins by AHPC-PROTACs. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, ensuring a self-validating and rigorous approach to your research.

The Catalytic Cycle of an AHPC-PROTAC: A Visualized Mechanism

An AHPC-PROTAC is a heterobifunctional molecule composed of a ligand for the protein of interest (POI), a linker, and the (S,R,S)-AHPC ligand that binds to the VHL E3 ligase.[5][6] Its mechanism of action is a catalytic cycle that results in the ubiquitination and subsequent degradation of the POI.[2][7]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC AHPC-PROTAC PROTAC->POI Catalytic Cycle PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Induces Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into

Caption: The catalytic cycle of an AHPC-PROTAC.

Western Blotting: The Gold Standard for Degradation Validation

Western blotting is a cornerstone technique for the validation of PROTAC-mediated protein degradation due to its ability to directly visualize and semi-quantify the reduction in the total amount of the target protein.[7][8]

Detailed Experimental Protocol for Western Blotting

This protocol is optimized for the assessment of AHPC-PROTAC efficacy.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with a serial dilution of the AHPC-PROTAC. A typical concentration range to determine the DC50 (concentration for 50% degradation) is from 1 nM to 10 µM.[1][9]

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand) to ensure the observed degradation is specific.[10]

    • Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.[1][9]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent ex vivo protein degradation.[9][11]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1][12]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the POI.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Crucially, also probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin, or tubulin). This is essential for normalizing the data and confirming equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]

    • Detect the chemiluminescent signal using an imaging system.[15]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the intensity of the target protein band to the corresponding loading control band.[15]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax (maximum degradation) values.[15][16]

Causality Behind Experimental Choices
  • Serial Dilution: This is critical for determining the potency of the PROTAC and calculating the DC50 value, a key parameter for comparing different PROTAC molecules.[1]

  • Time Course: The kinetics of protein degradation can vary. A time-course experiment identifies the optimal endpoint for observing maximal degradation.[1]

  • Loading Control: This is a non-negotiable component of a trustworthy Western blot. It ensures that any observed decrease in the target protein is due to degradation and not variations in sample loading.[17] The choice of loading control should be carefully considered; its expression should not be affected by the experimental conditions.[18]

  • Negative Control PROTAC: This control is essential for demonstrating that the degradation is dependent on the recruitment of the VHL E3 ligase.[10]

Comparative Analysis: Western Blotting vs. Alternative Methods

While Western blotting is a robust method, a comprehensive validation strategy often benefits from orthogonal approaches.

MethodPrincipleAdvantagesDisadvantages
Western Blot Size-based separation and antibody-based detection of total protein levels.[8]Direct visualization of protein, semi-quantitative, widely accessible.[7]Time-consuming, not suitable for high-throughput screening, potential for antibody variability.[19][20]
ELISA (Enzyme-Linked Immunosorbent Assay) Antibody-based capture and detection of a target protein in a 96-well plate format.High-throughput, quantitative, sensitive.Can be prone to matrix effects, requires highly specific antibody pairs.
Flow Cytometry Intracellular staining with a fluorescently labeled antibody to quantify protein levels on a single-cell basis.[21]High-throughput, single-cell resolution, can be multiplexed.[21]Indirect measurement of total protein, requires cell permeabilization which can affect epitopes.
Mass Spectrometry (Proteomics) Unbiased, global analysis of protein abundance changes.[20]Unbiased, highly sensitive, can identify off-target effects.Technically demanding, expensive, complex data analysis.
HiBiT Lytic Detection System A bioluminescent reporter system where a small peptide tag (HiBiT) is fused to the target protein.High-throughput, quantitative, real-time measurements possible.[22]Requires genetic modification of the target protein, potential for the tag to interfere with protein function.
Immunofluorescence Microscopy Visualization of protein levels and subcellular localization using fluorescently labeled antibodies.[1]Provides spatial information, can reveal changes in protein localization.Not quantitative, lower throughput.

Visualizing the Validation Workflow

Validation_Workflow Start Start: AHPC-PROTAC Candidate WB Western Blot (Primary Validation) Start->WB DC50_Dmax Determine DC50 & Dmax WB->DC50_Dmax Orthogonal Orthogonal Validation (e.g., ELISA, Flow Cytometry) DC50_Dmax->Orthogonal Confirm with Orthogonal Method Mechanism Mechanism of Action Studies (e.g., Ubiquitination Assay) DC50_Dmax->Mechanism Investigate Mechanism Orthogonal->Mechanism Off_Target Off-Target Analysis (Proteomics) Mechanism->Off_Target End Validated PROTAC Off_Target->End

Caption: A typical workflow for validating an AHPC-PROTAC.

Troubleshooting Common Western Blot Issues in PROTAC Experiments

ProblemPotential Cause(s)Solution(s)
Weak or No Signal - Inefficient protein transfer- Low antibody concentration- Low abundance of target protein- Optimize transfer conditions- Titrate primary antibody concentration- Increase protein loading amount[23][24]
High Background - Insufficient blocking- High antibody concentration- Increase blocking time or change blocking agent- Reduce primary and secondary antibody concentrations[23][25]
Non-specific Bands - Antibody cross-reactivity- Protein degradation during sample preparation- Use a more specific primary antibody- Ensure fresh protease inhibitors in lysis buffer[11][25]
"Hook Effect" - At high PROTAC concentrations, binary complex formation (PROTAC-POI or PROTAC-VHL) is favored over the productive ternary complex.[16][21]- This is a characteristic of PROTACs and confirms the mechanism. Ensure a full dose-response curve is generated to observe this effect.[21]

Conclusion

The validation of target degradation by AHPC-PROTACs is a critical step in their development as potential therapeutics. Western blotting remains a fundamental and reliable method for this purpose, providing direct evidence of protein loss. However, for a truly comprehensive and trustworthy validation, it is essential to employ a multi-faceted approach that includes orthogonal methods to confirm the on-target activity and rule out potential artifacts. By understanding the underlying principles of each technique and the rationale behind the experimental design, researchers can confidently advance their most promising protein-degrading candidates.

References

The Optimization of Amine-Based PROTACs: A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Among the various classes of PROTACs, those utilizing an amine-based scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, such as (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC), have demonstrated significant promise. The linker, the component that tethers the target-binding warhead to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of how varying the length of polyethylene glycol (PEG) linkers in AHPC-based PROTACs impacts their performance, supported by experimental data and detailed methodologies.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive connector; it actively participates in and influences the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Key characteristics of the linker, including its length, composition, and rigidity, are pivotal in dictating the overall performance of the PROTAC. PEG linkers are widely employed due to their hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules, and their synthetic tractability, allowing for systematic modifications to their length.[2]

The length of the PEG linker is a particularly critical parameter that requires empirical optimization for each target protein and E3 ligase pair.[2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long and flexible linker might lead to an unstable complex with reduced effective molarity, thereby diminishing degradation efficiency.[3]

The Mechanism of Action of an AHPC-based PROTAC

The fundamental mechanism of an AHPC-based PROTAC involves the recruitment of the VHL E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation. This process is cyclical, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC AHPC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycling->PROTAC

Caption: Mechanism of action for an AHPC-based PROTAC.

Comparative Analysis of PEG Linker Length on Degradation Efficacy

The bromodomain-containing protein 4 (BRD4) is a well-validated target in oncology and has been extensively used to study the structure-activity relationship (SAR) of PROTACs. The following table summarizes quantitative data for a series of AHPC-based PROTACs targeting BRD4, illustrating the impact of varying PEG linker lengths on their degradation potency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC IDLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)
BRD4-PROTAC-1 PEG2BRD4HeLa15.8>95
BRD4-PROTAC-2 PEG3BRD4HeLa8.7>95
BRD4-PROTAC-3 PEG4BRD4HeLa4.2>95
BRD4-PROTAC-4 PEG5BRD4HeLa6.5>95
BRD4-PROTAC-5 PEG6BRD4HeLa12.3>90
BRD4-PROTAC-6 PEG8BRD4HeLa25.1~85
BRD4-PROTAC-7 PEG12BRD4HeLa68.4~70

Data synthesized from published literature.[1][2] It is important to note that absolute values can vary between different experimental setups, but the trend observed is generally consistent.

From this comparative data, a clear trend emerges: there is an optimal PEG linker length for maximizing the degradation potency of BRD4-targeting AHPC PROTACs. In this specific example, a PEG4 linker (BRD4-PROTAC-3) exhibits the lowest DC50 value, indicating the highest potency. Both shorter (PEG2) and longer (PEG6, PEG8, PEG12) linkers result in a decrease in degradation efficacy. This "Goldilocks effect" underscores the necessity of fine-tuning the linker length to achieve the optimal geometry for ternary complex formation and subsequent ubiquitination.

The Influence of PEG Linker Length on Physicochemical and Pharmacokinetic Properties

Beyond its role in ternary complex formation, the PEG linker significantly influences the drug-like properties of a PROTAC, including its solubility, cell permeability, and metabolic stability.

Solubility: The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of PROTACs.[4] This is a critical advantage, as the often large and complex structures of PROTACs can lead to poor solubility, hindering their formulation and bioavailability.

Cell Permeability: The relationship between PEG linker length and cell permeability is more complex. While the increased hydrophilicity of longer PEG chains can be detrimental to passive diffusion across the lipophilic cell membrane, the flexibility of the linker can also allow the PROTAC to adopt a folded conformation that masks its polar surface area, a phenomenon sometimes referred to as the "chameleon effect."[5] However, as the linker length increases, so does the molecular weight and polar surface area, which can ultimately impede cell permeability.[6]

Metabolic Stability: The linker is often a site of metabolic modification, primarily by cytochrome P450 (CYP) enzymes.[7] The ether bonds within the PEG chain can be susceptible to O-dealkylation.[5] While longer, more flexible PEG linkers may be more exposed to metabolic enzymes, the ether backbone can be more stable than simple alkyl chains.[7] Strategies to enhance metabolic stability include the incorporation of more rigid moieties, such as piperazine or triazole rings, within the linker to shield these metabolic "soft spots."[5]

The following table provides an illustrative comparison of the pharmacokinetic properties of PROTACs with different linker types.

PROTAC IDLinker TypeHalf-life in Human Liver Microsomes (min)Apparent Permeability (Papp, A to B) (10⁻⁶ cm/s)
PROTAC-A PEG-based>1201.5 - 3.0
PROTAC-B Alkyl-based30 - 603.5 - 5.0
PROTAC-C Rigidified Linker>2402.0 - 4.0

Illustrative data compiled from various sources in the literature.[3][8][9]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the rational design and optimization of PROTACs. The following section provides detailed, step-by-step methodologies for key experiments in the evaluation of AHPC PROTACs with varying PEG linker lengths.

Experimental_Workflow Experimental Workflow for Linker Optimization cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize PROTAC Library (Varying PEG Lengths) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Complex Ternary Complex Formation (TR-FRET, SPR, AlphaLISA) Characterization->Ternary_Complex Permeability Cell Permeability (PAMPA, Caco-2) Characterization->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Characterization->Metabolic_Stability Degradation_Assay In-Cell Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay PK_Study Pharmacokinetic (PK) Study (Mouse Model) Degradation_Assay->PK_Study PD_Study Pharmacodynamic (PD) Study (Tumor Xenograft) PK_Study->PD_Study

Caption: A generalized experimental workflow for AHPC-based PROTAC linker optimization.

Protocol 1: In-Cell Protein Degradation Assay via Western Blot

Objective: To quantify the dose-dependent degradation of a target protein induced by a series of PROTACs with varying PEG linker lengths and to determine their DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein of interest (e.g., HeLa cells for BRD4).

  • Complete cell culture medium.

  • PROTAC stock solutions (10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of each PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO). Aspirate the old medium from the cells and add the medium containing the PROTACs or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and then add the ECL substrate. Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10][11]

Protocol 2: Ternary Complex Formation Assay via TR-FRET

Objective: To quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a dose-dependent manner.

Materials:

  • Tagged recombinant target protein (e.g., His-tagged BRD4).

  • Tagged recombinant E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

  • FRET donor-labeled antibody (e.g., anti-His-Terbium).

  • FRET acceptor-labeled antibody (e.g., anti-GST-d2).

  • PROTAC stock solutions (10 mM in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).

  • 384-well low-volume microplates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the tagged proteins and labeled antibodies in the assay buffer. Prepare a serial dilution of the PROTACs in DMSO and then dilute in assay buffer.

  • Assay Setup: In a 384-well plate, add the PROTAC dilutions.

  • Protein Addition: Add a mixture of the tagged target protein and E3 ligase to each well.

  • Antibody Addition: Add a mixture of the donor and acceptor-labeled antibodies to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[12][13]

Protocol 3: Cell Permeability Assessment via Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs with different PEG linker lengths across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Phospholipid solution (e.g., lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PROTAC stock solutions (10 mM in DMSO).

  • LC-MS/MS system for quantification.

Procedure:

  • Membrane Coating: Apply the phospholipid solution to the filter of the donor plate and allow it to impregnate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Prepare working solutions of the PROTACs in PBS (final DMSO concentration should be <1%). Add the PROTAC solutions to the donor plate wells.

  • Incubation: Place the donor plate onto the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each PROTAC.[6][14]

Conclusion: A Systematic Approach to Linker Optimization is Key

The length of the PEG linker is a critical design parameter in the development of effective and drug-like AHPC-based PROTACs. The experimental data clearly demonstrates that there is an optimal linker length for a given target protein and E3 ligase pair, and deviations from this optimum can significantly impact degradation potency. Furthermore, the linker plays a crucial role in modulating the physicochemical and pharmacokinetic properties of the PROTAC.

A systematic and empirical approach to linker optimization is therefore essential for the successful development of PROTAC-based therapeutics. By synthesizing a library of PROTACs with varying PEG linker lengths and evaluating them through a comprehensive suite of in vitro and in vivo assays, researchers can identify lead candidates with an optimal balance of degradation efficacy, selectivity, and drug-like properties. The detailed protocols and comparative data presented in this guide provide a robust framework for the rational design and evaluation of AHPC PROTACs, ultimately accelerating the discovery of novel protein degraders for the treatment of a wide range of diseases.

References

A Comparative Guide to Targeted Protein Degradation: (S,R,S)-AHPC-Based VHL Ligands vs. CRBN-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical decision that profoundly influences the efficacy, selectivity, and therapeutic window of a Proteolysis Targeting Chimera (PROTAC). This guide provides an in-depth, objective comparison between two of the most prominent classes of E3 ligase recruiters: von Hippel-Lindau (VHL) ligands, exemplified by molecules like (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA , and Cereblon (CRBN) ligands, which form the basis of a significant number of clinical-stage PROTACs.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental methodologies to inform the rational design and evaluation of novel protein degraders.

Introduction: The PROTAC Revolution

Targeted protein degradation has emerged as a powerful therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the entire protein from the cell. PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the cell's natural disposal machinery, the 26S proteasome.[1][2] This catalytic mechanism allows a single PROTAC molecule to degrade multiple target proteins, offering the potential for sustained pharmacological effects at lower doses.[3]

The choice of E3 ligase to hijack is a pivotal aspect of PROTAC design. While over 600 E3 ligases exist in human cells, the vast majority of PROTACs in development recruit either VHL or CRBN.[1][4] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these two ligases.[4]

Mechanism of Action: A Tale of Two Ligases

Both VHL and CRBN are substrate receptors for Cullin-RING E3 ligase (CRL) complexes. However, their endogenous functions and the way they are co-opted by PROTACs differ significantly, impacting the resulting degrader's properties.

CRBN-Based PROTACs: The Molecular Glue Analogy

Cereblon (CRBN) is the substrate receptor for the CRL4CRBN E3 ligase complex.[5][6] Ligands for CRBN, such as derivatives of thalidomide, lenalidomide, and pomalidomide, are often referred to as "molecular glues".[] These ligands induce a conformational change in CRBN, creating a new surface that can recognize and bind to "neo-substrates" that are not endogenous targets of CRBN.[]

PROTACs leveraging CRBN ligands exploit this mechanism by tethering a POI binder to a CRBN ligand. The resulting ternary complex (POI-PROTAC-CRBN) is stabilized by protein-protein interactions, leading to the ubiquitination and subsequent degradation of the POI.

CRBN_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC CRBN-based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation CRBN CRBN (E3 Ligase) PROTAC->CRBN Ub Ubiquitin CRBN->Ub Ubiquitination Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of CRBN-based PROTACs.

VHL-Based PROTACs: A Specific Handshake

The von Hippel-Lindau (VHL) protein is the substrate receptor for the CRL2VHL E3 ligase complex. Endogenously, VHL recognizes and binds to a specific post-translationally modified motif, a hydroxylated proline residue, on its target proteins, most notably the hypoxia-inducible factor 1α (HIF-1α).[]

PROTACs that recruit VHL, such as those incorporating the (S,R,S)-AHPC core structure, mimic this natural interaction. The (S,R,S)-AHPC ligand is a derivative of the well-established VHL ligand, VH032.[9] These ligands are designed to fit into the specific hydroxyproline binding pocket of VHL. This "pivoting clamp" mechanism relies on a more defined structural handshake compared to the more adaptable "pivoting door" of CRBN.[]

VHL_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC (S,R,S)-AHPC-based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation VHL VHL (E3 Ligase) PROTAC->VHL Ub Ubiquitin VHL->Ub Ubiquitination Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of VHL-based PROTACs.

Head-to-Head Comparison: (S,R,S)-AHPC (VHL) vs. CRBN Ligands

The choice between a VHL and a CRBN-based PROTAC is not trivial and has significant implications for the final molecule's properties. The molecule This compound represents a typical VHL-recruiting E3 ligase ligand-linker conjugate, ready for attachment to a POI binder.[10]

Feature(S,R,S)-AHPC-Based (VHL) PROTACsCRBN-Based PROTACsRationale & Implications
Ligand Size Generally largerSmaller, more compact (e.g., thalidomide derivatives)CRBN ligands often have a lower molecular weight, which can contribute to better drug-like properties.[]
Binding Mechanism Specific, mimics natural substrate binding[]More permissive, "molecular glue" effect[][]The specific nature of VHL binding may lead to higher selectivity, while the plasticity of CRBN can accommodate a wider range of target proteins.
Off-Target Effects Lower risk of neo-substrate degradationPotential for degradation of endogenous CRBN neo-substrates (e.g., IKZF1/3)[]The "molecular glue" effect of CRBN ligands can lead to unintended degradation of proteins like Ikaros and Aiolos, which can have immunological consequences.[]
Tissue Expression VHL is ubiquitously expressed, but levels can be regulated by oxygen (hypoxia)[]CRBN is also widely expressed, with high levels in hematopoietic and neural tissues[]Hypoxia in tumors can down-regulate VHL, potentially impacting the efficacy of VHL-based PROTACs in such environments.[]
Subcellular Localization Predominantly cytoplasmic, but can shuttle[]Primarily nuclear, but can also shuttle[]The localization of the E3 ligase can influence the accessibility to targets in different cellular compartments.
Ternary Complex Stability Can form highly stable ternary complexesOften forms more transient ternary complexes, allowing for faster catalytic turnover[]The kinetics of ternary complex formation and dissociation can impact the overall degradation efficiency.
Clinical Development Numerous examples in preclinical and clinical developmentA large number of PROTACs in clinical trials are CRBN-based.[4][]The early availability and favorable properties of CRBN ligands have led to their widespread adoption in clinical candidates.

Experimental Protocols for PROTAC Evaluation

A rigorous and systematic evaluation is crucial to characterize the performance of a novel PROTAC. Below are key experimental workflows.

Ternary Complex Formation Assays

The formation of a stable and productive ternary complex is the first and most critical step in PROTAC-mediated degradation.[11]

Workflow: In Vitro Ternary Complex Formation Assay (e.g., TR-FRET)

Ternary_Complex_Assay Start Reagent Preparation Step1 Prepare solutions of: - Tagged POI - Tagged E3 Ligase Complex - PROTAC dilutions Start->Step1 Step2 Incubate components in microplate to reach equilibrium Step1->Step2 Step3 Read plate on a TR-FRET enabled plate reader Step2->Step3 End Analyze data to determine ternary complex formation Step3->End

Caption: Workflow for a TR-FRET based ternary complex assay.

Detailed Steps:

  • Reagent Preparation:

    • Purify recombinant POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1).

    • Label the POI and E3 ligase with a FRET donor (e.g., Terbium) and acceptor (e.g., GFP) pair, respectively.

    • Prepare serial dilutions of the PROTAC.

  • Assay Setup:

    • In a microplate, combine the labeled POI, labeled E3 ligase complex, and the PROTAC dilutions.

    • Include controls such as POI + E3 ligase without PROTAC, and individual components.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the components to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal. An increase in the FRET signal indicates the proximity of the POI and E3 ligase, confirming ternary complex formation.

    • Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

In-Cell Target Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.

Workflow: Western Blotting for Protein Degradation

Western_Blot_Workflow Start Cell Culture and Treatment Step1 Seed cells and treat with a dose-response of PROTAC for various time points Start->Step1 Step2 Lyse cells and quantify total protein concentration Step1->Step2 Step3 Perform SDS-PAGE and transfer proteins to a membrane Step2->Step3 Step4 Probe membrane with primary antibodies (anti-POI and anti-loading control) Step3->Step4 Step5 Incubate with secondary antibodies and develop blot using chemiluminescence Step4->Step5 End Quantify band intensities to determine DC50 and Dmax values Step5->End

Caption: Workflow for assessing protein degradation by Western Blot.

Detailed Steps:

  • Cell Treatment:

    • Culture cells of interest to an appropriate confluency.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for different durations (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI signal to the loading control signal.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Concluding Remarks

The choice between an (S,R,S)-AHPC-based VHL ligand and a CRBN-based ligand for PROTAC development is a multifaceted decision that requires careful consideration of the target protein, the desired therapeutic application, and the potential for off-target effects. CRBN-based PROTACs have shown immense promise and dominate the clinical landscape, largely due to the favorable physicochemical properties of their ligands.[] However, the potential for off-target degradation of neo-substrates remains a key consideration.[]

VHL-based PROTACs, leveraging specific ligands like (S,R,S)-AHPC, offer a compelling alternative, with a potentially more favorable selectivity profile due to the highly specific nature of the VHL-ligand interaction.[] As the field of targeted protein degradation continues to mature, a deeper understanding of the interplay between the POI, the PROTAC, and the E3 ligase will be paramount in designing the next generation of safe and effective protein degraders. The rigorous experimental evaluation outlined in this guide provides a framework for making these critical design and development decisions.

References

Confirming on-target activity of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA constructs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Confirming On-Target Activity of (S,R,S)-AHPC-Based PROTACs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target activity of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific construct, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA, serves as a model for a VHL-recruiting linker-ligand conjugate, which is subsequently attached to a warhead that binds a protein of interest (POI). We will dissect the necessary experimental cascade, moving from initial target engagement to global proteomic effects, to build a robust body of evidence for a PROTAC's mechanism of action.

Introduction: The Imperative of Mechanistic Validation in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1] PROTACs, the vanguard of this strategy, are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker.[2][3] They function by forming a ternary complex between the target protein and the E3 ligase, thereby inducing the ubiquitination of the target and marking it for destruction by the 26S proteasome.[1][4]

The (S,R,S)-AHPC moiety is a high-affinity ligand for the VHL E3 ligase, one of the most commonly recruited ligases in PROTAC design.[5][6] However, observing the degradation of a target protein after treatment is not sufficient to claim on-target activity. A rigorous, multi-step validation process is essential to confirm that the observed degradation is a direct result of the intended PROTAC mechanism. This guide outlines this validation hierarchy, comparing key technologies at each stage and providing the scientific rationale behind their application.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds (Warhead) VHL VHL E3 Ligase PROTAC->VHL Binds (AHPC) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL->Ternary polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation caption Fig 1. Mechanism of Action for an (S,R,S)-AHPC-based PROTAC.

Caption: Fig 1. Mechanism of Action for an (S,R,S)-AHPC-based PROTAC.

The Validation Cascade: A Step-by-Step Guide

Confirming on-target activity is not a single experiment but a logical progression of assays. We advocate for a four-pillar framework that builds confidence in the PROTAC's mechanism at each stage.[7]

Validation_Workflow Pillar1 Pillar 1: E3 Ligase Engagement Does the PROTAC bind VHL? Pillar2 Pillar 2: Ternary Complex Formation Does the PROTAC bridge the POI and VHL? Pillar1->Pillar2 Confirms first step in mechanism Pillar3 Pillar 3: Cellular Target Degradation Does the PROTAC degrade the POI in cells? Pillar2->Pillar3 Links binding to cellular function Pillar4 Pillar 4: Selectivity & Functional Impact Is degradation selective? Does it cause a biological effect? Pillar3->Pillar4 Confirms efficacy and specificity caption Fig 2. The Four Pillars of PROTAC On-Target Validation.

Caption: Fig 2. The Four Pillars of PROTAC On-Target Validation.

Pillar 1: Confirming Engagement with the VHL E3 Ligase

Rationale: The foundational event in the PROTAC's mechanism is its binding to the E3 ligase. Without this interaction, no subsequent steps can occur. For our construct, this means confirming the binding of the (S,R,S)-AHPC moiety to VHL. This is particularly crucial for novel PROTACs, as the attached linker and warhead can sometimes interfere with ligase binding.

Comparative Methodologies
FeatureNanoBRET™ TE Intracellular E3 Ligase AssaySurface Plasmon Resonance (SPR)
Principle Bioluminescence Resonance Energy Transfer measures binding in live cells.Measures changes in refractive index to detect binding of analytes in real-time on a sensor chip.
Environment Physiologically relevant (live cells).[8]In vitro (purified proteins).
Key Output Intracellular IC50/EC50, assesses cell permeability.[8]Kinetic parameters (kon, koff), Affinity (KD).[9]
Throughput High (plate-based).Low to Medium.
Strengths Provides data on cell permeability and target engagement in a native environment.Provides detailed kinetic information about the binding event.
Limitations Indirectly measures binding via competition; requires genetic modification of cells.Lacks physiological context; requires significant protein purification.
Featured Protocol: NanoBRET™ TE Intracellular VHL Assay

This protocol is designed to measure the engagement of the PROTAC with VHL inside living cells, providing a physiologically relevant measure of binding and cell permeability.[8]

1. Cell Preparation:

  • Culture HEK293 cells that are transiently or stably expressing a VHL-NanoLuc® fusion protein.

  • Harvest and resuspend cells in Opti-MEM® I Reduced Serum Medium.

  • Plate the cells into a 96-well assay plate.

2. Reagent Preparation:

  • Prepare the NanoBRET™ Tracer, a fluorescent ligand for VHL, at a 2X concentration.

  • Prepare the PROTAC construct in a serial dilution series (e.g., 11 points, 3-fold dilutions) at a 10X concentration.

3. Assay Execution:

  • Add the 10X PROTAC dilutions to the appropriate wells.

  • Add an equivalent volume of vehicle (e.g., DMSO) to control wells.

  • Add the 2X NanoBRET™ Tracer to all wells.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for binding equilibrium.

4. Signal Detection:

  • Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.

  • Read the plate on a luminometer equipped with two filters to measure Donor (460nm) and Acceptor (618nm) emission.

5. Data Analysis:

  • Calculate the raw NanoBRET™ ratio by dividing the Acceptor signal by the Donor signal.

  • Normalize the data to vehicle controls and plot the normalized ratios against the logarithm of the PROTAC concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Pillar 2: Confirming Ternary Complex Formation

Rationale: The PROTAC's defining feature is its ability to induce a ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[2] The stability and conformation of this complex are critical determinants of degradation efficiency.[5] Simply proving binary binding to both the POI and VHL is insufficient; one must demonstrate that all three components come together.

Comparative Methodologies
FeatureAlphaLISA® (Amplified Luminescent Proximity Assay)Isothermal Titration Calorimetry (ITC)
Principle Bead-based immunoassay where proximity of tagged proteins results in a luminescent signal.[9]Measures the heat change upon binding of molecules to determine thermodynamic parameters.
Environment In vitro (purified, tagged proteins).In vitro (purified proteins).
Key Output EC50 for complex formation; relative complex stability.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Throughput High (plate-based).Low.
Strengths Highly sensitive and amenable to high-throughput screening.Gold standard for label-free binding thermodynamics; provides a complete thermodynamic profile.
Limitations Requires tagged proteins and specific antibodies/beads; can be prone to artifacts.Requires large amounts of highly pure, concentrated protein; low throughput.
Featured Protocol: AlphaLISA® Ternary Complex Assay

This protocol provides a sensitive, high-throughput method to quantify the formation of the [POI]-PROTAC-[VHL] complex.[9]

1. Reagent Preparation:

  • Obtain or purify recombinant, tagged proteins (e.g., His-tagged POI and GST-tagged VHL-ElonginB-ElonginC complex).

  • Prepare a serial dilution of the PROTAC construct.

  • Prepare Anti-His AlphaLISA® Acceptor beads and Anti-GST AlphaLISA® Donor beads according to the manufacturer's protocol.

2. Assay Execution (in a 384-well ProxiPlate):

  • Add the His-tagged POI and GST-tagged VHL complex to the wells at a fixed concentration.

  • Add the PROTAC dilutions to the appropriate wells, including a vehicle control.

  • Incubate for 1 hour at room temperature to allow for ternary complex formation.

  • Add the mixed AlphaLISA® Acceptor and Donor beads to all wells under subdued light.

  • Incubate for another 1 hour at room temperature in the dark.

3. Signal Detection:

  • Read the plate on an Alpha-enabled microplate reader (e.g., EnVision®).

4. Data Analysis:

  • The intensity of the luminescent signal is directly proportional to the amount of ternary complex formed.

  • Plot the signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTACs, where at high concentrations, binary complexes dominate over the ternary complex (the "hook effect").

  • The peak of the curve represents the optimal concentration for ternary complex formation.

Pillar 3: Demonstrating Cellular Target Degradation

Rationale: This is the ultimate functional readout for a degrader. All previous steps build toward this outcome: the selective elimination of the POI within a cellular context. It is critical to demonstrate degradation in a dose- and time-dependent manner.

Comparative Methodologies
FeatureWestern BlotMass Spectrometry (MS)-Based Quantitative Proteomics
Principle Antibody-based detection of a specific protein separated by size via gel electrophoresis.[10]Identifies and quantifies thousands of proteins simultaneously based on mass-to-charge ratio of peptides.[11][12]
Key Output Semi-quantitative protein levels; confirmation of protein size.Unbiased, precise quantification of thousands of proteins; DC50 (concentration for 50% degradation).[11]
Throughput Low.High (with modern workflows).
Strengths Widely accessible, relatively inexpensive, visually intuitive.[10]Gold standard for specificity; provides a global view of proteome changes, identifying off-targets.[11][13]
Limitations Semi-quantitative; dependent on antibody quality; low throughput.Requires specialized instrumentation and bioinformatics expertise; higher cost.
Featured Protocol: Western Blot for Protein Degradation

This protocol is the standard first-pass method to confirm that the PROTAC leads to a reduction in the level of the target protein.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a cancer cell line known to express the POI) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • To confirm proteasome-dependent degradation, include a control group pre-treated with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Transfer:

  • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Incubate with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the extent of degradation.

Quantitative Data Summary

The results from dose-response experiments are typically summarized to determine the potency of the PROTAC.

PROTAC ConstructTarget ProteinDC50 (nM)Dmax (%)
AHPC-Linker-Warhead_A BRD415.8 ± 3.292 ± 4
AHPC-Linker-Warhead_B BTK52.7 ± 11.188 ± 6
Negative Control (Inactive Epimer) BRD4> 10,000< 10
AHPC-Linker-Warhead_A + MG132 BRD4No degradation< 5

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation observed. Data is representative.

Pillar 4: Assessing Target Selectivity and Off-Target Effects

Rationale: A critical aspect of drug development is ensuring selectivity. While the warhead may be designed for a specific target, the PROTAC could induce degradation of other proteins with structural homology or through non-specific interactions. Mass spectrometry-based quantitative proteomics is the definitive tool for assessing the global impact of a PROTAC on the cellular proteome.[14][15]

Proteomics_Workflow cluster_workflow Quantitative Proteomics Workflow Prep Sample Prep (Cell Culture, Treatment, Lysis, Digestion) Label Peptide Labeling (e.g., TMTpro) Prep->Label LCMS LC-MS/MS Analysis Label->LCMS Analysis Data Analysis (Peptide ID, Quantification) LCMS->Analysis Result Result (Volcano Plot showing protein abundance changes) Analysis->Result caption Fig 3. Workflow for assessing PROTAC selectivity.

Caption: Fig 3. Workflow for assessing PROTAC selectivity.

Featured Methodology: TMT-Based Quantitative Proteomics

This protocol allows for the multiplexed analysis of protein abundance changes across multiple conditions (e.g., different PROTAC concentrations vs. vehicle control), providing a comprehensive view of on-target and off-target degradation.[11]

1. Sample Preparation and Digestion:

  • Treat cells with the PROTAC at a concentration that gives maximal degradation (e.g., near Dmax) and with a vehicle control, in biological triplicate.

  • Harvest cells, lyse, and quantify total protein as described previously.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

2. TMT Labeling and Sample Pooling:

  • Label the peptide digests from each sample with a unique Tandem Mass Tag (TMTpro) isobaric tag according to the manufacturer's instructions.

  • Combine (pool) all labeled samples into a single tube.

3. Peptide Fractionation:

  • To increase proteomic depth, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.

4. LC-MS/MS Analysis:

  • Analyze each fraction using nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap).

  • The instrument isolates peptide precursors, fragments them, and measures the masses of both the peptide fragments (for identification) and the TMT reporter ions (for quantification).

5. Data Analysis:

  • Process the raw mass spectrometry data using software such as Proteome Discoverer™ or MaxQuant.

  • Search the data against a protein database (e.g., UniProt) to identify peptides and proteins.

  • Quantify the relative protein abundance in each sample based on the intensity of the TMT reporter ions.

  • Perform statistical analysis to identify proteins that show a significant change in abundance upon PROTAC treatment.

  • Visualize the results using a volcano plot, which plots the statistical significance (-log10 p-value) against the magnitude of change (log2 fold change). The target protein should be among the most significantly downregulated proteins.

Comparison with Alternative E3 Ligase Recruiters

The (S,R,S)-AHPC ligand for VHL is highly effective, but it is important to understand its place among other E3 ligase recruiters. The most common alternative is the use of immunomodulatory drug (IMiD) analogs (e.g., pomalidomide, thalidomide) to recruit the Cereblon (CRBN) E3 ligase.[1][16]

FeatureVHL-based PROTACs (using AHPC)CRBN-based PROTACs (using IMiDs)
Ligand Origin Structure-based design, derived from the natural HIF-1α substrate.[6][17]Derived from therapeutic agents (thalidomide and its analogs).[16]
Binding Affinity Typically high affinity (low nM).Generally lower affinity compared to VHL ligands.
Expression Profile VHL is ubiquitously expressed.[18]CRBN is also widely expressed, but levels can vary.
Known Off-Targets Fewer inherent off-targets from the ligase ligand itself.IMiD ligands can induce degradation of neosubstrates (e.g., IKZF1/3) on their own.[1]
Developmental Stage Widely used in preclinical and clinical development.Also widely used; several CRBN-based PROTACs are in clinical trials.[16]

The choice between VHL and CRBN recruitment often depends on the specific target protein, the desired tissue distribution, and the empirical optimization of the ternary complex, as the geometry of this complex is paramount for effective degradation.[19]

Conclusion

References

The Analytical Crucible: A Comparative Guide to Mass Spectrometry for Validating PROTAC Formation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, offering the potential to address previously "undruggable" targets.[1][2] Unlike traditional inhibitors, PROTACs act as catalytic shuttles, inducing the ubiquitination and subsequent degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3][4] This unique mechanism of action, reliant on the formation of a transient ternary complex (POI-PROTAC-E3 Ligase), presents a distinct set of analytical challenges.[1][5] For researchers, scientists, and drug development professionals, robust and multifaceted validation of PROTAC formation and downstream efficacy is not just beneficial—it is imperative.

This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the validation of PROTACs, juxtaposed with alternative biophysical and cellular techniques. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, grounding our discussion in field-proven insights and authoritative references to empower you with the knowledge to design a self-validating analytical workflow.

The Cornerstone of PROTAC Action: The Ternary Complex

The entire catalytic cycle of a PROTAC hinges on its ability to successfully bridge the POI and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6] This transient POI-PROTAC-E3 ligase structure is the productive ternary complex.[4] The stability and conformation of this complex directly influence the efficiency of ubiquitin transfer to the POI, which in turn dictates the rate and extent of its degradation.[7] Therefore, analytical strategies for PROTAC validation can be broadly categorized into two groups: those that directly assess the formation of the ternary complex and those that measure the downstream consequence of its formation—protein degradation.

Direct Assessment of Ternary Complex Formation: A Head-to-Head Comparison

Directly observing the non-covalent interactions that lead to the formation of the ternary complex provides invaluable mechanistic insight early in the PROTAC development pipeline.[8] Mass spectrometry, particularly in its native state, has emerged as a uniquely powerful tool for this purpose, offering a direct window into the complex interplay of binary and ternary interactions.[9][10]

Native Mass Spectrometry (nMS): A Direct View of the Assembly

Native MS allows for the study of intact, non-covalent protein complexes in the gas phase, preserving their stoichiometry and topology.[9][11] This technique is exceptionally well-suited for PROTAC analysis as it can simultaneously detect the unbound POI and E3 ligase, the binary complexes (POI-PROTAC and E3-PROTAC), and the all-important ternary complex in a single experiment.[10]

dot

Caption: The PROTAC-induced protein degradation pathway.

Strengths of Native MS:

  • Direct Detection: Provides unambiguous evidence of ternary complex formation and can reveal the stoichiometry of the complex.[8]

  • Label-Free: Eliminates the need for protein labeling or immobilization, which can sometimes interfere with binding interactions.[10]

  • High-Throughput Potential: With automated nano-electrospray ionization (nESI) sources, nMS can be used as a high-throughput screening method to rank-order PROTAC candidates.[8][12]

  • Competitive Analysis: Can assess the specificity of a PROTAC by introducing multiple potential substrate proteins in a single experiment.[9][10]

  • Low Sample Consumption: Typically requires picomolar to micromolar concentrations of proteins in small volumes.[13]

Limitations of Native MS:

  • Semi-Quantitative: While relative signal intensities can be used to compare the stability of different ternary complexes, it is challenging to derive absolute kinetic and thermodynamic parameters (Kd, kon, koff).[14]

  • Specialized Instrumentation: Requires a mass spectrometer modified for high mass detection and preservation of non-covalent interactions.[15]

  • Buffer Constraints: Analysis must be performed in volatile buffers (e.g., ammonium acetate), which may not be representative of all physiological conditions.[16]

Alternative Biophysical Methods

While native MS offers a unique perspective, other biophysical techniques are well-established for characterizing biomolecular interactions and provide complementary data.

FeatureNative Mass Spectrometry (nMS)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures mass-to-charge ratio of intact complexes in the gas phase.[9]Measures changes in refractive index upon binding to a sensor surface.Measures heat changes upon binding in solution.
Primary Output Mass, stoichiometry, relative abundance of complexes.[8]Kinetic rates (kon, koff), affinity (Kd).Thermodynamic parameters (ΔH, ΔS), affinity (Kd), stoichiometry.
Labeling Label-free.[10]Requires immobilization of one binding partner.Label-free.
Throughput Potentially high.[8]Medium.Low.
Sample Consumption Low (pmol).[13]Low (pmol).High (nmol).
Key Advantage Directly observes all species in solution simultaneously.[10]Provides real-time kinetic data.Gold standard for thermodynamic characterization.
Key Limitation Not ideal for true kinetic or thermodynamic data.[14]Immobilization can affect protein conformation; complex multi-step assays for ternary analysis.Low throughput and high sample consumption.

Measuring the Consequence: Quantifying Protein Degradation

Confirming the formation of the ternary complex is a critical first step, but the ultimate measure of a PROTAC's success is the efficient degradation of its target protein. Mass spectrometry-based proteomics has become the gold standard for quantifying changes in protein abundance with high precision and accuracy, offering a global view of a PROTAC's on-target and off-target effects.[3][17]

dot

Caption: A typical TMT-based proteomics workflow for PROTAC analysis.

Global vs. Targeted Proteomics

Two primary MS-based proteomics strategies are employed for PROTAC analysis:

  • Global (Discovery) Proteomics: This approach aims to identify and quantify thousands of proteins in an unbiased manner.[3] Techniques like Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ) are used to compare the entire proteome of PROTAC-treated cells versus control-treated cells.[3][18] This is invaluable for confirming on-target degradation and simultaneously identifying any unintended off-target protein degradation, providing a comprehensive specificity profile.

  • Targeted Proteomics: This hypothesis-driven approach focuses on quantifying a pre-selected list of proteins with the highest sensitivity and precision.[3] Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) use the mass spectrometer to specifically monitor for unique peptides from the POI and known potential off-targets.[17] This method is ideal for validating hits from a global screen or for high-throughput screening of a PROTAC library against a small number of targets.

FeatureGlobal Proteomics (e.g., TMT, LFQ)Targeted Proteomics (e.g., SRM, PRM)Western Blotting
Principle Unbiased identification and quantification of thousands of proteins.[3]Pre-selection and monitoring of specific peptides from target proteins.[17]Antibody-based detection of a specific protein.[4]
Selectivity Unbiased, comprehensive view of on- and off-target effects.[3]High, focuses on pre-defined targets.[17]High, dependent on antibody specificity.
Sensitivity Generally lower than targeted methods.[3]Very high, capable of detecting low-abundance proteins.[17]Moderate, dependent on antibody affinity.
Throughput Lower, due to extensive fractionation and long MS runs.Higher, suitable for analyzing many samples for a few targets.Medium to high.
Primary Application PROTAC specificity profiling, off-target identification, pathway analysis.Hit validation, dose-response curves (DC₅₀), time-course studies.[19]Routine validation of target degradation, semi-quantitative analysis.
Key Advantage Comprehensive, unbiased view of the proteome.[3]Highest precision and sensitivity for selected targets.[17]Widely accessible, relatively inexpensive.
Key Limitation Can be limited by dynamic range; complex data analysis.[3]Provides no information on unknown off-targets.Semi-quantitative, antibody-dependent, low throughput for multiple targets.
Quantitative Data Comparison: A Case Study

To illustrate the power of these techniques, consider the development of a PROTAC against BRD4. A global TMT proteomics experiment might reveal that at a specific concentration, the PROTAC leads to a >95% reduction in BRD4 levels while not significantly affecting the levels of most other proteins, thus confirming its specificity. Subsequently, a targeted SRM assay could be developed to rapidly and precisely determine the half-maximal degradation concentration (DC₅₀) and the maximal degradation (Dmax) across a range of PROTAC concentrations and time points.[20] For instance, the VHL-recruiting PROTAC MZ1 has been shown to have a DC₅₀ for BRD4 in the low nanomolar range, a value that can be accurately determined using targeted proteomics.[7][14]

ParameterMethod of DeterminationTypical Value for an effective PROTAC
Ternary Complex Kd SPR, ITCVaries widely, but cooperativity is key
Ternary Complex Stability Native MS (relative), SPR (t1/2)Higher stability often correlates with better degradation
DC₅₀ (Degradation) Targeted Proteomics, Western BlotSub-micromolar to low nanomolar[19]
Dmax (Degradation) Targeted Proteomics, Western Blot>80-95%[20]
Degradation Rate (kdeg) Targeted Proteomics (Time-course)Varies; faster rates are often desirable[7]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for the key mass spectrometry workflows discussed.

Protocol 1: Native MS Analysis of Ternary Complex Formation

This protocol outlines the steps for analyzing the formation of a POI-PROTAC-E3 ligase complex using nano-electrospray ionization (nESI) mass spectrometry.

  • Protein Preparation and Buffer Exchange:

    • Express and purify the POI and the E3 ligase complex (e.g., VCB, which is VHL complexed with Elongin B and C) to >95% purity.

    • Thoroughly buffer exchange the proteins into a volatile buffer suitable for native MS, such as 150 mM ammonium acetate, pH 7.5. This is a critical step to remove non-volatile salts that will interfere with the analysis.

    • Determine the final protein concentrations accurately.

  • Sample Preparation for Analysis:

    • In a microcentrifuge tube, prepare a series of reactions. A typical final reaction volume is 10-20 µL.

    • Control 1 (Proteins only): Mix the POI and E3 ligase at a final concentration of 1-5 µM each in the ammonium acetate buffer. This control is essential to show that the proteins do not interact in the absence of the PROTAC.[14]

    • Titration Series: Prepare a series of tubes containing the POI and E3 ligase at a fixed concentration (e.g., 5 µM each) and titrate in the PROTAC at various concentrations (e.g., 0 µM, 2.5 µM, 5 µM, 10 µM, 20 µM). The PROTAC should be dissolved in a compatible solvent like DMSO, ensuring the final DMSO concentration is low (<2%) and consistent across all samples.

    • Incubate the mixtures at room temperature or 4°C for at least 30 minutes to allow the complex to form.

  • Native Mass Spectrometry Analysis:

    • Use a mass spectrometer equipped with a nESI source and modified for high mass transmission (e.g., a Q-TOF or Orbitrap UHMR).[11]

    • Load 1-3 µL of the sample into a borosilicate capillary emitter.

    • Apply gentle source conditions (e.g., low capillary voltage, low source temperature, higher source gas pressures) to preserve the non-covalent interactions during desolvation.

    • Acquire spectra in the high mass range (e.g., m/z 2,000 - 10,000) to detect the large protein complexes.

    • The expected masses of the individual proteins, binary complexes, and the ternary complex should be calculated beforehand.

  • Data Analysis:

    • Deconvolute the raw spectra to obtain the zero-charge mass of each species.

    • Identify the peaks corresponding to the apo-proteins, binary complexes, and the ternary complex.[14]

    • For semi-quantitative comparison, calculate the relative abundance of the ternary complex by dividing the sum of its ion intensities by the sum of all protein species' ion intensities in the spectrum.[13] Plot this value against the PROTAC concentration.

Protocol 2: TMT-Based Global Proteomics for Degradation Profiling

This protocol provides a detailed methodology for a Tandem Mass Tag (TMT)-based global proteomics experiment to quantify changes in protein abundance following PROTAC treatment.[3][17]

  • Cell Culture and PROTAC Treatment:

    • Seed cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.

    • Treat cells in triplicate with the desired concentration of the PROTAC and a vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).

  • Cell Lysis and Protein Extraction:

    • Harvest cells by scraping, wash twice with ice-cold PBS, and pellet by centrifugation.

    • Lyse the cell pellets in a lysis buffer (e.g., 8 M urea in 100 mM TEAB) containing protease and phosphatase inhibitors.

    • Sonicate the samples to shear nucleic acids and ensure complete lysis.

    • Clarify the lysate by centrifugation at high speed and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 100 µg) from each sample.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 8-fold with 100 mM TEAB to reduce the urea concentration to below 1 M.

    • Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.[21]

  • Peptide Labeling with TMT Reagents:

    • Acidify the peptide digests with trifluoroacetic acid (TFA) to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) method and dry the purified peptides under vacuum.

    • Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB or 200 mM HEPES, pH 8.5).[22]

    • Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample and incubate for 1 hour at room temperature.[21][22]

    • Quench the labeling reaction by adding hydroxylamine.[17]

  • Pooling, Fractionation, and LC-MS/MS:

    • Combine the TMT-labeled peptide samples in equal amounts.

    • Desalt the pooled sample using SPE and dry it under vacuum.

    • Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.

    • Analyze the fractions by LC-MS/MS on a high-resolution Orbitrap mass spectrometer.

  • Data Analysis:

    • Search the MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine like Sequest or MaxQuant to identify peptides and proteins.

    • Quantify the relative protein abundance based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis (e.g., t-test) to identify proteins that are significantly down- or up-regulated in the PROTAC-treated samples compared to the vehicle control. This will reveal the on-target degradation and any potential off-target effects.

Conclusion: An Integrated Approach for Robust Validation

Mass spectrometry offers an unparalleled, multi-faceted toolkit for the validation of PROTACs. Native MS provides direct, mechanistic insights into the formation of the critical ternary complex, serving as a powerful tool for early-stage screening and optimization.[8][9] Concurrently, quantitative proteomics delivers the definitive verdict on a PROTAC's efficacy and specificity within a cellular context, quantifying the degradation of the target protein and surveying the entire proteome for off-target effects.[3][5]

While powerful, no single technique tells the whole story. The most robust validation strategies will integrate mass spectrometry data with orthogonal, complementary methods. Using SPR or ITC to derive thermodynamic and kinetic parameters of binding, and employing routine, accessible assays like Western Blotting to confirm degradation trends, creates a self-validating system that builds a comprehensive and trustworthy case for a PROTAC's mechanism of action and therapeutic potential. By understanding the strengths and limitations of each method and applying them logically within the drug discovery workflow, researchers can accelerate the development of the next generation of targeted protein degraders.

References

A Guide to Cellular Thermal Shift Assays (CETSA) for Confirming Target Engagement of AHPC-PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, confirming the direct physical interaction between a Proteolysis Targeting Chimera (PROTAC) and its intended protein target within a cellular context is a cornerstone of successful drug development.[1] The Cellular Thermal Shift Assay (CETSA) has risen as a powerful, label-free method to unequivocally demonstrate this target engagement in a physiologically relevant environment.[2]

This guide provides a comprehensive comparison of CETSA with other common target engagement assays for PROTACs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to facilitate the selection and execution of the most appropriate methods for their studies.

Section 1: The Core Technologies: AHPC-PROTACs and CETSA

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3] They consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This elegant mechanism unfolds in a catalytic cycle:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[4]

  • Ubiquitination : This proximity enables the E3 ligase to tag the POI with ubiquitin molecules.[5]

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]

  • Recycling : The PROTAC is released to engage another POI molecule, enabling sub-stoichiometric degradation.[7]

Among the various PROTACs, those utilizing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have gained significant attention for their robust performance.[8] The linker connecting the AHPC moiety to the target binder is a critical determinant of the PROTAC's efficacy.[8][9]

PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (AHPC-based) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Adds Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Fragments Degraded Protein Fragments Proteasome->Fragments Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Principle of CETSA

CETSA is founded on a simple biophysical principle: the binding of a ligand (like a PROTAC) to its target protein enhances the protein's thermal stability.[2] This increased stability means the protein can withstand higher temperatures before it denatures and aggregates.[10]

A typical CETSA experiment involves treating intact cells with the PROTAC, heating the cells across a temperature gradient, lysing them, and then separating the soluble, non-denatured proteins from the aggregated ones.[1][11] The amount of soluble target protein remaining at each temperature is quantified, most commonly by Western blotting.[12] A positive target engagement event is identified by a rightward shift in the melting curve of the target protein in PROTAC-treated cells compared to vehicle-treated controls.[1] This shift (ΔTm) is direct evidence of binding in a native cellular environment.[2][13]

CETSA Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (PROTAC vs. Vehicle) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separation (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E Collect F Aggregated Fraction (Pellet) D->F G 5. Quantification (e.g., Western Blot) E->G H Data Analysis (Melting Curve & ΔTm) G->H

Caption: A generalized experimental workflow for CETSA.

Section 2: Why CETSA? A Comparative Analysis of Target Engagement Assays

While CETSA is a powerful tool, it is essential to understand its advantages and limitations in the context of other available assays. The choice of method depends on the specific question being asked, the stage of drug development, and available resources.

Assay Measures Context Label-Free Key Advantage Key Limitation
CETSA Direct BindingIntact CellsYesPhysiologically relevant; no modifications needed.[2]Not all binding events cause a thermal shift; lower throughput.[14]
Western Blot Degradation (Downstream Effect)Intact CellsYesDirectly measures the desired biological outcome.[15][16]Does not confirm direct binding; lack of degradation is ambiguous.[17]
NanoBRET™ Direct Binding & Ternary Complex FormationLive CellsNoHigh-throughput; provides kinetic data in live cells.[18][19]Requires genetic modification (tagging) of proteins.[19][20]
ITC Direct BindingIn Vitro (Purified Protein)Yes"Gold standard" for binding thermodynamics (affinity, enthalpy).[21][22]Requires large amounts of purified protein; low throughput.[21]
SPR Direct BindingIn Vitro (Purified Protein)YesProvides real-time binding kinetics (on/off rates).[23][24]Requires protein immobilization; not in a cellular context.[23]
The Synergy of CETSA and Western Blotting for Degradation

For PROTAC development, CETSA and traditional Western blotting are highly complementary. A PROTAC must first bind its target to induce its degradation.

  • CETSA confirms the "cause" : It demonstrates that the PROTAC physically engages the target protein inside the cell.

  • Western Blotting confirms the "effect" : It quantifies the downstream consequence of that engagement—the degradation of the target protein.

Using both assays provides a self-validating system: a positive thermal shift in CETSA coupled with dose-dependent degradation in a Western blot provides unequivocal evidence of a PROTAC's intended mechanism of action.

Logic Diagram cluster_logic PROTAC Validation Logic Start Does the PROTAC bind the target? CETSA Perform CETSA Start->CETSA Shift Positive Thermal Shift? CETSA->Shift Degrade Does the PROTAC cause degradation? Shift->Degrade Yes Fail_Bind Failure: No Target Engagement. Re-design PROTAC. Shift->Fail_Bind No WB Perform Western Blot (Degradation Assay) Degrade->WB Deg_Result Target Degradation Observed? WB->Deg_Result Success Mechanism Confirmed: Binding leads to Degradation Deg_Result->Success Yes Fail_Degrade Binding Confirmed, No Degradation. Investigate Ternary Complex. Deg_Result->Fail_Degrade No

Caption: Integrating CETSA and degradation assays for validation.

Section 3: Experimental Protocol: CETSA with Western Blot Readout

This protocol outlines the steps for a CETSA experiment to confirm target engagement of an AHPC-PROTAC in intact cells.

Materials and Reagents
  • Cell line expressing the target protein of interest

  • Cell culture medium, FBS, and supplements

  • AHPC-PROTAC and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40, protease inhibitors)

  • PCR tubes and a thermal cycler

  • Microcentrifuge capable of high-speed centrifugation (e.g., 20,000 x g) at 4°C

  • Reagents and equipment for SDS-PAGE and Western blotting (primary and secondary antibodies, membranes, buffers, imaging system)

Step-by-Step Methodology
  • Cell Culture and Treatment [1]

    • Plate cells at a suitable density to reach 70-80% confluency on the day of the experiment.

    • Treat cells with the desired concentration of the AHPC-PROTAC or vehicle control. An incubation time of 1-4 hours is typical.

  • Heating Step [1]

    • Harvest cells (e.g., by trypsinization), wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples for 3 minutes across a range of temperatures (e.g., 40-70°C) using a thermal cycler. Include a non-heated control (room temperature or on ice).

    • Immediately cool the samples at 4°C for 3 minutes.

  • Lysis and Separation of Soluble Fraction [1]

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method effectively disrupts cell membranes without using detergents that might interfere with protein stability.

    • Pellet the aggregated proteins and cell debris by centrifuging at 20,000 x g for 20 minutes at 4°C.[11]

  • Protein Quantification and Analysis [1][11]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the total protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.

    • Prepare samples for SDS-PAGE, load equal amounts of total protein, and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control (e.g., GAPDH, β-actin) should also be probed to confirm equal loading.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis and Interpretation
  • Densitometry : Quantify the band intensity for the target protein at each temperature point for both vehicle- and PROTAC-treated samples.

  • Normalization : Normalize the intensity of each band to the intensity of the non-heated control sample (set to 100% or 1.0).

  • Curve Fitting : Plot the normalized soluble fraction against temperature and fit the data to a sigmoidal dose-response curve (e.g., Boltzmann equation) to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

  • Determine Thermal Shift (ΔTm) : The difference in Tm between the PROTAC-treated and vehicle-treated samples is the ΔTm. A positive ΔTm indicates target stabilization and thus, target engagement.

Section 4: Conclusion

The Cellular Thermal Shift Assay is an indispensable tool in the development of PROTACs, including the AHPC class. Its unique ability to confirm direct target binding within the complex milieu of an intact cell provides a crucial bridge between biochemical activity and cellular outcomes.[2][25] When used in a logical workflow with downstream degradation assays like Western blotting, CETSA offers a robust, self-validating system to confirm the intended mechanism of action, troubleshoot underperforming compounds, and build confidence in candidates before advancing them into more complex preclinical models. By understanding the principles, advantages, and practical execution of CETSA, researchers can significantly enhance the efficiency and success rate of their targeted protein degradation programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA (CAS No. 2417370-48-8)[1], a complex molecule designed for advanced research applications such as Proteolysis Targeting Chimeras (PROTACs). Given its intricate structure, the overall hazard profile of this compound is not fully characterized. Therefore, a conservative approach is mandated, treating it as a potentially hazardous substance. The safety protocols outlined herein are synthesized from the known risks associated with its constituent chemical moieties.

Hazard Identification and Risk Assessment

This molecule is a multi-component structure, and its safety profile is a composite of the hazards posed by each functional group. The primary risks stem from the reactive methanesulfonothioate group and the presence of a trifluoroacetic acid (TFA) salt.

Component/MoietyAssociated HazardsRationale and Mitigation
Methanesulfonothioate Thiol-reactive electrophile, potential skin/eye irritant and sensitizer.[2]This functional group is designed to react with cysteine residues in proteins.[2] This inherent reactivity means it can also react with biological thiols in skin and other tissues, potentially causing irritation or allergic reactions. Mitigation: Avoid all direct contact by using appropriate gloves and handling within a fume hood.
Trifluoroacetate (TFA) Salt Corrosive, causes severe skin burns and eye damage, harmful if inhaled.[3][4]TFA is a strong acid, and while this compound is a salt, it must be handled with the same precautions as TFA itself.[5][6] It is destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[5] Mitigation: Engineering controls (fume hood) are essential to prevent inhalation.[5] Full PPE is required to prevent skin and eye contact.
3-Methylbutanyl Acetate Moiety Flammable liquid and vapor.[7][8][9]While the overall compound is a solid, this moiety contributes to its overall chemical nature. The pure ester is flammable.[7][8][9] Mitigation: Keep away from heat, sparks, and open flames.[7] Store in a cool, well-ventilated area.
PEG3-NH2 Linker Generally low hazard; primary amine may be irritating.Polyethylene glycol (PEG) components are widely used and considered relatively inert and safe.[10][11] However, the terminal primary amine (NH2) can be a mild irritant.
Overall Compound Full toxicological properties are unknown.As a novel research chemical, the compound lacks comprehensive toxicological data. It must be handled as a substance of unknown toxicity with high potency. Mitigation: Apply the principle of ALARP ("As Low As Reasonably Practicable") to minimize exposure at all times.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to provide comprehensive protection against the multifaceted hazards of this compound.[12][13]

  • Engineering Controls : All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][14]

  • Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[15] A full face shield must be worn over the goggles whenever there is a risk of splashes, such as when transferring solutions or handling more than milligram quantities.[12][15]

  • Hand Protection : Double-gloving is required. Wear a pair of disposable nitrile gloves as the outer layer.[15] Nitrile provides good resistance to a broad range of chemicals for incidental contact.[16] Contaminated gloves must be removed and replaced immediately, followed by hand washing.[15]

  • Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned.[16] Long pants and fully enclosed, chemical-resistant footwear are required to ensure no skin is exposed.[16][17]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for ensuring safety and experimental integrity.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage.

  • Storage : Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[18]

  • Segregation : Store away from incompatible materials, particularly strong bases and oxidizing agents, to prevent adverse chemical reactions.[3][6]

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, don all required PPE. Prepare the designated workspace within the chemical fume hood by laying down absorbent, disposable bench paper.

  • Weighing :

    • Perform all weighing operations inside the fume hood to contain any airborne dust.

    • Use a microbalance with a draft shield if available.

    • To minimize static and dust generation, handle the solid using appropriate tools (e.g., a chemical spatula).

  • Solubilization :

    • Add the solvent to the vial containing the pre-weighed solid. Do not add the solid to the solvent.

    • Cap the vial securely before mixing or vortexing.

  • Experimental Use :

    • Keep all containers with the compound clearly labeled and sealed when not in immediate use.

    • Conduct all transfers and experimental procedures within the fume hood.

  • Post-Handling Decontamination :

    • Upon completion of work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) as hazardous waste.

Emergency and Disposal Procedures

Spill Management
  • Minor Spill (inside fume hood) :

    • Ensure the fume hood sash is at the proper height.

    • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[18]

    • Carefully collect the absorbent material and spilled compound using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[7]

    • Decontaminate the area thoroughly.

  • Major Spill (outside fume hood) :

    • Evacuate the immediate area and alert all nearby personnel.[18]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services immediately.[5]

Personal Exposure
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes.[5] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : All contaminated disposables (e.g., gloves, pipette tips, weigh paper, absorbent pads) must be collected in a designated, labeled hazardous waste container.[6]

  • Liquid Waste : Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name.[5][18]

  • Prohibition : Do NOT pour any waste containing this chemical down the drain.[3][4]

  • Collection : Arrange for waste pickup through your institution's EHS department.[5]

Workflow Visualization

The following diagram outlines the required workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Procedure prep 1. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) setup 2. Prepare Fume Hood (Verify Airflow, Lay Bench Paper) prep->setup weigh 3. Weigh Solid Compound setup->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment waste 6. Segregate Hazardous Waste (Solid & Liquid) experiment->waste decon 7. Decontaminate Work Area waste->decon doff 8. Doff PPE Correctly decon->doff

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。